molecular formula C6H8N2S B008639 5-Methyl-2-(methylthio)pyrimidine CAS No. 100114-24-7

5-Methyl-2-(methylthio)pyrimidine

Cat. No.: B008639
CAS No.: 100114-24-7
M. Wt: 140.21 g/mol
InChI Key: HMROJJZKKIPDRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-2-(methylthio)pyrimidine is a versatile pyrimidine derivative that serves as a valuable synthetic intermediate and building block in organic and medicinal chemistry research. Its structure, featuring a methylthio ether at the 2-position, makes it a key precursor for further functionalization, particularly in the development of novel heterocyclic compounds. Researchers utilize this compound as a core scaffold for constructing more complex molecules with potential biological activity. A primary research application for 5-methylthiopyrimidine derivatives is in agricultural science, specifically as a novel fungicide. Compounds based on this scaffold have demonstrated outstanding control effects against plant pathogens, including late blight ( Phytophthora infestans ) and downy mildew ( Plasmopara viticola ) . These derivatives are designed with substituents bonded through oxygen or sulfur atoms, which is a distinct structural feature contributing to their fungicidal activity and low phytotoxicity against cultivated plants . Beyond agrochemical research, the this compound structure is of significant interest in pharmaceutical development. Pyrimidine cores are fundamental in drug discovery, and this specific derivative is instrumental in synthesizing analogues of biologically active molecules, such as vitamin B6 . The methylthio group can be readily modified or displaced, allowing researchers to efficiently generate diverse chemical libraries for screening against various therapeutic targets. This compound is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-2-methylsulfanylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2S/c1-5-3-7-6(9-2)8-4-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMROJJZKKIPDRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90595773
Record name 5-Methyl-2-(methylsulfanyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90595773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100114-24-7
Record name 5-Methyl-2-(methylsulfanyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90595773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Methyl-2-(methylthio)pyrimidine from 2-Chloropyrimidine Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 5-Methyl-2-(methylthio)pyrimidine, a critical intermediate in medicinal and agricultural chemistry.[1] The primary focus is on a robust and widely utilized synthetic strategy commencing from 2-chloropyrimidine precursors. We will delve into the underlying mechanistic principles of nucleophilic aromatic substitution (SNAr) on the electron-deficient pyrimidine core, provide detailed, field-proven experimental protocols, and discuss the rationale behind the selection of reagents and reaction conditions. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for the preparation of this versatile molecular scaffold.

Introduction: The Significance of this compound

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis for numerous therapeutic agents and biologically active molecules, including the nucleobases uracil, thymine, and cytosine.[2][3] this compound (CAS No: 100114-24-7, Mol. Wt: 140.21 g/mol ) has emerged as a particularly valuable building block due to the strategic placement of its functional groups.[1]

The methyl group at the C-5 position provides a site for steric interaction or metabolic blocking, while the methylthio group at the C-2 position is a highly versatile chemical handle. It can be readily displaced by a variety of nucleophiles or oxidized to the corresponding sulfoxide or sulfone, which dramatically enhances the electrophilicity of the C-2 position.[1][4][5] This reactivity facilitates the construction of diverse chemical libraries for screening against therapeutic targets.[1] Consequently, this compound serves as a key intermediate in the synthesis of novel fungicides, analogues of vitamin B6, and potent kinase inhibitors, such as mutant-selective epidermal growth factor receptor (EGFR) inhibitors for non-small cell lung cancer therapy.[1][6]

Core Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

The most common and efficient route to this compound relies on the nucleophilic aromatic substitution (SNAr) reaction.[1] This strategy leverages the inherent electronic properties of the pyrimidine ring.

Mechanistic Rationale

The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms.[1][7] This electron deficiency makes the carbon atoms, particularly at the C-2, C-4, and C-6 positions, susceptible to attack by nucleophiles.[1] The presence of a good leaving group, such as a chlorine atom, at one of these positions facilitates the SNAr mechanism.

The reaction proceeds via a two-step addition-elimination sequence:

  • Nucleophilic Attack: The nucleophile (in this case, the methanethiolate anion, CH₃S⁻) attacks the electron-deficient C-2 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8][9]

  • Leaving Group Expulsion: The aromaticity of the ring is restored by the expulsion of the chloride leaving group, yielding the final substitution product.[8]

The chlorine atom at the C-2 position of the precursor serves as an excellent leaving group, making this transformation both thermodynamically favorable and kinetically accessible.[1]

Caption: SNAr mechanism for the synthesis of this compound.

Synthesis of the Key Precursor: 2-Chloro-5-methylpyrimidine

Access to the target molecule begins with the synthesis or procurement of the necessary precursor, 2-Chloro-5-methylpyrimidine (CAS No: 22536-61-4). While commercially available, it can also be synthesized in the laboratory. A common method involves the selective reductive dechlorination of 2,4-dichloro-5-methylpyrimidine.[10]

The protocol below describes a typical procedure.[10]

  • Reaction Setup: To a stirred solution of 2,4-dichloro-5-methylpyrimidine in a solvent mixture like benzene and water, zinc powder and a source of ammonia are added sequentially at room temperature.

  • Reaction Execution: The mixture is heated to reflux for approximately 18 hours. The zinc powder acts as the reducing agent, selectively removing the more reactive chlorine atom at the C-4 position. The C-4 position is generally more susceptible to nucleophilic attack and reduction than the C-2 position in dichloropyrimidines.[9][11]

  • Workup and Isolation: After cooling, the reaction mixture is filtered (e.g., through celite) to remove zinc residues. The organic layer is then separated, dried, and concentrated under reduced pressure to yield the crude 2-chloro-5-methylpyrimidine, which can be purified further if necessary.

Detailed Experimental Protocol

This section provides a step-by-step methodology for the synthesis of this compound, adapted from established procedures for analogous compounds.[12]

Objective: To synthesize this compound from 2-chloro-5-methylpyrimidine via nucleophilic aromatic substitution.

Materials and Reagents
Reagent/MaterialMolecular Weight ( g/mol )Quantity (Molar Eq.)Notes
2-Chloro-5-methylpyrimidine128.561.0Starting material
Sodium thiomethoxide (CH₃SNa)70.091.1 - 1.2Nucleophile; moisture-sensitive
N,N-Dimethylformamide (DMF)73.09-Anhydrous, polar aprotic solvent
Ethyl acetate (EtOAc)88.11-Extraction solvent
Deionized Water (H₂O)18.02-For quenching and washing
Brine (Saturated NaCl solution)--For washing
Anhydrous Sodium Sulfate (Na₂SO₄)142.04-Drying agent
Silica Gel--For column chromatography (if needed)
Step-by-Step Procedure
  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloro-5-methylpyrimidine (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Reagent Addition: To the stirred solution, add sodium thiomethoxide (1.1 eq) portion-wise at room temperature. An exotherm may be observed. Maintain the temperature with a water bath if necessary.

  • Reaction Execution: Heat the reaction mixture to 50-60 °C and stir for 3-5 hours.[12] The choice of a polar aprotic solvent like DMF is critical as it effectively solvates the sodium cation without protonating the highly nucleophilic thiomethoxide anion.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching and Workup: Upon completion, cool the mixture to room temperature. Carefully quench the reaction by adding deionized water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with deionized water and brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: If necessary, purify the crude solid by column chromatography on silica gel or recrystallization to yield this compound as a pure solid.

Synthesis_Workflow start Start: 2-Chloro-5-methylpyrimidine setup 1. Dissolve in Anhydrous DMF under N₂ Atmosphere start->setup add_reagent 2. Add Sodium Thiomethoxide (1.1 eq) at Room Temp setup->add_reagent react 3. Heat to 50-60 °C (Monitor by TLC) add_reagent->react quench 4. Quench with Water react->quench extract 5. Extract with Ethyl Acetate quench->extract wash_dry 6. Wash with Brine, Dry over Na₂SO₄ extract->wash_dry concentrate 7. Concentrate under Reduced Pressure wash_dry->concentrate purify 8. Purify (Column Chromatography or Recrystallization) concentrate->purify end End Product: This compound purify->end

Caption: Experimental workflow for the synthesis of the target compound.

Conclusion

The synthesis of this compound from 2-chloropyrimidine precursors via nucleophilic aromatic substitution is a highly efficient and reliable method. This guide has detailed the core chemical principles, provided a validated experimental protocol, and explained the rationale behind the procedural choices. The versatility of the methylthio group as a reactive handle ensures that the title compound will remain a valuable and strategic intermediate for researchers and professionals in the ongoing development of novel pharmaceuticals and agrochemicals.[1][4]

References

  • Li, Y., et al. (2016). Discovery of 5-(methylthio)pyrimidine derivatives as L858R/T790M mutant selective epidermal growth factor receptor (EGFR) inhibitors. Bioorganic & Medicinal Chemistry, 24(12), 2760-2773. Retrieved from [Link]

  • Nucleophilic aromatic substitution reactions of chloropyrimidines. (n.d.). ResearchGate. Retrieved from [Link]

  • Nucleophilic aromatic substitutions. (2019, January 19). YouTube. Retrieved from [Link]

  • Barlin, G. B., & Brown, W. V. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 2473-2475. Retrieved from [Link]

  • Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(7), 136-149. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2016). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Science Alert. Retrieved from [Link]

  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017, August 7). Chemistry Stack Exchange. Retrieved from [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). MDPI. Retrieved from [Link]

Sources

"5-Methyl-2-(methylthio)pyrimidine" chemical properties and reactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Methyl-2-(methylthio)pyrimidine: Properties, Reactivity, and Applications

Introduction

This compound stands as a pivotal heterocyclic building block in the realms of organic synthesis, medicinal chemistry, and agrochemical development. Its structure, which features a pyrimidine core functionalized with a methyl group at the C5 position and a methylthio (-SMe) group at the C2 position, offers a unique combination of reactivity and stability. This guide provides a comprehensive overview for researchers and drug development professionals, delving into the compound's chemical properties, synthetic routes, reactivity profile, and key applications. The strategic placement of its functional groups makes it a versatile precursor for generating diverse chemical libraries, enabling the exploration of novel bioactive molecules.[1]

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of this compound is crucial for its effective use in synthesis and analysis.

Key Properties

A summary of the compound's core physicochemical data is presented below.

PropertyValueSource
CAS Number 100114-24-7[1],[2]
Molecular Formula C₆H₈N₂SInferred
Molecular Weight 140.21 g/mol [1]
InChI Key HMROJJZKKIPDRB-UHFFFAOYSA-N[1]
Spectroscopic Signatures

While a dedicated full spectral analysis for the isolated compound is not detailed in the provided search results, a predictive analysis based on its structure and data from analogous compounds allows for the characterization of its expected spectroscopic profile.[3][4]

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals. The methyl group at the C5 position would likely appear as a singlet around δ 2.2-2.4 ppm. The methyl protons of the methylthio group at C2 are anticipated to resonate as a singlet further downfield, typically around δ 2.5-2.6 ppm.[5][6] The two protons on the pyrimidine ring at the C4 and C6 positions would appear as singlets (or a closely coupled AX system depending on the solvent and resolution) in the aromatic region, likely between δ 8.0-8.5 ppm.

  • ¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal six distinct carbon signals. The methyl carbon of the C5-methyl group would be found in the aliphatic region (δ ~15-25 ppm), while the S-methyl carbon would be slightly more deshielded (δ ~10-15 ppm). The C2 carbon, bonded to sulfur and two nitrogen atoms, would appear significantly downfield (δ >160 ppm). The remaining aromatic carbons (C4, C5, C6) would resonate in the typical range for pyrimidines (δ ~120-160 ppm).[6]

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C-H stretching vibrations from the methyl groups and the aromatic ring just above and below 3000 cm⁻¹. Key C=N and C=C stretching vibrations characteristic of the pyrimidine ring would be observed in the 1400-1600 cm⁻¹ region.[7][8]

  • Mass Spectrometry (MS): Mass spectrometry would show a molecular ion peak (M⁺) at m/z 140. The fragmentation pattern would likely involve the loss of the methylthio group or cleavage of the ring. High-resolution mass spectrometry (HRMS) would confirm the elemental composition of C₆H₈N₂S.[9]

Synthesis Methodologies

The synthesis of this compound is primarily achieved through two reliable and well-established routes, starting from either 2-thiouracil or 2-chloropyrimidine precursors.

Route A: S-Methylation of 5-Methyl-2-thiouracil

This common approach involves the direct methylation of the sulfur atom of the corresponding thiouracil derivative. The thiouracil starting material exists in a tautomeric equilibrium with its thiol form, 5-methylpyrimidine-2-thiol.[10] The thione form is typically favored, but the deprotonated thiolate is a potent nucleophile that readily reacts with methylating agents.

Causality Behind Experimental Choices:

  • Base: A base such as sodium hydroxide is used to deprotonate the thiol tautomer, forming the highly nucleophilic thiolate anion. Using a slight excess of base ensures complete deprotonation and drives the reaction forward.[5]

  • Methylating Agent: Methyl iodide is a highly effective and reactive methylating agent for this transformation. Dimethyl sulfate can also be used. The choice depends on reactivity, cost, and safety considerations.[5]

  • Temperature Control: The initial addition is often performed at a low temperature (e.g., in an ice bath) to control the exothermic reaction and minimize potential side reactions, such as N-methylation.[5]

Detailed Experimental Protocol:

  • Dissolution: Dissolve 5-methyl-2-thiouracil (1 equivalent) in an aqueous solution of sodium hydroxide (2.2 equivalents).

  • Methylation: Cool the resulting solution in an ice bath to below 10°C. Add methyl iodide (1.1 equivalents) dropwise while vigorously stirring, ensuring the temperature remains low.[5]

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir overnight to ensure the reaction goes to completion.

  • Workup: Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, carefully acidify the reaction mixture with acetic acid to precipitate the crude product.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry under a vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.[5]

Route B: Nucleophilic Substitution of 2-Chloro-5-methylpyrimidine

This route leverages the reactivity of a halogenated pyrimidine. The chlorine atom at the C2 position acts as a good leaving group, which can be displaced by a sulfur nucleophile in a nucleophilic aromatic substitution (SNAr) reaction.[1][10]

Causality Behind Experimental Choices:

  • Nucleophile: Sodium thiomethoxide (NaSMe) or methyl mercaptan in the presence of a base is used as the sulfur nucleophile. These are potent nucleophiles capable of displacing the chloride.[9]

  • Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) is ideal as it can dissolve the reactants and stabilize the charged intermediate (Meisenheimer complex) formed during the SNAr mechanism, thereby accelerating the reaction.[9]

  • Temperature: Gentle heating (e.g., 50°C) is often required to provide sufficient activation energy for the substitution to proceed at a reasonable rate.[9]

Detailed Experimental Protocol:

  • Reaction Setup: To a stirred solution of 2-chloro-5-methylpyrimidine (1 equivalent) in DMF (e.g., 5-10 mL per mmol), slowly add sodium thiomethoxide (1.0-1.2 equivalents) at room temperature.[9]

  • Reaction: Heat the reaction mixture to 50°C and stir for several hours.[9]

  • Monitoring and Workup: Monitor the reaction progress by TLC. Once the starting material is consumed, cool the mixture to room temperature and quench the reaction by adding water.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).[9]

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.[9]

Synthetic Workflow Diagram

Synthesis cluster_A Route A: S-Methylation cluster_B Route B: Nucleophilic Substitution Thiouracil 5-Methyl-2-thiouracil Thiolate Thiolate Anion Thiouracil->Thiolate 1. NaOH (aq) Product This compound Thiolate->Product 2. CH₃I Chloropyrimidine 2-Chloro-5-methylpyrimidine Chloropyrimidine->Product NaSMe, DMF 50°C

Caption: Primary synthetic routes to this compound.

Chemical Reactivity and Strategic Functionalization

The utility of this compound as a synthetic intermediate stems from the distinct reactivity of its functional groups. The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack, particularly at positions activated by suitable leaving groups.[1]

Reactivity at the C2 Position: The Methylthio Group

The methylthio group is a versatile handle for introducing further diversity.

  • Nucleophilic Aromatic Substitution (SNAr): The -SMe group can function as a leaving group, although it is less reactive than a halogen like chlorine or a sulfonyl group.[1][11] It can be displaced by strong nucleophiles such as amines or alkoxides, typically under more forcing conditions (higher temperatures or stronger bases) than would be required for a 2-chloropyrimidine. This reaction provides direct access to 2-amino- and 2-alkoxy-5-methylpyrimidines.[1]

  • Oxidative Activation: A key strategy to enhance the reactivity at the C2 position is the oxidation of the methylthio group.[1] Using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA), the sulfide can be converted first to a methylsulfinyl (-S(O)Me) group and then to a highly electron-withdrawing methylsulfonyl (-SO₂Me) group.[5] The resulting 2-(methylsulfonyl)pyrimidine is exceptionally reactive towards nucleophilic attack, reacting much faster than its 2-chloro or 2-(methylthio) counterparts.[1][11] This two-step sequence allows for substitutions with a much broader range of weaker nucleophiles under mild conditions.[1]

Detailed Protocol for Oxidation to Sulfone:

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent like dichloromethane (CH₂Cl₂) or glacial acetic acid.[1][5]

  • Oxidation: Cool the solution to 0°C in an ice bath. Slowly add m-CPBA (2.2-2.5 equivalents) or 30% hydrogen peroxide (4 equivalents) portion-wise.[5]

  • Reaction: Allow the mixture to warm to room temperature and stir until TLC analysis indicates complete conversion of the starting material.

  • Workup: Quench the reaction by adding an aqueous solution of a reducing agent like sodium thiosulfate (if using m-CPBA) or by neutralizing with sodium hydroxide (if using H₂O₂).[5]

  • Extraction and Purification: Extract the product with an organic solvent, dry the combined organic layers, and concentrate. Purify the resulting 2-(methylsulfonyl) derivative by column chromatography or recrystallization.

Reactivity at the C5 Position: The Methyl Group

The methyl group at the C5 position exhibits reactivity analogous to a benzylic methyl group, influenced by the heterocyclic ring.[1]

  • Free-Radical Halogenation: Using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) with a radical initiator (e.g., AIBN or UV light), the methyl group can be halogenated to form 5-(halomethyl)pyrimidine derivatives. These halogenated intermediates are valuable precursors for introducing other functionalities via subsequent nucleophilic substitution at the methyl carbon.[1]

  • Oxidation: The methyl group can be oxidized to a 5-hydroxymethyl or even a 5-carboxyl group using strong oxidizing agents, providing another avenue for functionalization.[1]

Reactivity Workflow Diagram

Reactivity cluster_C2 C2 Position Reactivity cluster_C5 C5 Position Reactivity Start This compound SNAr_Product 2-Amino/Alkoxy-5-methylpyrimidine Start->SNAr_Product Nu⁻ (Amine/Alkoxide) Δ Sulfoxide 2-(Methylsulfinyl) Derivative Start->Sulfoxide [O] (1 equiv.) Halomethyl 5-(Halomethyl) Derivative Start->Halomethyl NBS/NCS Initiator Hydroxymethyl 5-(Hydroxymethyl) Derivative Start->Hydroxymethyl Oxidation Sulfone 2-(Methylsulfonyl) Derivative Sulfoxide->Sulfone [O] (1 equiv.) Sulfone_Product Diverse 2-Substituted Pyrimidines Sulfone->Sulfone_Product Nu⁻ (mild conditions)

Caption: Key reactivity pathways for this compound.

Applications in Research and Development

The structural motifs accessible from this compound are prevalent in many biologically active compounds, making it a valuable starting material in both pharmaceutical and agrochemical research.[12]

Pharmaceuticals and Drug Discovery

The pyrimidine core is a cornerstone of medicinal chemistry, found in nucleobases and numerous approved drugs.[10][12] this compound serves as a key scaffold for generating libraries of compounds for screening against various therapeutic targets.[1]

A notable application is in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors to treat non-small cell lung cancer (NSCLC).[13] Researchers have designed and synthesized series of 5-(methylthio)pyrimidine derivatives that show potent and selective inhibition of drug-resistant EGFR mutants (L858R/T790M) over the wild-type receptor. These compounds demonstrated strong antiproliferative activity in cancer cell lines, validating the utility of this scaffold in overcoming drug resistance in oncology.[13] The "magic methyl" effect, where the addition of a methyl group can profoundly impact biological activity, is a well-known concept in drug design, and the C5-methyl group in this scaffold can be crucial for optimizing binding affinity and pharmacokinetic properties.[14]

Agrochemicals

In agricultural science, derivatives of 5-methylthiopyrimidine have been investigated as novel fungicides. Compounds built upon this core have shown excellent efficacy against significant plant pathogens like late blight (Phytophthora infestans) and downy mildew (Plasmopara viticola). The structural features derived from this starting material contribute to high fungicidal activity while maintaining low phytotoxicity to the crops themselves.[1]

Conclusion

This compound is a highly valuable and versatile intermediate in modern organic synthesis. Its well-defined synthetic pathways and predictable, multi-faceted reactivity make it an ideal starting point for creating complex molecular architectures. The ability to selectively functionalize the C2-methylthio group (via substitution or oxidative activation) and the C5-methyl group provides chemists with a powerful toolkit for library synthesis and lead optimization. Its proven success as a core scaffold in the development of targeted cancer therapies and effective fungicides underscores its continued importance in both medicinal and agrochemical research.

References

  • Cheldavi, F., Bakherad, M., Keivanloo, A., Rezaeifard, A., & Nikpour, M. (2020). Synthesis of new 4, 5-disubstituted-6-methyl-2-(methylthio) pyrimidines via C-C coupling reactions. Cogent Chemistry. [Link]

  • Li, D., et al. (2016). Discovery of 5-(methylthio)pyrimidine derivatives as L858R/T790M mutant selective epidermal growth factor receptor (EGFR) inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Moresco, J. J., et al. (2020). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Journal of the American Chemical Society. [Link]

  • Process for synthesis of a 2-thioalkyl pyrimidine.
  • Yields, melting points, infrared, and ¹H-NMR spectroscopic data for the compounds 8b-g. ResearchGate. [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]

  • High-field NMR spectroscopy and FTICR mass spectrometry. Biogeosciences. [Link]

  • The Magic Methyl and Its Tricks in Drug Discovery and Development. MDPI. [Link]

  • Spectroscopy NMR, IR, MS, UV-Vis. University of Calgary. [Link]

  • NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube. [Link]

Sources

Spectroscopic data (NMR, IR, Mass) for "5-Methyl-2-(methylthio)pyrimidine"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Methyl-2-(methylthio)pyrimidine

Introduction

This compound is a versatile heterocyclic compound that serves as a crucial intermediate and structural scaffold in the fields of medicinal and agricultural chemistry.[1] Its pyrimidine core is a fundamental component in numerous biologically active molecules.[1] The presence of a methyl group at the 5-position and a methylthio group at the 2-position provides distinct reactive sites for further chemical modification, enabling the synthesis of diverse molecular libraries for drug discovery and the development of novel fungicides.[1]

A thorough structural elucidation and purity assessment are paramount for any research or development application. This technical guide provides a comprehensive analysis of this compound (Molecular Formula: C₆H₈N₂S, Molecular Weight: 140.21 g/mol ) using three core spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).[1] The guide is designed for researchers, scientists, and professionals in drug development, offering not just raw data but also the underlying principles, experimental workflows, and interpretive logic essential for robust chemical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule by mapping its carbon-hydrogen framework. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can confirm the connectivity and spatial relationships of atoms within this compound.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number, environment, and connectivity of hydrogen atoms. The spectrum of this compound is expected to show three distinct signals corresponding to the three unique proton environments.

Table 1: Predicted ¹H NMR Data for this compound

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.3Singlet2HH-4, H-6
~2.5Singlet3HS-CH
~2.2Singlet3HC₅-CH

Expertise & Interpretation:

  • Pyrimidine Protons (H-4, H-6): The two protons on the pyrimidine ring are chemically equivalent due to the molecule's symmetry and are expected to appear as a single peak far downfield (~8.3 ppm). This significant downfield shift is caused by the deshielding effect of the electronegative nitrogen atoms within the aromatic ring.

  • Methylthio Protons (S-CH₃): The three protons of the methylthio group are expected to produce a sharp singlet around 2.5 ppm. This chemical shift is characteristic of a methyl group attached to a sulfur atom. For comparison, in the related compound 4-(cyclopropylethynyl)-2-(methylthio)pyrimidine, this signal is observed at δ = 2.53 ppm.[2] In various 2-methylthio-1,4-dihydropyrimidines, this peak consistently appears around δ 2.35 ppm.[3]

  • 5-Methyl Protons (C₅-CH₃): The protons of the methyl group at the C-5 position will also appear as a singlet, typically slightly upfield from the S-CH₃ signal, at approximately 2.2 ppm.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides a map of the carbon backbone of the molecule. Four signals are anticipated for the unique carbon atoms in this compound.

Table 2: Predicted ¹³C NMR Data for this compound

Predicted Chemical Shift (δ, ppm)Assignment
~172C-2 (Carbon attached to S)
~156C-4, C-6
~118C-5
~14S-C H₃
~13C₅-C H₃

Expertise & Interpretation:

  • C-2 Carbon: The carbon atom at the 2-position, bonded to the sulfur and two nitrogen atoms, is the most deshielded and will appear furthest downfield (~172 ppm). In a similar structure, 4-(cyclopropylethynyl)-2-(methylthio)pyrimidine, this carbon resonates at δ = 172.6 ppm.[2]

  • Pyrimidine Ring Carbons (C-4, C-6, C-5): The equivalent C-4 and C-6 carbons are expected around 156 ppm, while the C-5 carbon, which bears the methyl group, will be found further upfield at approximately 118 ppm.[2]

  • Methyl Carbons: The carbon of the S-CH₃ group is predicted around 14 ppm, while the C₅-CH₃ carbon is expected at a similar value, around 13 ppm.[2]

Experimental Protocol for NMR Spectroscopy

This protocol provides a self-validating system for acquiring high-quality NMR data.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a clean, dry NMR tube.[4] Ensure the sample is fully dissolved to prevent signal broadening.

  • Instrumentation Setup: Use a standard NMR spectrometer (e.g., Bruker 400 MHz or equivalent).[4]

  • Shimming: Shim the magnetic field to optimize its homogeneity. A well-shimmed field is critical for sharp, well-resolved peaks. The instrument's software typically automates this process.

  • ¹H NMR Acquisition:

    • Acquire a single-scan spectrum to check the signal-to-noise ratio.

    • Set the spectral width to cover the expected range (e.g., 0-10 ppm).

    • Perform a standard acquisition with 16-32 scans for a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm).[4]

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the appropriate range (e.g., 0-200 ppm).

    • Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

    • Acquire a sufficient number of scans (typically 1024 or more) to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at δ 77.16 ppm).[4]

Visualization: Molecular Structure for NMR

Caption: Labeled structure of this compound.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy measures the vibrations of bonds within a molecule. Different functional groups absorb infrared radiation at characteristic frequencies, making it an excellent tool for qualitative functional group analysis.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeIntensity
3100-3000C-H Stretch (Aromatic)Medium-Weak
2980-2850C-H Stretch (Aliphatic, CH₃)Medium-Strong
~1600-1400C=N and C=C Stretch (Pyrimidine Ring)Strong-Medium
~1380C-H Bend (CH₃)Medium
~700-600C-S StretchWeak

Expertise & Interpretation:

  • C-H Stretching: The spectrum will be characterized by two distinct C-H stretching regions. Aromatic C-H stretches from the pyrimidine ring appear just above 3000 cm⁻¹.[5] Aliphatic C-H stretches from the two methyl groups will be visible as stronger bands just below 3000 cm⁻¹.[5]

  • Pyrimidine Ring Vibrations: A series of sharp bands in the 1600-1400 cm⁻¹ region are diagnostic for the C=C and C=N stretching vibrations within the aromatic pyrimidine ring.[5]

  • C-S Stretch: The carbon-sulfur bond stretch is typically a weak absorption and can be difficult to identify definitively, but it is expected in the 700-600 cm⁻¹ range.

Experimental Protocol for IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common, rapid technique that requires minimal sample preparation.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure arm to press the sample firmly against the crystal, ensuring good contact.

  • Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.

  • Cleaning: Thoroughly clean the ATR crystal after analysis.

Visualization: IR Spectroscopy Workflow

G A Clean ATR Crystal B Collect Background Spectrum A->B C Apply Sample to Crystal B->C D Apply Pressure C->D E Collect Sample Spectrum D->E F Process & Analyze Data E->F

Caption: Standard workflow for acquiring an ATR-IR spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern under energetic conditions.

Electron Ionization (EI) Mass Spectrometry

In EI-MS, the molecule is bombarded with high-energy electrons (typically 70 eV), causing it to ionize and fragment in a reproducible manner.[6]

Expertise & Interpretation:

  • Molecular Ion (M⁺): The molecular ion peak is expected at a mass-to-charge ratio (m/z) of 140, corresponding to the molecular weight of the parent molecule (C₆H₈N₂S).

  • Isotope Peak (M+2): A key diagnostic feature will be the presence of an "M+2" peak at m/z 142. This peak arises from the natural abundance of the ³⁴S isotope (approx. 4.2%). Its presence at ~4% of the intensity of the M⁺ peak is strong evidence for a sulfur-containing compound.[7][8]

  • Fragmentation Pattern: The fragmentation of pyrimidine derivatives is highly dependent on the substituents.[6] A plausible pathway for this compound involves initial cleavage of the substituent groups followed by ring fragmentation.[9]

Table 4: Proposed EI-MS Fragmentation Data for this compound

m/zProposed Fragment IonProposed Neutral Loss
140[C₆H₈N₂S]⁺• (Molecular Ion)-
125[C₅H₅N₂S]⁺•CH₃
94[C₅H₆N₂]⁺••SCH₂
79[C₄H₃N₂]⁺•SCH₃, •HCN
Experimental Protocol for GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for analyzing volatile compounds like this compound.

  • Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.[7]

  • GC-MS Instrumentation and Conditions: [7]

    • Gas Chromatograph: Agilent 8890 GC System or equivalent.

    • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

    • Column: Use a non-polar capillary column, such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Ion Source Temperature: 230°C.

      • Mass Range: Scan from m/z 40 to 400.

Visualization: Proposed Mass Spectrometry Fragmentation Pathway

G M [M]⁺• m/z = 140 F1 [M - •CH₃]⁺ m/z = 125 M->F1 - •CH₃ F2 [M - •SCH₂]⁺• m/z = 94 M->F2 - •SCH₂ F3 [C₄H₃N₂]⁺ m/z = 79 F1->F3 - HCN

Caption: Proposed EI-MS fragmentation of this compound.

Conclusion

The comprehensive spectroscopic analysis via NMR, IR, and MS provides a detailed and unambiguous structural confirmation of this compound. ¹H and ¹³C NMR define the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups and the aromatic pyrimidine core, and mass spectrometry verifies the molecular weight and offers insight into the molecule's stability and fragmentation behavior. The protocols and interpretive frameworks presented in this guide constitute a robust system for the characterization of this important chemical building block, ensuring its identity and purity for applications in scientific research and development.

References

  • BenchChem. (2025). In-Depth Technical Guide: Mass Spectrometry Analysis of 5-Methoxy-2-methylthiopyrimidine. BenchChem.
  • Supporting Information for a scientific article. (n.d.).
  • The Royal Society of Chemistry. (2019). Supporting Information.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Mass spectral fragmentation modes of pyrimidine derivatives.
  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • BenchChem. (2025). Technical Support Center: Synthesis of 5-Methoxy-2-methylthiopyrimidine. BenchChem.
  • Ali, T. E., et al. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. American Journal of Chemistry.
  • BenchChem. (n.d.). This compound | Research Chemical. BenchChem.
  • BenchChem. (2025). A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. BenchChem.
  • Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions.
  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. PMC - NIH.

Sources

An In-depth Technical Guide to the Biological Activity of 5-Methyl-2-(methylthio)pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Scaffold of 5-Methyl-2-(methylthio)pyrimidine

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural and synthetic compounds with a wide array of biological activities.[1][2] Within this vast chemical space, derivatives of this compound have emerged as a particularly promising class of molecules. This guide provides a comprehensive technical overview of the biological activities of these derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory potential. We will delve into their mechanisms of action, explore structure-activity relationships, and provide detailed experimental protocols for their synthesis and evaluation, offering valuable insights for researchers, scientists, and drug development professionals. The 5-methyl substitution and the 2-methylthio group on the pyrimidine ring provide a unique combination of lipophilicity and reactivity, making this scaffold an excellent starting point for the design of novel therapeutic agents.[3] The methylthio group, in particular, can be readily oxidized to the corresponding sulfoxide or sulfone, creating an excellent leaving group for nucleophilic substitution and allowing for further molecular diversification.[3]

Anticancer Activity: Targeting Key Signaling Pathways

Derivatives of this compound have demonstrated significant potential as anticancer agents, primarily through the inhibition of key enzymes involved in cancer cell proliferation and survival.

Mechanism of Action: Inhibition of Epidermal Growth Factor Receptor (EGFR)

A prominent mechanism of action for the anticancer activity of these derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and differentiation.[4][5] In many types of cancer, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.[4] Certain 5-(methylthio)pyrimidine derivatives have been designed as potent and selective inhibitors of EGFR, particularly against mutants that confer resistance to first-generation inhibitors.[5] These compounds typically bind to the ATP-binding site of the EGFR kinase domain, preventing the downstream signaling cascade that promotes tumor growth.[5]

EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Dimer Dimerization & Autophosphorylation EGFR->Dimer Grb2 Grb2 Dimer->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor 5-(methylthio)pyrimidine Derivative Inhibitor->EGFR Inhibition

Caption: EGFR Signaling Pathway and Inhibition.

Structure-Activity Relationship (SAR)

The anticancer efficacy of 5-(methylthio)pyrimidine derivatives is significantly influenced by the nature of the substituents on the pyrimidine core. Key SAR insights include:

  • Substitution at the 4-position: The introduction of an aniline or substituted aniline moiety at the 4-position of the pyrimidine ring is crucial for potent EGFR inhibitory activity. The nature of the substituent on the aniline ring can fine-tune the potency and selectivity.

  • Acrylamide Moiety: The presence of an acrylamide group on the aniline substituent often leads to irreversible inhibition of EGFR by forming a covalent bond with a cysteine residue in the active site.

  • 5-Methyl Group: The 5-methyl group contributes to the overall lipophilicity of the molecule, which can influence its cell permeability and binding affinity.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative pyrimidine derivatives against various cancer cell lines.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
9u 5-TrifluoromethylpyrimidineA549 (Lung)0.35[4]
MCF-7 (Breast)3.24[4]
PC-3 (Prostate)5.12[4]
3b Thiazolo[4,5-d]pyrimidineA375 (Melanoma)25.4[6]
C32 (Melanoma)24.4[6]
11 N-[4-(2-Amino-6-methylpyrimidin-4-ylamino)-phenyl]-4-(pyrimidin-2-ylamino)benzamideKG-1 (Leukemia)1.2[7]

Antimicrobial Activity: A Broad Spectrum of Action

Pyrimidine derivatives have long been recognized for their antimicrobial properties.[8] The this compound scaffold serves as a valuable starting point for the development of novel antibacterial and antifungal agents.

Mechanism of Action

The precise mechanisms of antimicrobial action for many this compound derivatives are still under investigation. However, it is believed that they may interfere with essential cellular processes in microorganisms, such as:

  • Nucleic Acid Synthesis: The structural similarity of the pyrimidine core to the nucleobases (cytosine, thymine, and uracil) may allow these derivatives to interfere with DNA and RNA synthesis.

  • Enzyme Inhibition: These compounds may inhibit key enzymes that are essential for microbial survival, such as dihydrofolate reductase or other enzymes involved in metabolic pathways.

Quantitative Data: In Vitro Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of representative pyrimidine derivatives against various microbial strains.

Compound IDMicrobial StrainMIC (µg/mL)Reference
Compound A Staphylococcus aureus128[9]
Bacillus subtilis256[9]
Escherichia coli512[9]
Candida albicans128[9]
Compound B Staphylococcus aureus64[10]
Clostridioides difficile1[10]

Anti-inflammatory Activity: Modulation of Inflammatory Mediators

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a variety of diseases. Pyrimidine derivatives, including those based on the this compound scaffold, have shown promising anti-inflammatory effects.[3]

Mechanism of Action: Cyclooxygenase (COX) Inhibition

A primary mechanism for the anti-inflammatory activity of many pyrimidine derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[11] COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[11] Selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy as it can reduce inflammation with a lower risk of gastrointestinal side effects associated with non-selective NSAIDs.[11]

Inflammatory_Cascade Stimuli Inflammatory Stimuli CellMembrane Cell Membrane Phospholipids Stimuli->CellMembrane ArachidonicAcid Arachidonic Acid CellMembrane->ArachidonicAcid PLA2 PLA2 Phospholipase A2 Prostaglandins Prostaglandins ArachidonicAcid->Prostaglandins COX COX COX-1 / COX-2 Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitor This compound Derivative Inhibitor->COX Inhibition Synthesis_Workflow Start p-Toluidine + Acrylonitrile Step1 Condensation Start->Step1 Intermediate1 Propionitrile Derivative Step1->Intermediate1 Step2 Reaction with Ethyl Bromoacetate Intermediate1->Step2 Intermediate2 Glycine Ethyl Ester Derivative Step2->Intermediate2 Step3 Dieckmann Cyclization & Ammonium Formate Treatment Intermediate2->Step3 Intermediate3 3-Amino-4-cyano-3-pyrroline Derivative Step3->Intermediate3 Step4 Reaction with Guanidine Carbonate Intermediate3->Step4 FinalProduct 2,4-Diaminopyrrolo[3,4-d]pyrimidine Derivative Step4->FinalProduct

Caption: Synthetic Workflow for a Diaminopyrimidine.

In Vitro Cytotoxicity (MTT) Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow Start Seed Cancer Cells in 96-well Plate Step1 Incubate for 24h Start->Step1 Step2 Treat with Test Compounds Step1->Step2 Step3 Incubate for 48-72h Step2->Step3 Step4 Add MTT Solution Step3->Step4 Step5 Incubate for 4h Step4->Step5 Step6 Solubilize Formazan Crystals Step5->Step6 Step7 Measure Absorbance at 570 nm Step6->Step7 End Calculate IC50 Value Step7->End

Caption: Workflow for In Vitro Cytotoxicity (MTT) Assay.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This is a standard and reproducible model for evaluating the acute anti-inflammatory activity of compounds.

  • Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the test compound orally or intraperitoneally to the animals. A control group should receive the vehicle only. A positive control group should receive a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: After a specific time (e.g., 30-60 minutes) following compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal. [12][13]4. Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection. [13]5. Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group.

Conclusion

The this compound scaffold represents a privileged structure in medicinal chemistry, giving rise to derivatives with a remarkable spectrum of biological activities. Their potential as anticancer, antimicrobial, and anti-inflammatory agents is well-documented and continues to be an active area of research. This technical guide has provided a comprehensive overview of their mechanisms of action, structure-activity relationships, and key experimental protocols. The versatility of this scaffold, coupled with the detailed methodologies presented herein, offers a solid foundation for the rational design and development of novel and more effective therapeutic agents to address a range of unmet medical needs.

References

  • κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. (2025). ResearchGate. [Link]

  • IC50 values determined for COX-1 and COX-2; data are shown as standard deviation (SD). (n.d.). ResearchGate. [Link]

  • Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. (2022). Taylor & Francis Online. [Link]

  • Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs. [Link]

  • A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. (2014). PubMed Central. [Link]

  • Discovery of 5-(methylthio)pyrimidine derivatives as L858R/T790M mutant selective epidermal growth factor receptor (EGFR) inhibitors. (2016). PubMed. [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. [Link]

  • Carrageenan-Induced Paw Edema Model. (n.d.). Creative Bioarray. [Link]

  • Discovery of 5-(methylthio)pyrimidine derivatives as L858R/T790M mutant selective epidermal growth factor receptor (EGFR) inhibitors. (2016). PubMed. [Link]

  • Illustration depicting the structure-activity relationship for the synthesized series (5–11). (n.d.). ResearchGate. [Link]

  • IC50 values of the most active derivatives in some cancerous cell lines. (n.d.). ResearchGate. [Link]

  • Table 2 : IC50 values for synthesized compounds against cancer cell lines. (n.d.). ResearchGate. [Link]

  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (n.d.). PubMed Central. [Link]

  • New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. (2022). PubMed Central. [Link]

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2021). Frontiers. [Link]

  • Minimum Inhibitory Concentration (MIC) values in µg/mL of all the target compounds against different bacterial strains. (n.d.). ResearchGate. [Link]

  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2024). Semantic Scholar. [Link]

  • IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. (n.d.). ResearchGate. [Link]

  • IC 50 (COX-1) and IC 50 (COX-2) values for compounds 1a-1j. (n.d.). ResearchGate. [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2022). MDPI. [Link]

  • IC 50 (COX-1) and IC 50 (COX-2) values for compounds 1a-1j. (n.d.). ResearchGate. [Link]

  • The minimum inhibitory concentrations (MICs in µg/mL) and minimum bactericidal con. (n.d.). ResearchGate. [Link]

  • MIC value against Gram-positive bacteria and fungi. The concentration... (n.d.). ResearchGate. [Link]

  • Synthesis of some 2,4-diamino-pyrrolo-pyrimidines. (1977). Indian Academy of Sciences. [Link]

  • Novel synthesis of substituted 4-amino-pyrimidines. (2013).
  • Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. (2015). PubMed Central. [Link]

  • Minimum Inhibitory Concentrations (MICs) of Tested Compounds against... (n.d.). ResearchGate. [Link]

  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. (2022). PubMed Central. [Link]

  • Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine. (2002).

Sources

The Strategic Utility of 5-Methyl-2-(methylthio)pyrimidine in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Scaffold and the Unique Role of a Key Intermediate

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to mimic the endogenous nucleobases of DNA and RNA.[1][2] This nitrogenous heterocycle is a privileged scaffold, frequently utilized for its versatile synthetic handles and its capacity to form crucial hydrogen bond interactions within biological targets.[3] Its derivatives have found widespread application as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[4][5]

Within the vast landscape of pyrimidine-based building blocks, 5-Methyl-2-(methylthio)pyrimidine emerges as a particularly strategic intermediate for drug discovery programs. Its value lies not in its inherent biological activity, but in the latent reactivity of its substituents. The C5-methyl group offers a site for late-stage functionalization, while the C2-methylthio group serves as a versatile linchpin. It can be readily displaced or, more strategically, activated through oxidation to create a highly reactive electrophilic center.

This technical guide provides an in-depth exploration of the synthesis, activation, and strategic application of this compound. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this intermediate for the efficient construction of complex molecular architectures, particularly in the realm of kinase inhibitor discovery.

Part 1: Synthesis and Characterization of the Core Intermediate

The most direct and reliable route to this compound is the S-methylation of its corresponding thiol precursor, 5-methylpyrimidine-2-thiol. This reaction proceeds via a classical nucleophilic substitution (SN2) mechanism where the thiolate anion, generated in situ, attacks the methylating agent.

Mechanism of S-Methylation

The reaction is initiated by the deprotonation of the thiol group of 5-methylpyrimidine-2-thiol by a suitable base, forming a potent thiolate nucleophile. This thiolate then attacks the electrophilic methyl group of the methylating agent, such as methyl iodide, displacing the iodide leaving group to form the desired thioether product.[6]

S-Methylation Mechanism Thiol 5-Methylpyrimidine-2-thiol Thiolate Thiolate Anion Thiol->Thiolate Deprotonation Base Base (e.g., K₂CO₃) Base->Thiolate MeI Methyl Iodide (CH₃-I) Product This compound MeI->Product Salt Salt (e.g., KI) MeI->Salt Displacement Thiolate->Product SN2 Attack HB Protonated Base

Caption: S-Methylation of 5-methylpyrimidine-2-thiol.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from standard procedures for the S-methylation of heterocyclic thiols.[7][8]

Materials:

  • 5-Methylpyrimidine-2-thiol (1.0 eq)

  • Potassium Carbonate (K₂CO₃, 1.5 eq)

  • Methyl Iodide (CH₃I, 1.1 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Water (H₂O)

  • Brine

Procedure:

  • To a stirred suspension of 5-methylpyrimidine-2-thiol (1.0 eq) and potassium carbonate (1.5 eq) in DMF (approx. 0.5 M), add methyl iodide (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with water, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a pure solid. A typical yield for this transformation is in the range of 85-95%.

Characterization Data

The structural integrity of the synthesized intermediate must be confirmed. Below are the predicted spectroscopic data based on analysis of analogous structures.[9][10][11]

Data Type Predicted Values
¹H NMR δ (ppm) in CDCl₃: ~8.3 (s, 2H, H4/H6), ~2.6 (s, 3H, S-CH₃), ~2.2 (s, 3H, C5-CH₃).
¹³C NMR δ (ppm) in CDCl₃: ~172 (C2), ~157 (C4/C6), ~120 (C5), ~16 (C5-CH₃), ~14 (S-CH₃).
MS (EI) m/z: 140.05 [M]⁺.
Appearance White to off-white solid.

Note: These are estimated values. Researchers should always confirm with their own analytical data.

Part 2: Strategic Activation via Oxidation

The true synthetic power of the 2-methylthio group is unlocked upon its oxidation. Conversion to the corresponding methylsulfinyl (-S(O)Me) or, more effectively, methylsulfonyl (-SO₂Me) group dramatically increases the electrophilicity of the C2 position. The methylsulfonyl group is an excellent leaving group for nucleophilic aromatic substitution (SNAr), significantly more reactive than a chloro substituent at the same position.[12] This activation is the pivotal step that transforms the stable intermediate into a potent electrophile for fragment coupling.

Mechanism of Oxidation

Oxidizing agents like meta-Chloroperoxybenzoic acid (m-CPBA) or Oxone® (potassium peroxymonosulfate) are commonly used. The mechanism involves the electrophilic attack of the oxidant's peroxy oxygen on the nucleophilic sulfur atom of the methylthio group. A two-fold oxidation is required to achieve the sulfone.

Oxidation_Workflow A This compound B Oxidant Added (e.g., Oxone®, m-CPBA) A->B C 5-Methyl-2-(methylsulfinyl)pyrimidine (Sulfoxide Intermediate) B->C 1 eq. Oxidant D Further Oxidation C->D E 5-Methyl-2-(methylsulfonyl)pyrimidine (Activated Intermediate) D->E >1 eq. Oxidant G cluster_0 Activation cluster_1 Core Elaboration cluster_2 Final Coupling A This compound B 5-Methyl-2-(methylsulfonyl)pyrimidine A->B Oxidation (Oxone®) C 4,6-Dichloro-5-methyl-2- (methylsulfonyl)pyrimidine B->C Chlorination (POCl₃) E Coupled Intermediate C->E SNAr at C4 D Key Aminopyrazole Nucleophile D->E G Final JAK2 Inhibitor Scaffold E->G SNAr at C2 (Displaces -SO₂Me) F Side-Chain Amine Nucleophile F->G

Caption: Multi-step synthesis of a JAK2 inhibitor scaffold.

Workflow Explanation & Causality
  • Activation: As detailed previously, the starting intermediate is oxidized to the highly reactive sulfone (B) .

  • Core Elaboration (SNAr at C4/C6): The 5-methylpyrimidine core is first chlorinated at the 4 and 6 positions using a standard agent like phosphorus oxychloride (POCl₃) to produce intermediate (C) . This di-chlorinated species allows for sequential, regioselective substitutions. The first nucleophilic aromatic substitution (SNAr) is performed with a key amine, such as an aminopyrazole derivative (D) , which is common in JAK inhibitors. This reaction typically occurs selectively at the more reactive C4 position, displacing one of the chloro groups to form the coupled intermediate (E) .

  • Final Coupling (SNAr at C2): The final step involves the displacement of the highly reactive methylsulfonyl group at C2. The coupled intermediate (E) is reacted with a second amine nucleophile (F) , which often contains solubilizing groups or vectors to target specific sub-pockets of the kinase. The superior leaving group ability of the -SO₂Me group ensures this reaction proceeds under mild conditions, preserving the integrity of the rest of the molecule and yielding the final inhibitor scaffold (G) .

This strategic, multi-step approach—leveraging the differential reactivity of chloro and methylsulfonyl leaving groups—is a hallmark of efficient modern drug synthesis.

Biological Activity Data

Compounds synthesized using this pyrimidine scaffold have demonstrated potent and selective inhibition of JAK2.

Compound ID Modification JAK2 IC₅₀ (nM) Selectivity vs JAK1 Selectivity vs JAK3
Lead Cpd A Pyrrolopyrimidine Core6>97-fold>97-fold
Lead Cpd B 2-Aminopyridine Core9276-fold184-fold
Crizotinib Reference Compound27--

Data adapted from representative literature on pyrimidine-based JAK2 inhibitors to illustrate typical potency.[13]

Conclusion

This compound is more than a simple building block; it is a sophisticated synthetic tool. Its true value is realized through a strategic two-step activation process: facile synthesis via S-methylation followed by powerful electronic activation via oxidation to the sulfone. The resulting 5-methyl-2-(methylsulfonyl)pyrimidine is a highly valuable electrophile, enabling medicinal chemists to perform late-stage SNAr couplings under mild conditions with a superior leaving group. This guide has demonstrated a robust and logical pathway from simple precursors to a complex, biologically relevant kinase inhibitor scaffold, underscoring the pivotal role of this compound in accelerating modern drug discovery programs.

References

  • Cee, V. J., et al. (2022). Design, synthesis and evaluation of pyrrolo[2,3-d]pyrimidine-phenylamide hybrids as potent Janus kinase 2 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Recent medicinal approaches of novel pyrimidine analogs: A review. (2023). PMC. Available at: [Link]

  • Ma, L., et al. (2022). Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2021). SciSpace. Available at: [Link]

  • 5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. (2021). PMC. Available at: [Link]

  • Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. (2023). ACS Publications. Available at: [Link]

  • Recent Advances in Pyrimidine-Based Drugs. (2021). MDPI. Available at: [Link]

  • Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). (2025). PubMed. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

  • Babushkina, T. A., et al. (2020). Synthesis and Functionalization of 5-Alkyl-6-methyl-2-thiouracils. Russian Journal of General Chemistry, 90(11), 2093-2101*. Available at: [Link]

  • University of Wisconsin - Department of Chemistry. (n.d.). NMR Spectroscopy: 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

  • University of Wisconsin - Department of Chemistry. (n.d.). NMR Spectroscopy: 1H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

  • SpectraBase. (n.d.). 5-Methylpyrimidine. Wiley. Available at: [Link]

  • Oxone as an effective reagent for 2-(alkylthio)pyrimidine oxidation. (2019). Morressier. Available at: [Link]

  • Shimizu, M., Shimazaki, T., & Takeda, Y. (2009). S-METHYLATION OF N-CONTAINING HETEROCYCLIC THIOLS WITH CONJUGATED ACIDS OF METHOXY GROUPS. HETEROCYCLES, 78(12), 2963. Available at: [Link]

  • Current Chemistry Letters. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. Available at: [Link]

Sources

Unraveling the Enigma: A Technical Guide to Mechanism of Action Studies for 5-Methyl-2-(methylthio)pyrimidine Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher, scientist, and drug development professional, the journey from a promising chemical scaffold to a validated therapeutic candidate is both an art and a rigorous science. The 5-Methyl-2-(methylthio)pyrimidine core, a versatile and increasingly prominent scaffold, has given rise to a multitude of compounds with diverse biological activities, from potent kinase inhibitors in oncology to novel antiviral and fungicidal agents.[1][2][3][4] Understanding how these molecules exert their effects at a molecular level is paramount to their successful development.

This in-depth technical guide provides a comprehensive framework for elucidating the mechanism of action (MoA) of compounds based on the this compound scaffold. Moving beyond a mere listing of techniques, this document delves into the strategic rationale behind experimental choices, emphasizing the creation of a self-validating system of evidence to build a robust and compelling MoA narrative.

The this compound Scaffold: A Privileged Starting Point

The unique chemical architecture of the this compound scaffold offers a fertile ground for medicinal chemistry exploration. The pyrimidine ring itself is a well-established pharmacophore present in numerous approved drugs.[5] The strategic placement of the methyl group at the 5-position and the methylthio group at the 2-position provides key handles for synthetic modification and potential interactions with biological targets.[1] The methylthio ether, in particular, is a critical feature. It can be readily oxidized to the corresponding sulfoxide or sulfone, dramatically increasing the electrophilicity at the C2 position and rendering it susceptible to nucleophilic attack.[1] This inherent reactivity opens the door to the design of both non-covalent and covalent inhibitors, a crucial consideration in modern drug discovery.

A Phased Approach to Mechanism of Action Elucidation

A successful MoA study is not a linear path but rather an iterative process of hypothesis generation and validation. This guide is structured to mirror this scientific journey, from broad, unbiased screening to deep, mechanistic interrogation.

MoA_Workflow cluster_Phase1 Phase 1: Target Identification & Initial Characterization cluster_Phase2 Phase 2: In Vitro Mechanistic Deep Dive cluster_Phase3 Phase 3: Cellular & Phenotypic Consequences TID Target Identification (Unbiased Approaches) Initial_Biochem Initial Biochemical Validation TID->Initial_Biochem Hypothesized Target(s) Biochem_Assays Quantitative Biochemical Assays Initial_Biochem->Biochem_Assays Validated Target(s) Off_Target Off-Target & Selectivity Profiling Initial_Biochem->Off_Target Biophysical Biophysical Interaction Analysis Biochem_Assays->Biophysical Cell_Based_Target Cellular Target Engagement Biochem_Assays->Cell_Based_Target Biochem_Assays->Off_Target Signaling_Pathways Signaling Pathway Analysis Cell_Based_Target->Signaling_Pathways Phenotypic_Assays Phenotypic Assays Signaling_Pathways->Phenotypic_Assays

Figure 1: A logical workflow for a comprehensive mechanism of action study.

Phase 1: Casting a Wide Net - Unbiased Target Identification

The initial and most critical step is to identify the direct molecular target(s) of your this compound-based compound. Phenotypic screening, while valuable, only reveals the "what" (e.g., cell death, inhibition of viral replication), not the "how". Unbiased approaches are essential to avoid confirmation bias and uncover potentially novel mechanisms.

Affinity-Based Chemical Proteomics

This powerful technique leverages the binding affinity of your compound to "pull down" its protein targets from a complex biological sample, such as a cell lysate.[6][7]

Core Principle: Your compound of interest is chemically modified with a tag (e.g., biotin) or immobilized on a solid support (e.g., agarose beads) to create a "bait".[6] This bait is then incubated with a cell lysate, allowing it to bind to its target proteins. The bait-protein complexes are then captured, and the interacting proteins are identified by mass spectrometry.

Experimental Protocol: Biotinylation and Streptavidin Pulldown

  • Probe Synthesis: Synthesize a biotinylated version of your this compound compound. A linker arm is typically introduced at a position that is not critical for its biological activity to minimize steric hindrance.

  • Lysate Preparation: Prepare a native cell lysate from a relevant cell line under conditions that preserve protein structure and function.

  • Incubation: Incubate the biotinylated compound with the cell lysate to allow for target binding. Include a control with an un-biotinylated compound or a structurally related inactive analog to identify non-specific binders.

  • Capture: Add streptavidin-coated beads to the lysate. The high affinity of biotin for streptavidin will capture the biotinylated compound along with its bound proteins.[6]

  • Washing: Perform a series of stringent washes to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using an enzyme like trypsin.

  • Mass Spectrometry: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

  • Data Analysis: Compare the protein lists from the active compound pulldown and the control pulldown to identify specific binding partners.

Causality and Trustworthiness: The inclusion of appropriate controls is paramount. A competition experiment, where the lysate is pre-incubated with an excess of the non-biotinylated active compound before adding the biotinylated probe, is a critical validation step. A true target will show significantly reduced binding to the biotinylated probe in the presence of the competitor.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a revolutionary label-free method for assessing target engagement in a cellular context.[8][9] It is based on the principle that the binding of a ligand to its target protein often increases the protein's thermal stability.[10]

Core Principle: Cells or cell lysates are treated with the compound and then heated to various temperatures. The aggregated, denatured proteins are separated from the soluble, stable proteins. A ligand-bound protein will be more resistant to heat-induced denaturation and will therefore remain in the soluble fraction at higher temperatures compared to the unbound protein.[10][11]

Experimental Protocol: CETSA with Western Blot Detection

  • Cell Treatment: Treat intact cells with your compound or a vehicle control for a defined period.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Centrifugation: Separate the soluble fraction (containing stable proteins) from the precipitated, denatured proteins by high-speed centrifugation.

  • Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting with a specific antibody.

  • Melt Curve Generation: Plot the amount of soluble protein as a function of temperature to generate a "melting curve". A shift in this curve to higher temperatures in the presence of the compound indicates target engagement.[9]

Authoritative Grounding: The initial validation of CETSA was performed on well-established drug-target pairs, such as methotrexate and its target dihydrofolate reductase, providing a strong foundation for its use in target identification.[9]

CETSA_Principle cluster_NoDrug No Drug cluster_WithDrug With Drug Protein_Unbound Target Protein (Unbound) Heat_Unbound Heat Protein_Unbound->Heat_Unbound Denatured_Unbound Denatured & Aggregated Heat_Unbound->Denatured_Unbound Protein_Bound Target Protein (Ligand-Bound) Heat_Bound Heat Protein_Bound->Heat_Bound Stable_Bound Stable & Soluble Heat_Bound->Stable_Bound

Figure 2: The principle of the Cellular Thermal Shift Assay (CETSA).

Phase 2: The Deep Dive - Quantitative and Biophysical Characterization

Once a primary target is identified and validated, the next phase is to quantify the interaction and understand its nature. This is where the transition from qualitative to quantitative data occurs.

Biochemical Assays: Measuring Functional Inhibition

For many targets, particularly enzymes like kinases, direct measurement of their activity is the gold standard for assessing inhibition.[12]

Core Principle: A biochemical assay reconstitutes the biological activity of the target protein in a controlled, in vitro environment. The effect of the compound on this activity is then measured.

Assay TypePrincipleCommon ReadoutSuitability for this compound Compounds
Kinase Activity Assays Measures the transfer of a phosphate group from ATP to a substrate (peptide or protein).[13][14]Luminescence (e.g., ADP-Glo™), Fluorescence (e.g., TR-FRET), Radioactivity (³²P or ³³P).[12][15]Highly suitable, as many pyrimidine derivatives are kinase inhibitors.[2][3]
Protease Activity Assays Measures the cleavage of a specific substrate by a protease.Fluorescence (FRET-based substrates), Colorimetric.Applicable if the identified target is a protease.
Nucleotidyltransferase Assays Measures the incorporation of nucleotides into a growing nucleic acid chain.Radioactivity, Fluorescence (intercalating dyes).Relevant for antiviral compounds targeting viral polymerases.[16]

Experimental Protocol: A Kinase Inhibition Assay (e.g., ADP-Glo™)

  • Reagent Preparation: Prepare solutions of the purified kinase, its specific substrate, and ATP at optimized concentrations.

  • Compound Titration: Prepare a serial dilution of your this compound compound.

  • Reaction Setup: In a multi-well plate, combine the kinase and the compound and pre-incubate to allow for binding.

  • Initiate Reaction: Add the substrate and ATP mixture to start the kinase reaction. Incubate for a defined period at an optimal temperature.

  • Stop Reaction & Deplete ATP: Add the ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP.

  • ADP to ATP Conversion: Add the Kinase Detection Reagent, which converts the ADP produced by the kinase reaction back into ATP.

  • Luminescence Detection: This newly synthesized ATP is used by a luciferase to generate a luminescent signal, which is directly proportional to the kinase activity.

  • IC₅₀ Determination: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).

Expertise in Action: It is crucial to run kinase assays at or near the Michaelis-Menten constant (Km) for ATP.[15] Assays performed at artificially low ATP concentrations can overestimate the potency of ATP-competitive inhibitors.

Biophysical Assays: Probing the Direct Interaction

Biophysical methods provide direct evidence of binding and can quantify the thermodynamics and kinetics of the interaction, independent of the protein's function.[17][18][19]

TechniqueInformation GainedKey Considerations
Surface Plasmon Resonance (SPR) Binding affinity (KD), kinetics (kon, koff).Requires immobilization of the protein or ligand.
Isothermal Titration Calorimetry (ITC) Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[]Requires larger amounts of protein and compound.
Microscale Thermophoresis (MST) Binding affinity (KD) in solution.[]Requires one binding partner to be fluorescently labeled or have intrinsic fluorescence.[19]

Phase 3: The Cellular Context - From Target to Phenotype

Confirming that the compound interacts with its target in a test tube is only part of the story. The ultimate goal is to demonstrate that this interaction leads to the observed cellular phenotype.

Cellular Target Engagement and Downstream Signaling

This step connects the direct binding event to its immediate consequences within the cell.

Core Principle: If a compound inhibits a target (e.g., a kinase), the phosphorylation of its downstream substrates should decrease.

Experimental Protocol: Western Blotting for Phospho-Proteins

  • Cell Treatment: Treat cells with a dose-response of your compound for various time points.

  • Lysate Preparation: Prepare whole-cell lysates.

  • Western Blotting: Perform Western blotting using antibodies specific for the phosphorylated form of the target protein (for autophosphorylation) and its key downstream substrates. Use antibodies against the total protein levels as loading controls.

  • Analysis: A dose- and time-dependent decrease in the phosphorylation of the target and its substrates provides strong evidence of on-target activity in cells.

Kinome Profiling: For kinase inhibitors, it is essential to assess selectivity. This can be achieved by screening the compound against a large panel of kinases.[21][22][23] This service is commercially available and provides a comprehensive view of the compound's selectivity profile, helping to identify potential off-target effects that could lead to toxicity.[24]

Reporter Gene Assays

Reporter gene assays are powerful tools for monitoring the activity of specific signaling pathways.[25][26][27][28]

Core Principle: A reporter gene (e.g., luciferase, GFP) is placed under the control of a transcriptional response element that is activated by a specific signaling pathway.[29] If the compound modulates this pathway, the expression of the reporter gene will change, leading to a measurable signal.

Trustworthiness: The use of specific pathway activators (e.g., growth factors, cytokines) and inhibitors as controls is essential to validate that the reporter assay is responding as expected.

Cellular Phenotypic Assays

These assays measure the ultimate biological effect of the compound on the cell. The choice of assay is dictated by the therapeutic area and the hypothesized mechanism.

Assay TypeApplicationExample
Cell Proliferation/Viability Assays Oncology, Infectious DiseaseMeasurement of ATP levels (e.g., CellTiter-Glo®), MTS/XTT assays.[30][31]
Apoptosis Assays OncologyCaspase activation assays, Annexin V staining.
Cell Cycle Analysis OncologyPropidium iodide staining and flow cytometry.
Viral Replication Assays Antiviral Drug DiscoveryPlaque reduction assays, qPCR for viral genomes.

Connecting the Dots: The ultimate validation of an MoA is demonstrating a clear correlation between target engagement, modulation of the downstream signaling pathway, and the final cellular phenotype across a range of compound concentrations and treatment times.

MoA_Validation_Pyramid Phenotype Cellular Phenotype (e.g., Apoptosis, Viral Inhibition) Signaling Signaling Pathway Modulation (e.g., p-ERK Inhibition) Signaling->Phenotype Does it cause the effect? Target_Engagement Cellular Target Engagement (e.g., CETSA Shift) Target_Engagement->Signaling Does it hit the pathway? Biochemical_Activity Biochemical Activity (e.g., Kinase IC₅₀) Biochemical_Activity->Target_Engagement Does it work in cells?

Figure 3: The pyramid of evidence for validating a mechanism of action.

Conclusion

Elucidating the mechanism of action for a novel compound derived from the this compound scaffold is a multifaceted endeavor that requires a strategic and integrated approach. By combining unbiased target identification methods with rigorous biochemical, biophysical, and cell-based assays, researchers can build a compelling, data-driven narrative that not only explains how their compound works but also provides the confidence needed to advance it through the drug development pipeline. The principles and protocols outlined in this guide serve as a robust framework for this critical scientific pursuit.

References

  • Modern Biophysical Approaches to Study Protein–Ligand Interactions. (n.d.). Google Scholar.
  • Kinome Profiling Service. (n.d.). MtoZ Biolabs.
  • Reporter Genes: Types and Assay Application. (n.d.). Danaher Life Sciences.
  • Activity-Based Kinase Selectivity and Profiling Services. (n.d.). AssayQuant.
  • Kinase Panel Screening and Profiling Service. (n.d.). Reaction Biology.
  • Affinity-based, biophysical methods to detect and analyze ligand binding to recombinant proteins: matching high information content with high throughput. (2010). PubMed.
  • Comparison of biophysical methods for the detection of protein-protein interactions (PPIs). (n.d.). ResearchGate.
  • Gene Reporter Assays | Signaling Pathway Analysis. (n.d.). QIAGEN.
  • Reporter Genes and their Applications. (n.d.). Promega Corporation.
  • Biochemical Kinase Assays. (n.d.). Thermo Fisher Scientific - US.
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (n.d.). Bio-protocol.
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research.
  • Cell-based Assays for Drug Discovery. (n.d.). Reaction Biology.
  • 5-Methoxy-2-methylthiopyrimidine: A Versatile Intermediate for the Synthesis of Novel Antiviral Agents. (n.d.). Benchchem.
  • Target identification of small molecules: an overview of the current applications in drug discovery. (2023). PMC - PubMed Central.
  • Kinome Profiling. (2024). Oncolines B.V..
  • Reporter Gene Assays. (n.d.). Thermo Fisher Scientific - US.
  • Cancer Cell-Based Assays. (n.d.). Charles River Laboratories.
  • Biophysical Assays for Investigating Modulators of Macromolecular Complexes: An Overview. (2024). ACS Omega - ACS Publications.
  • Gene reporter assays. (2024). BMG LABTECH.
  • Cracking the Code of Drug Discovery: Small Molecules and Target Identification. (2024). Technology Networks.
  • The role of cell-based assays for drug discovery. (2024). News-Medical.Net.
  • Target Identification and Validation (Small Molecules). (n.d.). UCL.
  • Biophysical Assays | Protein Interaction Analysis. (n.d.). Formulation / BOC Sciences.
  • Cell-Based Assays. (n.d.). Sigma-Aldrich.
  • Small-molecule Target and Pathway Identification. (n.d.). Broad Institute.
  • KinomeView Profiling. (n.d.). Cell Signaling Technology.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). PubMed Central.
  • Cell based assays for drug discovery. (n.d.). Miltenyi Biotec.
  • (PDF) Target identification of small molecules: an overview of the current applications in drug discovery. (n.d.). ResearchGate.
  • This compound. (n.d.). Benchchem.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI.
  • Biochemical kinase assay to improve potency and selectivity. (2021). Domainex.
  • Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology.
  • Choosing the Right Assay for Your Kinase Drug Discovery. (2024). Reaction Biology.
  • CETSA. (n.d.). CETSA.
  • Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net.
  • 5-Methylpyrimidine-2-thiol. (n.d.). Benchchem.
  • Buy 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5. (2023). Smolecule.
  • Discovery of 5-(methylthio)pyrimidine derivatives as L858R/T790M mutant selective epidermal growth factor receptor (EGFR) inhibitors. (2016). PubMed.
  • 5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. (n.d.). PMC - NIH.
  • THIOPYRIMIDINE - AN OVERVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITY. (n.d.). Jetir.Org.
  • Biological Activity of Pyrimidine Derivativies: A Review. (2017). Juniper Publishers.
  • Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. (2022). PMC - NIH.
  • Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. (n.d.). NIH.

Sources

5-Methyl-2-(methylthio)pyrimidine: A Promising Scaffold for Novel Fungicide Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini AI

Abstract

The relentless evolution of fungicide resistance in plant pathogens poses a significant threat to global food security, necessitating the urgent discovery and development of novel antifungal agents with new modes of action. Pyrimidine derivatives have historically been a rich source of successful commercial fungicides.[1] This technical guide explores the potential of 5-Methyl-2-(methylthio)pyrimidine as a versatile and promising scaffold for the creation of a new generation of fungicides. We provide a comprehensive overview of the synthesis of this core scaffold, its key physicochemical properties, and a detailed roadmap for its evaluation as a potential fungicide. This includes step-by-step protocols for in vitro and in vivo screening, a discussion of potential mechanisms of action, and insights into the structure-activity relationships that can guide the rational design of potent new fungicidal compounds.

The Imperative for Novel Fungicide Scaffolds

The chemical control of fungal diseases in agriculture remains a cornerstone of modern food production. However, the repeated use of existing fungicides has led to the widespread emergence of resistant pathogen populations, diminishing the efficacy of current treatments.[1] This challenge underscores the critical need for the identification of novel chemical scaffolds that can be developed into fungicides with unique mechanisms of action, thereby overcoming existing resistance issues. The pyrimidine ring is a well-established privileged scaffold in agrochemical research, forming the core of several commercial fungicides such as cyprodinil and pyrimethanil.[1] The exploration of underexploited pyrimidine derivatives, such as this compound, offers a promising avenue for the discovery of next-generation fungicides.

The this compound Core: Synthesis and Properties

This compound is a versatile synthetic intermediate that can serve as a foundational building block for a diverse library of potential antifungal compounds.[2] Its structure, featuring a reactive methylthio group, allows for a variety of chemical modifications to explore structure-activity relationships.

Synthesis of the Core Scaffold

A common and effective route for the synthesis of 2-(methylthio)pyrimidine structures involves the nucleophilic substitution of a 2-chloropyrimidine precursor.[2] The following protocol outlines a robust method for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Chloro-5-methylpyrimidine

  • Sodium thiomethoxide (Sodium methyl mercaptide)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Chloro-5-methylpyrimidine (1.0 eq) in anhydrous DMF in a round-bottom flask equipped with a magnetic stirrer.

  • Slowly add sodium thiomethoxide (1.1 eq) to the stirred solution at room temperature.

  • Heat the reaction mixture to 50°C and maintain for 3-5 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature and quench by slowly adding it to a beaker of stirred ice-water. A precipitate should form.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with deionized water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a pure compound.

Diagram: Synthesis of this compound

G start 2-Chloro-5-methylpyrimidine reagent + Sodium thiomethoxide (NaSMe) in DMF, 50°C start->reagent product This compound reagent->product G cluster_0 Preparation cluster_1 In Vitro Screening cluster_2 Data Analysis A Synthesize & Purify This compound Derivatives B Prepare Stock Solutions (in DMSO) A->B C Serial Dilution in 96-well Plates B->C D Inoculate with Fungal Pathogen Panel C->D E Incubate (48-72h) D->E F Determine MIC (Minimum Inhibitory Concentration) E->F G Determine MFC (Minimum Fungicidal Concentration) F->G H Analyze Structure-Activity Relationship (SAR) G->H I Select Lead Compounds for In Vivo Testing H->I

Caption: Workflow for in vitro fungicide screening.

In Vivo Fungicide Evaluation

Promising compounds identified from in vitro screening should be advanced to in vivo testing on host plants to evaluate their efficacy under more realistic conditions. This assesses the compound's ability to be absorbed, translocated, and protect the plant from infection.

Experimental Protocol: In Vivo Fungicide Efficacy on Detached Leaves or Whole Plants

Materials:

  • Healthy host plants (e.g., tomato, grape, wheat)

  • Test compounds (formulated for application)

  • Fungal pathogen inoculum

  • Controlled environment growth chamber

  • Spray application equipment

Procedure:

  • Plant Preparation: Grow healthy plants to a suitable growth stage.

  • Compound Application: Apply the test compounds to the plants as a foliar spray at various concentrations. Include a negative control (formulation blank) and a positive control (commercial fungicide).

  • Inoculation: After the spray has dried, inoculate the plants with a suspension of the fungal pathogen.

  • Incubation: Place the plants in a growth chamber with optimal conditions (temperature, humidity) for disease development.

  • Disease Assessment: After a set incubation period, assess the disease severity using a standardized rating scale (e.g., percentage of leaf area infected).

  • Data Analysis: Calculate the percent disease control for each treatment compared to the negative control.

Hypothesizing the Mechanism of Action

Identifying the molecular target of a novel fungicide is a critical step in its development. While the precise mechanism of action for a this compound-based fungicide is yet to be determined, we can formulate hypotheses based on the known mechanisms of other pyrimidine fungicides.

Many commercial pyrimidine fungicides act by inhibiting the biosynthesis of essential fungal components. For example, some inhibit ergosterol biosynthesis, a key component of the fungal cell membrane. [3]Others are known to inhibit the biosynthesis of methionine, an essential amino acid.

Another potential target is the mitochondrial respiratory chain. Some pyrimidine-based fungicides, like diflumetorim, are known to inhibit NADH oxidoreductase in complex I of the respiratory chain. [4][5]Given the structural features of this compound, it is plausible that its derivatives could also target this vital enzymatic complex.

Diagram: Potential Mechanisms of Action

G cluster_0 Fungal Cell A This compound Derivative B Ergosterol Biosynthesis Pathway A->B Inhibits C Mitochondrial Respiration (Complex I) A->C Inhibits D Amino Acid Biosynthesis A->D Inhibits E Disrupted Cell Membrane B->E F Reduced ATP Production C->F G Inhibited Protein Synthesis D->G H Fungal Cell Death E->H F->H G->H

Caption: Hypothetical mechanisms of action for a novel fungicide.

Structure-Activity Relationship (SAR) and Future Directions

The this compound scaffold provides ample opportunities for chemical modification to optimize fungicidal activity. A systematic SAR study is crucial to identify the key structural features that govern potency and spectrum of activity.

Key Positions for Modification:

  • The 2-(methylthio) group: This group can be oxidized to the corresponding sulfoxide or sulfone, which can alter the electronic properties and reactivity of the pyrimidine ring. The methyl group can also be replaced with other alkyl or aryl groups.

  • The 5-methyl group: This position can be functionalized, for example, through halogenation, to introduce new interaction points with the target enzyme.

  • Other positions on the pyrimidine ring: While the core is this compound, further substitutions at the 4 and 6 positions can be explored to fine-tune the molecule's properties.

By systematically synthesizing and testing a library of derivatives, researchers can build a comprehensive SAR model. This model will be instrumental in guiding the design of more potent and selective fungicide candidates, ultimately leading to the development of novel solutions to combat the growing threat of fungal resistance in agriculture.

Conclusion

This compound represents a highly promising and versatile scaffold for the discovery of novel fungicides. Its straightforward synthesis, coupled with the numerous possibilities for chemical derivatization, provides a rich platform for a comprehensive research and development program. The detailed experimental protocols and strategic roadmap presented in this guide offer a solid foundation for researchers to unlock the full potential of this exciting chemical class and contribute to the development of the next generation of sustainable and effective crop protection agents.

References

  • Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. Molecules. Available at: [Link]

  • Design and Synthesis of Pyrimidine Amine Containing Isothiazole Coumarins for Fungal Control. ACS Omega. Available at: [Link]

  • Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Frontiers in Chemistry. Available at: [Link]

  • Design and Synthesis of Pyrimidine Amine Containing Isothiazole Coumarins for Fungal Control. ACS Publications. Available at: [Link]

  • Design and Synthesis of Pyrimidine Amine Containing Isothiazole Coumarins for Fungal Control. National Institutes of Health. Available at: [Link]

  • Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. National Institutes of Health. Available at: [Link]

Sources

A Technical Guide to the Quantum Chemical Analysis of 5-Methyl-2-(methylthio)pyrimidine: Unveiling Electronic Structure for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive, in-depth protocol for the quantum chemical analysis of 5-Methyl-2-(methylthio)pyrimidine (MMTP), a heterocyclic compound of significant interest in medicinal chemistry. We detail a robust computational workflow designed to elucidate the molecule's electronic structure, a critical step in understanding its reactivity, stability, and potential intermolecular interactions. By leveraging Density Functional Theory (DFT), this guide offers researchers, scientists, and drug development professionals a practical framework for predicting key molecular properties. The methodologies covered include geometry optimization, vibrational frequency analysis, Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis. The ultimate goal is to translate theoretical data into actionable insights for the rational design of novel therapeutics based on the pyrimidine scaffold.

Introduction: The Convergence of Pyrimidine Chemistry and Computational Science

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural core of countless therapeutic agents and biologically essential molecules, including the nucleobases thymine, cytosine, and uracil.[1][2][3] Its versatile scaffold allows for extensive chemical modification, making it a privileged structure in the design of novel drugs targeting a wide array of diseases, including cancer, microbial infections, and inflammatory conditions.[4][5] this compound (MMTP) is a derivative that serves as a valuable synthetic intermediate for developing more complex, biologically active compounds.[6] Understanding the intrinsic electronic properties of this scaffold is paramount to predicting its behavior and optimizing its structure for enhanced target affinity and selectivity.

In modern drug discovery, quantum chemical calculations have become indispensable tools, offering profound insights into molecular properties at a level of detail that experimental methods alone cannot achieve.[7][8] By solving approximations of the Schrödinger equation, these computational methods can predict molecular geometries, charge distributions, and reactivity indices.[9][10] This guide focuses on Density Functional Theory (DFT), a widely used quantum mechanical method that balances computational efficiency with high accuracy, making it ideal for studying medium-sized organic molecules like MMTP.[11][12]

The objective of this whitepaper is to provide a self-contained, step-by-step protocol for conducting a thorough electronic structure analysis of MMTP. We will not only outline the "how" but also the "why" behind each computational choice, from selecting the appropriate functional and basis set to interpreting the complex output data. This approach is designed to empower researchers to apply these powerful computational techniques to their own drug design challenges.

Theoretical Framework: The Principles of Quantum Chemical Calculation

At its core, quantum chemistry seeks to describe the behavior of electrons in molecules. For a given molecule, the primary output of a quantum chemical calculation is its energy and the distribution of its electrons, encapsulated in the wavefunction.[13]

  • Density Functional Theory (DFT): DFT is a computational quantum mechanical method that has become the workhorse of modern computational chemistry.[10] Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density, a simpler, three-dimensional quantity.[14] The total energy of the system is determined as a functional of this electron density. A key component of DFT is the exchange-correlation functional, which accounts for the complex quantum mechanical interactions between electrons. The choice of this functional is critical for the accuracy of the calculation.[15]

  • Basis Sets: To perform these calculations, the molecular orbitals are constructed from a set of pre-defined mathematical functions known as a basis set. These functions are centered on each atom in the molecule. The size and complexity of the basis set determine the flexibility the system has to describe the electron distribution. Larger basis sets provide more accurate results but at a higher computational cost.[16] Common families include Pople-style (e.g., 6-31G(d,p)) and Dunning-style (e.g., cc-pVTZ) basis sets.[17]

Computational Methodology: A Validated Protocol for MMTP Analysis

This section details a rigorous, step-by-step workflow for the comprehensive electronic structure analysis of this compound. The choice of methods and parameters is grounded in established best practices for organic molecules containing second-row elements like sulfur.

Experimental Protocol: Computational Workflow
  • Step 1: Initial Structure Preparation

    • Construct the 3D structure of MMTP using molecular modeling software (e.g., Avogadro, ChemDraw).

    • Perform an initial, rapid geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting conformation. This step helps to remove any steric clashes from the initial 2D drawing.

  • Step 2: Geometry Optimization (DFT)

    • Objective: To find the lowest energy (most stable) conformation of the molecule on the potential energy surface.

    • Software: A quantum chemistry package such as Gaussian, ORCA, or GAMESS.[9][18][19]

    • Level of Theory Selection:

      • Functional: The B3LYP hybrid functional is a robust and widely used choice that provides a good balance of accuracy and computational cost for general organic molecules.

      • Basis Set: The 6-311++G(d,p) basis set is recommended. This triple-zeta basis set provides sufficient flexibility. The ++ indicates the addition of diffuse functions on all atoms, which are crucial for accurately describing lone pairs and potential non-covalent interactions. The (d,p) indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for more flexibility in describing bond shapes. For molecules containing sulfur, ensuring adequate polarization and diffuse functions is critical.[20]

    • Example Gaussian Input:

    • Validation: The optimization is considered complete when the forces on the atoms and the energy change between steps fall below predefined convergence criteria.

  • Step 3: Vibrational Frequency Analysis

    • Objective: To confirm that the optimized structure corresponds to a true energy minimum and to calculate thermochemical properties.

    • Procedure: This calculation is typically performed automatically following optimization by including the Freq keyword.

    • Validation: A true minimum on the potential energy surface will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, requiring further structural investigation.

  • Step 4: Electronic Property Calculation

    • Objective: To analyze the distribution and energy of electrons to understand reactivity and intermolecular interaction sites.

    • Procedure: This is a single-point energy calculation performed on the optimized geometry from Step 2.

    • Keywords: Pop=NBO for Natural Bond Orbital analysis and IOp(6/33=2) to generate cube files for visualizing orbitals and potentials.

    • Example Gaussian Input:

Visualization: Computational Workflow Diagram

G cluster_prep Preparation cluster_dft DFT Calculations cluster_analysis Analysis & Interpretation A 1. Build 3D Structure (Avogadro/ChemDraw) B 2. Pre-optimization (Molecular Mechanics) A->B C 3. Geometry Optimization (B3LYP/6-311++G(d,p)) B->C D 4. Frequency Analysis C->D Validate Minimum E 5. Single-Point Energy & Property Calculation C->E Use Optimized Geometry F HOMO/LUMO Analysis E->F G Molecular Electrostatic Potential (MEP) Map E->G H Natural Bond Orbital (NBO) Charges E->H I Actionable Insights for Drug Design F->I G->I H->I

Caption: A flowchart of the quantum chemical calculation workflow.

Results and Interpretation: From Data to Drug Design Insights

The output from the calculations provides a wealth of quantitative data. The key is to translate this data into a chemical understanding of MMTP's behavior.

Optimized Geometry

The first result is the molecule's most stable 3D structure. Key bond lengths and angles should be tabulated and can be compared to experimental crystallographic data if available to validate the chosen level of theory.

Frontier Molecular Orbitals (FMOs): HOMO & LUMO

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.[21]

  • HOMO: Represents the ability to donate an electron. Regions of the molecule with a high HOMO density are susceptible to electrophilic attack.

  • LUMO: Represents the ability to accept an electron. Regions with high LUMO density are sites for nucleophilic attack.[21]

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability.[22][23] A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron.[22] A small gap suggests the molecule is more reactive.[24][25]

Table 1: Calculated Electronic Properties of MMTP

Property Energy (eV) Interpretation
HOMO Energy -6.5 Related to ionization potential; electron-donating capability.
LUMO Energy -1.2 Related to electron affinity; electron-accepting capability.

| HOMO-LUMO Gap (ΔE) | 5.3 | Indicates high kinetic stability. |

Note: Values are representative examples.

Molecular Electrostatic Potential (MEP) Map

The MEP is a visualization tool that maps the electrostatic potential onto the electron density surface of the molecule. It is invaluable for identifying the distribution of charge and predicting how a molecule will interact with other molecules, such as a receptor binding site.[26]

  • Red Regions (Negative Potential): Indicate electron-rich areas, typically associated with lone pairs on electronegative atoms (like the pyrimidine nitrogens). These are prime sites for hydrogen bonding or interactions with positive charges (electrophiles).

  • Blue Regions (Positive Potential): Indicate electron-poor areas, often around hydrogen atoms bonded to electronegative atoms. These are sites for interactions with negative charges (nucleophiles).

  • Green/Yellow Regions: Represent neutral or non-polar areas.

For MMTP, the MEP map would likely show negative potential around the two nitrogen atoms of the pyrimidine ring, making them key hydrogen bond acceptors.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a chemically intuitive picture of bonding and charge distribution by transforming the complex molecular orbitals into localized bonds and lone pairs, closely resembling a Lewis structure.[27][28][29]

  • Natural Atomic Charges: NBO calculates the charge distribution on each atom.[30] This is generally considered more reliable than other methods like Mulliken population analysis. This data helps in understanding the molecule's dipole moment and potential for electrostatic interactions.[29] The sulfur and nitrogen atoms are expected to carry a negative charge, while adjacent carbons and hydrogens will be more positive.

  • Donor-Acceptor Interactions: The analysis also quantifies interactions between filled (donor) NBOs (bonds or lone pairs) and empty (acceptor) NBOs (antibonds).[27] These interactions, often described as hyperconjugation, are key to understanding electron delocalization and the stability of the molecule.[30]

Table 2: Selected NBO Atomic Charges for MMTP

Atom NBO Charge (e)
N1 -0.55
C2 +0.20
N3 -0.60
C4 +0.15
C5 -0.10
S -0.05

Note: Values are representative examples based on expected electronegativity.

Visualization: Molecular Structure and Atom Numbering

Caption: Atom numbering scheme for this compound.

Conclusion and Future Directions

This guide has presented a detailed, validated workflow for the quantum chemical analysis of this compound. By applying DFT calculations, we can derive a rich dataset describing the molecule's optimized geometry, electronic properties, and reactivity profile. The analysis of FMOs, MEP maps, and NBO charges provides a powerful, multi-faceted view of the molecule's electronic structure.

These insights are directly applicable to drug discovery.[8] For instance, identifying the most electron-rich regions via the MEP map can guide the design of analogs with improved hydrogen bonding capabilities to a target receptor. Understanding the HOMO-LUMO gap can help in assessing the metabolic stability of a compound. The calculated properties can also serve as descriptors for developing Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity of a series of related compounds.[26]

The computational journey does not end here. Future work could involve simulating the molecule in a solvent environment (using continuum models like PCM) to get a more realistic picture of its properties in a biological medium. More advanced studies could involve docking MMTP derivatives into a protein active site and using combined Quantum Mechanics/Molecular Mechanics (QM/MM) methods to study the binding interactions with high accuracy.[7][14] By integrating these computational strategies, researchers can significantly accelerate the hit-to-lead and lead optimization phases of drug development, ultimately bringing more effective medicines to patients faster.

References

  • Natural Bond Orbital (NBO) Analysis . Gaussian.com. [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact . (2024-07-15). World Journal of Biology Pharmacy and Health Sciences. [Link]

  • Quantum mechanics implementation in drug-design workflows: does it really help? . (2016). Drug Design, Development and Therapy. National Center for Biotechnology Information. [Link]

  • Methods of Quantum Chemical Calculations in Drug Discovery and Applications . (2023). Research and Reviews: Journal of Chemistry. [Link]

  • Software and Tools in Computational Chemistry – Study Guide . StudyGuides.com. [Link]

  • Natural bond orbital . Wikipedia. [Link]

  • Cutting-Edge Free Tools To Unlock the Power of Computational Chemistry . (2023-01-16). Silico Studio. [Link]

  • Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development . (2023). Research Trend. [Link]

  • Quantum Chemistry in Drug Discovery . (2023-10-12). Rowan University. [Link]

  • Natural Bond Orbital (NBO) Analysis: Formaldehyde example . Q-Chem. [Link]

  • Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions . (2024). MDPI. [Link]

  • Recent medicinal approaches of novel pyrimidine analogs: A review . (2023-06-02). National Center for Biotechnology Information. [Link]

  • Electronic Structure Calculations | Computational Chemical Sciences Open-Source Software Development Group . Brookhaven National Laboratory. [Link]

  • Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review . (2021-06-25). SciSpace. [Link]

  • Computational Chemistry At NIST - Software Packages . National Institute of Standards and Technology. [Link]

  • Applications of Density Functional Theory to Theoretical Organic Chemistry . (2016-05-25). CORE. [Link]

  • What is NBO (Natural Bond Orbital) analysis for molecules? . (2013-11-24). ResearchGate. [Link]

  • NATURAL BOND ORBITAL 7.0 HOME . NBO.chem.wisc.edu. [Link]

  • Quantum Chemistry Simulations: Accelerating Drug Discovery . (2024-10-21). LinkedIn. [Link]

  • Sustainable Electronic Structure Software for Everyone, Everywhere . (2023-10-24). ACS Publications. [Link]

  • Density functional theory across chemistry, physics and biology . (2011). National Center for Biotechnology Information. [Link]

  • Applying Density Functional Theory to Common Organic Mechanisms: A Computational Exercise . PIPER: Resources for Teaching Physical Chemistry. [Link]

  • What software shall I use for DFT on an organic molecule? . (2025-01-24). Matter Modeling Stack Exchange. [Link]

  • Electrostatic considerations affecting the calculated HOMO–LUMO gap in protein molecules . (2013). Semantic Scholar. [Link]

  • What is Density Functional Theory and How Does It Work? . Synopsys. [Link]

  • Electrostatic considerations affecting the calculated HOMO–LUMO gap in protein molecules . (2025-08-10). ResearchGate. [Link]

  • Basis Set Requirements for Sulfur Compounds in Density Functional Theory: a Comparison between Correlation-Consistent, Polarized-Consistent, and Pople-Type Basis Sets . (2007). PubMed. [Link]

  • Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations . (2022-06-22). National Center for Biotechnology Information. [Link]

  • HOMO-LUMO Energy Gap . (2022-01-23). Schrödinger. [Link]

  • How to choose a functional and basis set for your DFT calculation . (2024-07-21). YouTube. [Link]

  • Which functional should I choose? . (2008-12-15). University of California, Irvine. [Link]

  • How do I decide which method/functional/basis set to use when approaching computational chemistry? . (2022-04-08). Reddit. [Link]

  • What considerations must be made when selecting a basis set? . (2025-02-10). Chemistry Stack Exchange. [Link]

Sources

CAS number and IUPAC name for "5-Methyl-2-(methylthio)pyrimidine"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Methyl-2-(methylthio)pyrimidine: Synthesis, Reactivity, and Applications

Introduction: A Versatile Pyrimidine Building Block

This compound stands as a pivotal intermediate in the realms of medicinal chemistry and agrochemical synthesis. Its pyrimidine core is a recurring motif in biologically active molecules, including nucleobases and numerous pharmaceuticals.[1][2] The strategic placement of a methyl group at the 5-position and a reactive methylthio group at the 2-position provides a versatile scaffold for chemical elaboration. This guide offers an in-depth exploration of its synthesis, chemical behavior, and its significant role in the development of novel therapeutic and agricultural agents. For researchers and drug development professionals, understanding the nuances of this compound is key to unlocking its full potential in creating complex, high-value molecules.

Core Chemical Identity and Properties

A foundational understanding begins with the precise identification and physicochemical characteristics of the title compound.

IUPAC Name: this compound[3]

CAS Number: 100114-24-7[4][5]

Physicochemical Data
PropertyValueSource
Molecular FormulaC₆H₈N₂S[4][5]
Molecular Weight140.21 g/mol [3][6]
AppearanceNot explicitly stated, but related compounds are white solids.[7]
Storage2-8°C Refrigerator[4]
InChI KeyHMROJJZKKIPDRB-UHFFFAOYSA-N[3][6]

Synthesis and Chemical Reactivity: A Tale of Two Functional Groups

The synthetic utility of this compound is rooted in its accessible preparation and the distinct reactivity of its functional groups. The methylthio group and the 5-methyl group can be selectively targeted to build molecular complexity.

Primary Synthetic Pathways

The most prevalent methods for synthesizing the 2-(methylthio)pyrimidine scaffold involve either the S-alkylation of a thiouracil precursor or the nucleophilic displacement of a leaving group, typically a halide, from the 2-position of the pyrimidine ring.

2.1.1. Synthesis from 2-Chloropyrimidine Precursors

A highly effective and common route relies on the nucleophilic aromatic substitution (SₙAr) mechanism.[6] A 2-chloropyrimidine derivative serves as the electrophile, where the chlorine atom at the C-2 position is an excellent leaving group.

  • Causality of the Reaction: The electron-withdrawing nature of the pyrimidine ring's nitrogen atoms activates the C-2 position for nucleophilic attack. This allows for the displacement of the chloride by a sulfur nucleophile, such as sodium thiomethoxide (NaSMe) or methyl mercaptan in the presence of a base.[6][7]

Experimental Protocol: Nucleophilic Substitution

  • Reaction Setup: Dissolve the 2-chloropyrimidine precursor (1 equivalent) in a suitable polar aprotic solvent like N,N-dimethylformamide (DMF).

  • Nucleophile Addition: At room temperature, slowly add sodium thiomethoxide or methyl mercaptan (1.1-1.5 equivalents).[7]

  • Reaction Conditions: The mixture can be stirred at room temperature or gently heated (e.g., to 50°C) to drive the reaction to completion.[7]

  • Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.[7]

Key Reactivity and Functionalization

The true synthetic power of this compound lies in the subsequent transformations it can undergo.

2.2.1. The 2-(Methylthio) Group: A Gateway to Diversification

The methylthio group is not merely a static feature; it is a versatile functional handle that can be readily modified.

  • Oxidation to Sulfone: The sulfur atom can be oxidized to the corresponding sulfoxide and, more importantly, to the sulfone (-SO₂Me). This is typically achieved with oxidizing agents like meta-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.[8][9]

  • Enhanced Reactivity: This oxidation dramatically increases the electrophilicity of the C-2 position. The resulting methylsulfonyl group is an exceptional leaving group, far more reactive towards nucleophilic attack than the original methylthio group or even a chloro substituent.[6][10] This enhanced reactivity allows for the introduction of a wide array of nucleophiles (amines, alkoxides, etc.) under mild conditions, a cornerstone strategy in pharmaceutical development.[6][10]

2.2.2. The 5-Methyl Group: Benzylic-type Reactivity

The methyl group at the C-5 position exhibits reactivity analogous to a benzylic methyl group, influenced by the heterocyclic ring.

  • Free-Radical Halogenation: Using reagents like N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN), the methyl group can be halogenated to form a 5-(halomethyl)pyrimidine.[6] This intermediate is then primed for subsequent nucleophilic substitutions at the methyl carbon, allowing for the extension of side chains.

Visualization of Synthetic Transformations

The following diagram illustrates the key synthetic and reactive pathways for this compound.

G cluster_synthesis Synthesis cluster_reactivity Reactivity & Derivatization 2_Chloro_5_methylpyrimidine 2-Chloro-5-methylpyrimidine Target This compound 2_Chloro_5_methylpyrimidine->Target SNAr (e.g., NaSMe) Thiouracil_precursor 5-Methyl-2-thiouracil Thiouracil_precursor->Target S-Methylation (e.g., MeI, base) Sulfone 2-(Methylsulfonyl) Derivative Target->Sulfone Oxidation (e.g., m-CPBA) Halogenated 5-(Halomethyl) Derivative Target->Halogenated Halogenation (e.g., NBS) Diverse_Products Diverse 2-Substituted Pyrimidines Sulfone->Diverse_Products Nucleophilic Displacement

Caption: Key synthetic routes and subsequent functionalization pathways.

Applications in Drug Discovery and Development

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of many therapeutic agents.[9][10] this compound and its derivatives are instrumental in the synthesis of compounds targeting a wide range of diseases.

Kinase Inhibitors for Oncology

Derivatives of 5-(methylthio)pyrimidine have been successfully developed as potent and selective epidermal growth factor receptor (EGFR) inhibitors.[11] These are particularly relevant for treating non-small-cell lung cancer (NSCLC) patients who have developed resistance to first-generation inhibitors. The scaffold allows for the design of molecules that selectively target mutant forms of EGFR (e.g., L858R/T790M) while sparing the wild-type receptor, thereby reducing toxic side effects.[11] The synthesis of these complex inhibitors often relies on the displacement of the methylthio or methylsulfonyl group to introduce larger, pharmacologically active moieties.

Antiviral and Antimicrobial Agents

The pyrimidine core is fundamental to nucleoside analogs used in antiviral therapies.[9] this compound serves as a key starting material for these analogs, which can interfere with viral replication by inhibiting viral polymerases.[9] Furthermore, various derivatives have shown promise as antimicrobial agents by targeting essential enzymes like dihydrofolate reductase (DHFR) in bacteria.[1]

Visualization of a Therapeutic Mechanism

The diagram below illustrates a simplified signaling pathway for EGFR and how a derivative inhibitor, synthesized from the pyrimidine scaffold, can block its downstream effects in cancer cells.

G EGFR EGFR (Receptor) Downstream Downstream Signaling (e.g., RAS/MAPK) EGFR->Downstream Activates Inhibitor Pyrimidine Derivative Inhibitor Inhibitor->Block Proliferation Cell Proliferation & Survival Downstream->Proliferation Block->EGFR

Caption: Inhibition of the EGFR signaling pathway by a pyrimidine derivative.

Applications in Agrochemicals

Beyond pharmaceuticals, the this compound structure is a valuable scaffold in agricultural science. Compounds derived from this core have demonstrated excellent efficacy as novel fungicides.[6] They have shown outstanding control against significant plant pathogens, including late blight (Phytophthora infestans) and downy mildew (Plasmopara viticola), while exhibiting low phytotoxicity to the host plants.[6]

Conclusion

This compound is a compound of significant strategic importance. Its straightforward synthesis and the orthogonal reactivity of its methylthio and methyl groups make it a highly adaptable building block. For scientists in drug discovery and agrochemical research, this molecule offers a reliable and versatile platform for generating diverse chemical libraries and synthesizing complex target molecules. Its proven utility in developing potent kinase inhibitors, fungicides, and other bioactive compounds ensures its continued relevance and application in advancing chemical and life sciences.

References

  • This compound | Research Chemical. Benchchem.
  • Technical Support Center: Synthesis of 5-Methoxy-2-methylthiopyrimidine. Benchchem.
  • This compound | CAS 100114-24-7.
  • 5-Methoxy-2-methylthiopyrimidine: A Versatile Intermediate for the Synthesis of Novel Antiviral Agents. Benchchem.
  • Synthesis of new 4, 5-disubstituted-6-methyl-2-(methylthio) pyrimidines via C-C coupling reactions. Taylor & Francis Online.
  • 5-Methylpyrimidine-2-thiol | CAS 42783-64-2. Benchchem.
  • 5-BROMO-2-(METHYLTHIO)PYRIMIDINE synthesis. ChemicalBook.
  • 5-Methyl-2-(methylthio)pyrimidin-4(3H)-one. CymitQuimica.
  • This compound CAS 100114-24-7. IndiaMART.
  • This compound | CAS 100114-24-7. AiFChem.
  • Discovery of 5-(methylthio)pyrimidine derivatives as L858R/T790M mutant selective epidermal growth factor receptor (EGFR) inhibitors. PubMed.
  • Application Notes and Protocols: 2-(Methylthio)
  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI.
  • Buy 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5. Smolecule.

Sources

Methodological & Application

Protocol for nucleophilic substitution on "5-Methyl-2-(methylthio)pyrimidine"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Nucleophilic Substitution on 5-Methyl-2-(methylthio)pyrimidine: Protocols and Mechanistic Insights

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrimidine Core in Modern Chemistry

The pyrimidine scaffold is a cornerstone in medicinal and agricultural chemistry, forming the structural basis for a vast array of biologically active compounds, from antiviral drugs to novel fungicides.[1][2] Among the numerous pyrimidine-based building blocks, this compound stands out as a versatile and highly valuable intermediate.[1] Its strategic functionalization through nucleophilic substitution allows for the construction of diverse molecular libraries, which is a critical step in the discovery of new therapeutic agents and agrochemicals.

This guide provides a comprehensive overview and detailed protocols for performing nucleophilic aromatic substitution (SNAr) on this compound. We will delve into the mechanistic principles that govern this reaction, explain the critical step of activating the methylthio leaving group, and offer step-by-step procedures for substitution with various classes of nucleophiles.

Part 1: The Underlying Chemistry of SNAr on Pyrimidines

The SNAr Mechanism: An Electron-Deficient Ring System

Nucleophilic aromatic substitution is the primary pathway for functionalizing the pyrimidine ring. This reaction is facilitated by the inherent electron-deficient nature of the pyrimidine ring, caused by the presence of two electronegative nitrogen atoms. These nitrogens withdraw electron density, making the ring's carbon atoms electrophilic and susceptible to attack by nucleophiles.[3]

The reaction typically proceeds through a two-step addition-elimination mechanism.[4]

  • Nucleophilic Attack: The nucleophile attacks an electron-deficient carbon atom (in this case, the C2 position), breaking the ring's aromaticity and forming a high-energy anionic intermediate known as a Meisenheimer complex.[5][6]

  • Leaving Group Departure: Aromatization is restored as the leaving group departs, resulting in the final substituted product.

For pyrimidines, nucleophilic attack is strongly favored at the C2, C4, and C6 positions because the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atoms, providing significant stabilization.[5][7]

Caption: General SNAr Mechanism on a Pyrimidine Ring.

The Critical Role of the Leaving Group: Activation Strategy

The success of a nucleophilic substitution reaction hinges on the ability of the leaving group to depart. The 2-methylthio (-SMe) group in the parent molecule is only a moderate leaving group, making direct substitution inefficient for many nucleophiles.[1]

The key to unlocking the synthetic potential of this substrate is to activate the leaving group by converting it into a more reactive species. This is achieved through oxidation of the sulfur atom.[1][8]

  • Oxidation to Sulfoxide (-S(O)Me): A single oxidation converts the methylthio group to a methylsulfinyl group, which is a better leaving group.

  • Oxidation to Sulfone (-SO₂Me): A double oxidation converts it to a methylsulfonyl group. This is the most effective strategy. The strong electron-withdrawing nature of the sulfonyl group makes it an excellent leaving group and dramatically increases the electrophilicity of the C2 carbon, rendering it highly susceptible to nucleophilic attack even by weaker nucleophiles.[1][8][9]

This two-step sequence of oxidation followed by substitution is a versatile and efficient pathway to a wide range of 2-substituted pyrimidines.[1]

Part 2: Experimental Protocols

This section provides detailed, step-by-step protocols for the activation and subsequent nucleophilic substitution of this compound.

Workflow Core Two-Step Reaction Workflow Start This compound (Starting Material) Step1 Step 1: Oxidation (Activation of Leaving Group) Start->Step1 Oxidant (e.g., m-CPBA) Intermediate 5-Methyl-2-(methylsulfonyl)pyrimidine (Activated Intermediate) Step1->Intermediate Step2 Step 2: Nucleophilic Substitution (Displacement of Leaving Group) Intermediate->Step2 Nucleophile (e.g., R₂NH) Product 2-Substituted-5-methylpyrimidine (Final Product) Step2->Product

Caption: Core Two-Step Reaction Workflow.

Protocol: Activation via Oxidation to the Sulfone

This protocol describes the conversion of the moderately reactive methylthio group into the highly reactive methylsulfonyl leaving group.

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane (DCM, approx. 10-20 mL per gram of starting material).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Oxidant Addition: While stirring vigorously, add m-CPBA (approx. 2.2-2.5 eq) portion-wise over 15-20 minutes. The slight excess ensures complete oxidation to the sulfone. CAUTION: m-CPBA is a potentially explosive oxidizing agent; handle with care.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Quenching: Upon completion, cool the mixture back to 0 °C and quench the excess peroxide by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.

  • Washing & Drying: Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 5-Methyl-2-(methylsulfonyl)pyrimidine, which is often a solid and can be used in the next step without further purification. If necessary, purify by recrystallization from a suitable solvent like ethanol or isopropanol.

ReagentMolar Equiv.PurposeKey Considerations
This compound1.0Starting MaterialEnsure it is pure and dry.
m-CPBA2.2 - 2.5Oxidizing AgentUsing ~1.1 eq will favor the sulfoxide; >2.2 eq ensures sulfone formation.[1]
Dichloromethane (DCM)SolventReaction MediumA common solvent for this oxidation.[1]
Sodium Bicarbonate (aq.)-Quenching/WorkupNeutralizes acidic byproducts and quenches excess m-CPBA.
Protocols: Nucleophilic Substitution with the Activated Sulfone

The resulting 5-Methyl-2-(methylsulfonyl)pyrimidine is a highly reactive intermediate ready for displacement by a variety of nucleophiles.[1][9]

Procedure:

  • Setup: Dissolve the 5-Methyl-2-(methylsulfonyl)pyrimidine (1.0 eq) in a polar aprotic solvent such as Dimethylformamide (DMF), Dioxane, or Acetonitrile.

  • Nucleophile Addition: Add the desired primary or secondary amine (1.1 - 1.5 eq).[10] For less reactive amines or to neutralize the generated methanesulfinic acid, a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) can be added.

  • Heating: Heat the reaction mixture, typically between 60-100 °C, and stir for 4-16 hours. Monitor the reaction by TLC.

  • Workup: After cooling to room temperature, dilute the mixture with water to precipitate the product or prepare for extraction.

  • Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization.

Procedure:

  • Thiolate Formation: In a separate flask, dissolve the desired thiol (1.1 eq) in a solvent like DMF or THF. Add a base such as sodium hydride (NaH, 1.1 eq) or potassium carbonate (K₂CO₃, 1.5 eq) at 0 °C to deprotonate the thiol and form the more nucleophilic thiolate anion.[11] Stir for 20-30 minutes.

  • Reaction: Slowly add the thiolate solution to a stirred solution of 5-Methyl-2-(methylsulfonyl)pyrimidine (1.0 eq) in the same solvent at room temperature.

  • Stirring: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (typically 1-6 hours). The high nucleophilicity of thiolates often allows for milder conditions compared to amines.[9]

  • Workup & Purification: Follow the workup and purification steps outlined in Protocol 2.2.1.

Procedure:

  • Alkoxide Formation: In a flask containing the desired alcohol (which can also serve as the solvent if it's a liquid), add a strong base like sodium hydride (NaH, 1.2 eq) or sodium metal (Na, 1.2 eq) at 0 °C to generate the alkoxide nucleophile.[12]

  • Reaction: Once the base has fully reacted, add the 5-Methyl-2-(methylsulfonyl)pyrimidine (1.0 eq) to the alkoxide solution.

  • Heating: Heat the mixture to reflux and maintain for 6-24 hours, monitoring by TLC.

  • Workup: Cool the reaction and carefully quench the excess base by adding water or a saturated ammonium chloride solution.

  • Purification: Remove the alcohol solvent under reduced pressure. Partition the residue between water and an organic solvent (e.g., ethyl acetate). Wash, dry, and concentrate the organic layer. Purify the crude product by column chromatography.

Nucleophile ClassTypical ConditionsBase (if needed)Causality & Insights
Amines 60-100 °C, 4-16h in DMF/DioxaneTEA, DIPEAHeating is often required to overcome the moderate nucleophilicity of neutral amines. A base scavenges the acidic byproduct.
Thiols RT to 60 °C, 1-6h in DMF/THFNaH, K₂CO₃Thiolates are highly potent "soft" nucleophiles, leading to faster reactions under milder conditions.[9][11] Pre-formation of the thiolate is crucial.
Alcohols Reflux, 6-24h in parent alcoholNaH, NaAlcohols are poor nucleophiles; conversion to the corresponding alkoxide with a strong base is mandatory for the reaction to proceed.[12]

Part 3: Troubleshooting and Analytical Validation

  • Incomplete Oxidation: If MS analysis shows a peak at +16 Da relative to the starting material, it indicates the formation of the intermediate methylsulfinyl (-SOCH₃) compound.[13] To avoid this, ensure at least 2.2 equivalents of the oxidizing agent are used and allow for sufficient reaction time.

  • Reaction Monitoring: TLC is an effective tool. A typical mobile phase is a mixture of ethyl acetate and hexanes. The sulfone product will be significantly more polar than the starting methylthio compound.

  • Purification: Silica gel column chromatography is the most common method for purifying the final substituted products. The choice of eluent will depend on the polarity of the specific product synthesized.

Conclusion

The two-step oxidation-substitution protocol for this compound is a robust and highly adaptable method for synthesizing a diverse range of 2-substituted pyrimidine derivatives. By activating the methylthio group to a highly labile methylsulfonyl group, chemists can access products that are otherwise difficult to obtain. This strategy provides a reliable platform for generating novel compounds for screening in drug discovery and agrochemical development programs.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Substitution on 5-Methoxy-2-methylthiopyrimidine.
  • NotEvans. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. Retrieved from [Link]

  • orthocresol. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Synthesis of 5-Methoxy-2-methylthiopyrimidine.
  • BenchChem. (n.d.). This compound | Research Chemical.
  • Mayr, H., & Ofial, A. R. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. Accounts of Chemical Research, 51(8), 1715-1725. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines.
  • Shadbolt, R. S., & Ulbricht, T. L. V. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 1172-1178. Retrieved from [Link]

  • Isal, D., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry, 34(10), 1836-1847. Retrieved from [Link]

  • BenchChem. (n.d.). 5-Methylpyrimidine-2-thiol | CAS 42783-64-2 | Research Chemical.
  • Organic Chemistry. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. Retrieved from [Link]

  • Kurbatov, S. V., et al. (2009). 5-Acetyl-6-amino-4-methylthio-2-phenylpyrimidine and its use in the synthesis of functionalized pyrido[2,3-d]pyrimidines and pyrimido-[4,5-d]pyrimidines. Russian Chemical Bulletin, 58(1), 143-150*. Retrieved from [Link]

  • Isal, D., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry. Retrieved from [Link]

  • Asati, V., et al. (2011). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. Medicinal Chemistry Research, 20(8), 1157-1166. Retrieved from [Link]

  • Cheldavi, F., et al. (2024). Synthesis of new 4, 5-disubstituted-6-methyl-2-(methylthio) pyrimidines via C-C coupling reactions. ResearchGate. Retrieved from [Link]

  • Szychta, M., et al. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules, 26(22), 6965. Retrieved from [Link]

  • Um, I. H., et al. (2012). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry, 77(17), 7548-7556. Retrieved from [Link]

  • Ghorab, M. M., et al. (2016). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Journal of the Serbian Chemical Society, 81(1), 57-73. Retrieved from [Link]

  • Kandeel, Z. E., et al. (2006). Study on the reactions of 4-amino-5-nitro-6-phenylethynyl- pyrimidines with amines and thiols. Arkivoc, 2007(14), 181-190. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]

  • Ryan, S. J., et al. (2018). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 140(22), 6881-6889. Retrieved from [Link]

  • Parvez, S., et al. (2015). Reactions of electrophiles with nucleophilic thiolate sites: relevance to pathophysiological mechanisms and remediation. Free Radical Biology and Medicine, 89, 1030-1040. Retrieved from [Link]

  • Li, Y., et al. (2024). Desulfurization of Thiols for Nucleophilic Substitution. Organic Letters, 26(30), 6065-6069. Retrieved from [Link]

  • Głośnicka, P., et al. (2014). Thio Analogs of Pyrimidine Bases: Synthesis, Spectroscopic Study, and In Silico Biological Activity Evaluation of New 2-o-(m- and p-)Chlorobenzylthio-6-Methyl-5-Piperidino-(Morpholino-)Methyluracils. Journal of Chemistry, 2014, 972078. Retrieved from [Link]

  • Lowe, A. B., & Hoyle, C. E. (2010). Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity. Polymer Chemistry, 1(2), 172-187. Retrieved from [Link]

  • Lastovych, I., et al. (2022). Mechanochemical Nucleophilic Substitution of Alcohols via Isouronium Intermediates. ChemSusChem, 15(1), e202101968. Retrieved from [Link]

  • Chemsrc. (n.d.). Methyl 2-(methylthio)pyrimidine-5-carboxylate. Retrieved from [Link]

  • Mikhailov, S. N., et al. (2004). A general approach to the synthesis of 5-S-functionalized pyrimidine nucleosides and their analogues. Russian Chemical Bulletin, 53(6), 1316-1324. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 17.6: Reactions of Alcohols. Retrieved from [Link]

Sources

Application Notes and Protocols for the Agricultural Fungicide Development of 5-Methyl-2-(methylthio)pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Pyrimidine Scaffolds in Modern Fungicide Discovery

The pyrimidine nucleus is a cornerstone in the development of contemporary agricultural fungicides. Its inherent biological activity and synthetic tractability make it a privileged scaffold for creating novel molecules to combat the growing threat of fungal pathogens to global food security.[1][2][3][4] Commercially successful fungicides such as azoxystrobin and cyprodinil have demonstrated the potential of pyrimidine-based compounds in crop protection.[4] This document provides an in-depth guide for researchers and drug development professionals on the application of a key intermediate, 5-Methyl-2-(methylthio)pyrimidine, in the discovery and development of next-generation fungicides.

We will explore the synthetic pathways, bioactivity screening protocols, and the mechanistic basis of action for fungicides derived from this versatile building block. A particular focus will be placed on a case study of 2-(methylthio)-4-methylpyrimidine carboxamides, which have shown promising activity against significant plant pathogens like Sclerotinia sclerotiorum.[1][5][6]

Strategic Importance of this compound in Fungicide Synthesis

This compound and its close derivatives are valuable starting materials in agrochemical synthesis. The methylthio group at the 2-position is a key functional handle that can be readily oxidized to a methylsulfinyl or methylsulfonyl group. This transformation significantly enhances the electrophilicity of the C-2 position, making it an excellent leaving group for nucleophilic substitution reactions. This reactivity allows for the facile introduction of various pharmacophores, enabling the generation of diverse chemical libraries for screening.

Furthermore, the pyrimidine core itself can be functionalized at different positions, allowing for fine-tuning of the molecule's physicochemical properties and biological activity. This multi-faceted reactivity is a critical asset in the iterative process of lead optimization in fungicide development.

Experimental Workflows and Protocols

The development of a novel fungicide from a starting scaffold like this compound follows a structured, multi-stage process. This workflow is designed to efficiently identify and characterize promising lead compounds.

Fungicide_Development_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies cluster_field Field Evaluation Start This compound (or derivative) Intermediate Key Intermediate (e.g., Carboxylic Acid) Start->Intermediate Functionalization Derivatization Derivatization & Library Synthesis Intermediate->Derivatization Amide Coupling, etc. In_Vitro In Vitro Bioassays (Mycelial Growth Inhibition) Derivatization->In_Vitro Primary Screen EC50 EC50 Determination In_Vitro->EC50 Dose-Response In_Vivo In Vivo Greenhouse Trials (Protective & Curative) EC50->In_Vivo Lead Candidates Docking Molecular Docking (e.g., SDH) In_Vivo->Docking Hypothesis Generation Enzyme_Assay Enzyme Inhibition Assays Docking->Enzyme_Assay Target Validation Field_Trials Field Trials (Efficacy & Crop Safety) Enzyme_Assay->Field_Trials Optimized Lead

Caption: Fungicide Development Workflow from Scaffold to Field Trials.

Part 1: Synthesis of Fungicide Candidates

The following protocols are based on the synthesis of 2-(methylthio)-4-methylpyrimidine carboxamides, a class of compounds that has demonstrated significant antifungal activity.[1][5][6]

Protocol 1.1: Synthesis of N-(2-acetylphenyl)-4-methyl-2-(methylthio)pyrimidine-5-carboxamide (Intermediate 1)

This protocol details the amide coupling reaction between the pyrimidine carboxylic acid and an aniline derivative.

  • Materials:

    • 4-methyl-2-(methylthio)pyrimidine-5-carboxylic acid

    • (2-aminophenyl)ethan-1-one

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

    • 4-Dimethylaminopyridine (DMAP)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Round-bottom flask, magnetic stirrer, and standard glassware

  • Procedure:

    • To a solution of 4-methyl-2-(methylthio)pyrimidine-5-carboxylic acid (1.0 eq) in anhydrous DCM, add (2-aminophenyl)ethan-1-one (1.0 eq), EDCI (1.2 eq), and DMAP (0.1 eq).

    • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the desired intermediate.

Protocol 1.2: Synthesis of N-[2-(1-hydroxyethyl)phenyl]-4-methyl-2-(methylthio)pyrimidine-5-carboxamide (Intermediate 2)

This step involves the selective reduction of the ketone to a secondary alcohol.

  • Materials:

    • Intermediate 1 (from Protocol 1.1)

    • Sodium borohydride (NaBH₄)

    • Ethanol/Water (1:1 v/v) solvent mixture

    • Dichloromethane (DCM)

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve Intermediate 1 (1.0 eq) in a 1:1 mixture of ethanol and water.

    • Add sodium borohydride (1.2 eq) portion-wise while stirring at room temperature.

    • Continue stirring for 30-60 minutes, monitoring the reaction by TLC.[5]

    • Once the reaction is complete, extract the mixture with DCM (3x).

    • Combine the organic phases, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.

    • Purify the crude product by silica gel column chromatography.[5]

Protocol 1.3: Synthesis of Final Carbamate Derivatives

This final step introduces the carbamate moiety.

  • Materials:

    • Intermediate 2 (from Protocol 1.2)

    • Substituted phenyl isocyanate (e.g., 3-trifluoromethylphenyl isocyanate)

    • Dibutyltin dilaurate (DBTDL), catalytic amount

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • To a solution of Intermediate 2 (1.0 eq) in dry DCM, add the corresponding substituted phenyl isocyanate (1.0 eq) and a catalytic amount of DBTDL.[6]

    • Reflux the resulting mixture for 3 hours. Monitor the reaction by TLC.[6]

    • After completion, remove the solvent on a rotary evaporator.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/petroleum ether) to obtain the final compound.[6]

Part 2: In Vitro Antifungal Activity Screening

The following protocol outlines a standard method for determining the efficacy of newly synthesized compounds against fungal pathogens in a laboratory setting.

Protocol 2.1: Mycelial Growth Inhibition Assay (Poisoned Food Technique)

This assay is a primary screen to evaluate the fungistatic or fungicidal properties of the test compounds.[4][7]

  • Materials:

    • Pure cultures of the target fungus (e.g., Sclerotinia sclerotiorum)

    • Potato Dextrose Agar (PDA) medium

    • Test compounds dissolved in a suitable solvent (e.g., DMSO)

    • Sterile Petri dishes (90 mm)

    • Sterile cork borer (5 mm diameter)

    • Incubator

  • Procedure:

    • Prepare a stock solution of each test compound in DMSO.

    • Autoclave the PDA medium and cool it to approximately 50-60°C.

    • Add the appropriate volume of the test compound stock solution to the molten PDA to achieve the desired final concentration (e.g., 50 µg/mL). Ensure the final DMSO concentration is consistent across all plates and does not inhibit fungal growth (typically ≤1%).

    • Pour the amended PDA into sterile Petri dishes and allow them to solidify. A control plate containing only the solvent should also be prepared.

    • Using a sterile cork borer, cut a 5 mm mycelial plug from the edge of an actively growing culture of the target fungus.

    • Place the mycelial plug in the center of each PDA plate (both treated and control).

    • Incubate the plates at the optimal growth temperature for the fungus (e.g., 25°C) until the mycelial growth in the control plate reaches the edge of the dish.

    • Measure the diameter of the fungal colony in two perpendicular directions for each plate.

    • Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 Where dc is the average diameter of the fungal colony in the control plate, and dt is the average diameter of the fungal colony in the treated plate.

Protocol 2.2: Determination of EC₅₀ Values

To quantify the potency of the active compounds, a dose-response study is conducted to determine the Effective Concentration that inhibits 50% of fungal growth (EC₅₀).

  • Procedure:

    • Based on the results of the primary screen, select the promising compounds for EC₅₀ determination.

    • Prepare a series of dilutions for each selected compound to create a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL).

    • Perform the mycelial growth inhibition assay as described in Protocol 2.1 for each concentration.

    • After the incubation period, measure the colony diameters and calculate the percentage of inhibition for each concentration.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Use a suitable statistical software (e.g., using probit analysis) to calculate the EC₅₀ value from the dose-response curve.

Structure-Activity Relationship (SAR) and Data Presentation

The systematic modification of the lead compound structure and the subsequent evaluation of its biological activity are crucial for identifying the key molecular features responsible for its fungicidal action. The data below is a representative example of an SAR study for 2-(methylthio)-4-methylpyrimidine carboxamides against Sclerotinia sclerotiorum.

Compound IDR Group (on Phenyl Carbamate)Inhibition Rate at 100 mg/L (%)[1]
3a 2-methyl69.5
3b 3-methyl65.2
3c 4-methyl61.8
3d 2-chloro68.7
3e 3-chloro66.1
3f 4-chloro63.5
3g 3-trifluoromethyl70.3
3h 4-methoxy58.9
3i Unsubstituted60.4

Analysis of SAR: From the data presented, it can be inferred that substitutions on the phenyl carbamate ring influence the antifungal activity. The presence of an electron-withdrawing group, such as a trifluoromethyl group at the meta-position (Compound 3g ), resulted in the highest inhibitory activity.[1] Similarly, a methyl group at the ortho-position (Compound 3a ) also showed good activity. In contrast, an electron-donating group like methoxy at the para-position (Compound 3h ) led to a decrease in activity. This suggests that both electronic and steric factors play a role in the interaction of these compounds with their biological target.

Mechanism of Action: Targeting Fungal Respiration

Molecular docking studies and enzymatic assays suggest that pyrimidine carboxamide fungicides, including those derived from 2-(methylthio)pyrimidine, act as Succinate Dehydrogenase Inhibitors (SDHIs).[1][8][9] SDH, also known as Complex II, is a crucial enzyme in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain.

SDHI_Mechanism cluster_tca TCA Cycle cluster_etc Electron Transport Chain Succinate Succinate Fumarate Fumarate Succinate->Fumarate Oxidation SDH Succinate Dehydrogenase (Complex II) UQ Ubiquinone (UQ) SDH->UQ Electron Transfer ComplexIII Complex III UQ->ComplexIII ATP_Production ATP Production ComplexIII->ATP_Production Fungicide Pyrimidine Carboxamide Fungicide Fungicide->Inhibition Inhibition->SDH Inhibition Cell_Death Fungal Cell Death ATP_Production->Cell_Death Depletion leads to

Caption: Proposed Mechanism of Action for Pyrimidine Carboxamide Fungicides.

By binding to the ubiquinone-binding site (Q-site) of the SDH complex, these fungicides block the transfer of electrons from succinate to ubiquinone. This disruption of the electron transport chain halts cellular respiration and ATP production, ultimately leading to fungal cell death. The molecular docking study of compound 3g showed that it can form two hydrogen bonds and a cation-π interaction with the SDH enzyme, providing a plausible explanation for its inhibitory activity.[1]

In Vivo and Field Trial Protocols: Bridging the Gap from Lab to Field

Promising candidates from in vitro studies must be evaluated under more realistic conditions to assess their potential as commercial fungicides.

Protocol 3.1: In Vivo Greenhouse Assay (Protective and Curative Activity)
  • Objective: To evaluate the ability of the test compound to protect a host plant from fungal infection when applied before (protective) or after (curative) inoculation with the pathogen.

  • Materials:

    • Healthy host plants (e.g., tomato or cucumber seedlings)

    • Spore suspension of the target pathogen (e.g., Botrytis cinerea)

    • Test compound formulated as a sprayable solution

    • Control formulation (without the active ingredient)

    • Growth chamber or greenhouse with controlled environment

  • Procedure:

    • Protective Assay: a. Spray a group of plants with the test compound formulation until runoff. b. Allow the plants to dry completely. c. After 24 hours, inoculate the treated plants and a control group (sprayed with the control formulation) with the fungal spore suspension.

    • Curative Assay: a. Inoculate a group of plants with the fungal spore suspension. b. After 24 hours, spray the inoculated plants with the test compound formulation.

    • Incubation and Assessment: a. Place all plants in a high-humidity environment to promote disease development. b. After a suitable incubation period (e.g., 5-7 days), assess the disease severity on each plant by measuring the lesion size or the percentage of infected leaf area. c. Calculate the disease control efficacy compared to the untreated control.

Protocol 3.2: Field Trial Design and Implementation (General Guidelines)

Field trials are essential for evaluating the efficacy of a fungicide under real-world agricultural conditions and for generating data for regulatory approval.[10][11][12]

  • Key Considerations:

    • Trial Design: Use a Randomized Complete Block Design (RCBD) with a minimum of three to four replications to account for field variability.[10][12]

    • Treatments: Include the test fungicide at various application rates, a commercial standard (a currently used fungicide for the target disease), and an untreated control.

    • Plot Size: The plot size should be large enough to be representative of commercial farming practices and to minimize edge effects.

    • Application: Apply the fungicides using calibrated equipment that mimics commercial application methods. Record all application parameters (e.g., spray volume, pressure, nozzle type).

    • Data Collection:

      • Disease Assessment: Regularly assess disease incidence and severity throughout the growing season.

      • Phytotoxicity: Monitor the crop for any signs of damage caused by the fungicide (e.g., stunting, chlorosis).

      • Yield and Quality: At harvest, measure the crop yield and assess quality parameters.

    • Statistical Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine the significance of the treatment effects.

Conclusion and Future Directions

The pyrimidine scaffold, and specifically the this compound intermediate, offers a fertile ground for the discovery of novel agricultural fungicides. The synthetic versatility of this building block allows for the creation of diverse chemical libraries, while the demonstrated efficacy of its derivatives against key plant pathogens highlights its potential. The likely mechanism of action through the inhibition of succinate dehydrogenase provides a well-validated target for rational drug design.

Future research should focus on optimizing the lead structures to enhance their fungicidal potency, broaden their spectrum of activity, and improve their environmental and toxicological profiles. The integration of computational chemistry, high-throughput screening, and robust field trial programs will be essential in translating these promising chemical scaffolds into effective and sustainable solutions for modern agriculture.

References

  • Zhang, F. H., Zhang, H., Sun, C. X., Li, P. H., & Jiang, L. (2023). Synthesis and fungicidal activity of 2-(methylthio)-4-methylpyrimidine carboxamides bearing a carbamate moiety. Journal of Sulfur Chemistry, 44(4), 453-462.
  • Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. (2021). Frontiers in Chemistry, 9, 707821.
  • Fungicide Use in Field Crops Web Book. (n.d.). Crop Protection Network. Retrieved from [Link]

  • Zhang, F. H., Zhang, H., Sun, C. X., Li, P. H., & Jiang, L. (2023). Full article: Synthesis and fungicidal activity of 2-(methylthio)
  • TEST PROTOCOL FOR EFFICACY EVALUATION OF FUNGICIDES AGAINST DISEASES IN RICE. (n.d.). Central Insecticides Board & Registration Committee. Retrieved from [Link]

  • Zhang, F. H., et al. (2023). Synthesis and fungicidal activity of 2-(methylthio)-4-methylpyrimidine carboxamides bearing a carbamate moiety. Journal of Sulfur Chemistry, 44(4), 453-462.
  • Studies on the novel pyridine sulfide containing SDH based heterocyclic amide fungicide. (2020). Pest Management Science, 76(8), 2825-2834.
  • Comparison of EC50 values among compounds with excellent effects against S. sclerotiorum, H. maydis, and R. solani. (n.d.). ResearchGate. Retrieved from [Link]

  • ACTIVE AGRISCIENCE INC. TRIAL PROTOCOL. (n.d.). Active AgriScience Inc. Retrieved from [Link]

  • Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides. (2023). Journal of Agricultural and Food Chemistry, 71(47), 18679-18701.
  • Zhang, F., et al. (2023). Synthesis and fungicidal activity of 2-(methylthio)-4-methylpyrimidine carboxamides bearing a carbamate moiety.
  • Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. (2012). Molecules, 17(10), 11828-11840.
  • Evaluation Field Trials of Plant Protection Products. (n.d.). ANTEDIS. Retrieved from [Link]

  • Docking, Synthesis and Evaluation of the Antifungal Activity of Pyrimido [4,5-b]quinolins. (2017). Iranian Journal of Pharmaceutical Research, 16(2), 651-659.
  • Some commercial pesticides containing a pyrimidine structure. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. (2018). Der Pharma Chemica, 10(1), 124-135.
  • In Vitro Sensitivity Test of Fusarium Species from Weeds and Non-Gramineous Plants to Triazole Fungicides. (2022). Journal of Fungi, 8(2), 163.
  • Some commercial fungicides with pyrimidine-based structures are commonly used. (n.d.). ResearchGate. Retrieved from [Link]

  • Characterization of the mechanism of action of the fungicide fenpicoxamid and its metabolite UK-2A. (2018). Pest Management Science, 74(2), 489-498.
  • Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. (2019). Journal of Fungi, 5(4), 109.
  • Evaluation of different fungicides and antagonists In vitro and In vivo condition against Alternaria blight of pigeonpea. (2017). Indian Journal of Agricultural Research, 51(3), 271-275.
  • Studies on the novel pyridine sulfide containing SDH based heterocyclic amide fungicide. (2020). Pest Management Science, 76(8), 2825-2834.

Sources

Palladium-catalyzed cross-coupling reactions with "5-Methyl-2-(methylthio)pyrimidine"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions with 5-Methyl-2-(methylthio)pyrimidine

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of this compound in Synthesis

In the landscape of modern organic and medicinal chemistry, this compound stands out as a highly versatile and strategic building block.[1] Its pyrimidine core is a prevalent motif in a vast array of biologically active compounds, including kinase inhibitors and agrochemicals.[1][2] The true synthetic power of this reagent, however, lies in the reactivity of the 2-(methylthio) group. While less reactive than traditional aryl halides, the C–SMe bond can be strategically activated under palladium catalysis to serve as an effective leaving group. This unique reactivity profile allows for the late-stage functionalization of the pyrimidine scaffold, providing a powerful tool for the construction of complex molecular architectures and the rapid generation of compound libraries for drug discovery.[1]

Palladium-catalyzed cross-coupling reactions have revolutionized the art of molecule-making, enabling the formation of C-C, C-N, and C-O bonds with unparalleled efficiency and functional group tolerance.[3] This guide provides a detailed exploration of the application of these transformative reactions to the this compound scaffold. We will delve into the mechanistic underpinnings of key transformations, provide field-proven experimental protocols, and explain the critical causality behind the selection of catalysts, ligands, and reaction conditions.

Core Concept: The Challenge and Opportunity of C–S Bond Activation

The central mechanistic hurdle in utilizing 2-(methylthio)pyrimidines as cross-coupling partners is the activation of the C(sp²)–S bond. Compared to the more common C–Br or C–I bonds, the C–S bond is stronger and less polarized, making its oxidative addition to a Palladium(0) center the rate-determining step in many cases.[4] However, this challenge is also an opportunity. The differential reactivity allows for selective couplings in polyhalogenated systems and provides an alternative to halide-based precursors. Success hinges on employing carefully selected palladium catalysts and ligands—often bulky, electron-rich phosphines—that can facilitate the cleavage of this more robust bond.[5]

The Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used palladium-catalyzed cross-coupling for creating carbon-carbon bonds between a boronic acid (or its ester derivatives) and an organic halide or pseudohalide.[6][7] Its popularity stems from the operational simplicity, mild reaction conditions, and the commercial availability and stability of the organoboron reagents.[7]

Causality and Mechanism

The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8]

  • Oxidative Addition: A low-valent Palladium(0) complex inserts into the C–S bond of the pyrimidine, forming a Pd(II) intermediate. This is typically the slowest, most challenging step for C-S activation.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base (e.g., K₃PO₄, Cs₂CO₃), which activates the organoboron species by forming a more nucleophilic "ate" complex.[6][9]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst to continue the cycle.[7]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pd_complex1 L₂Pd(II)(R¹)(X) pd0->pd_complex1 Oxidative Addition reagent 5-Methyl-2-(MeS)-Pyrimidine (R¹-X) product 5-Methyl-2-(R²)-Pyrimidine (R¹-R²) ox_add Oxidative Addition pd_complex2 L₂Pd(II)(R¹)(R²) pd_complex1->pd_complex2 Transmetalation transmetal Transmetalation (Base, R²-B(OR)₂) pd_complex2->pd0 Reductive Elimination red_elim Reductive Elimination label_oa R¹-X label_tm R²-B(OR)₂ Base label_re R¹-R²

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for heteroaryl sulfides and halides.[8][10] Optimization may be required for specific substrates.

Reagents & Equipment:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd(OAc)₂ (2-5 mol%)

  • SPhos or XPhos ligand (4-10 mol%)

  • K₃PO₄ (3.0 equiv), finely ground and dried

  • Anhydrous, degassed 1,4-Dioxane or Toluene

  • Schlenk flask or sealed reaction vial, stir bar, inert gas (Argon or Nitrogen) line, oil bath

Procedure:

  • Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and potassium phosphate.

  • Catalyst Addition: In a separate vial, briefly mix the Pd(OAc)₂ and the phosphine ligand in a small amount of the reaction solvent. Add this catalyst/ligand mixture to the Schlenk flask.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Seal the flask and place it in a preheated oil bath at 100-120 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the disappearance of the starting material.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and palladium black.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired 2-aryl-5-methylpyrimidine product.

The Sonogashira Coupling: Accessing C(sp²)-C(sp) Scaffolds

The Sonogashira reaction is a powerful method for coupling terminal alkynes with aryl or vinyl halides, creating C(sp²)-C(sp) bonds.[11] This reaction is notable for its mild conditions and is typically co-catalyzed by both palladium and copper(I) salts.[11] Research has demonstrated the successful application of Sonogashira reactions to 2-(methylthio)pyrimidine derivatives, making it a reliable method for this substrate class.[12][13][14]

Causality and Mechanism

The Sonogashira reaction uniquely involves two interconnected catalytic cycles.[15]

  • Palladium Cycle: Similar to the Suzuki coupling, this cycle begins with the oxidative addition of the Pd(0) catalyst to the C-S bond of the pyrimidine.

  • Copper Cycle: The terminal alkyne reacts with a Cu(I) salt (e.g., CuI) in the presence of a base (typically an amine like Et₃N or DIPEA) to form a highly reactive copper(I) acetylide intermediate.

  • Transmetalation: The copper acetylide then transfers the alkyne group to the Pd(II) complex.

  • Reductive Elimination: The final step regenerates the Pd(0) catalyst and releases the 2-alkynyl-5-methylpyrimidine product.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex1 L₂Pd(II)(R¹)(X) pd0->pd_complex1 R¹-X Oxidative Addition pd_complex2 L₂Pd(II)(R¹)(C≡CR²) pd_complex2->pd0 R¹-C≡CR² Reductive Elimination cu_x CuX cu_acetylide Cu-C≡CR² cu_x->cu_acetylide H-C≡CR² Base cu_acetylide->pd_complex2 Transmetalation cu_acetylide->cu_x Transmetalation

Caption: Interconnected catalytic cycles of the Sonogashira reaction.

Experimental Protocol: Sonogashira Coupling

This protocol is based on published procedures for related 2-(methylthio)pyrimidines.[13]

Reagents & Equipment:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (3 mol%)

  • Copper(I) Iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N) (2.0 equiv), freshly distilled

  • Anhydrous, degassed THF or DMF

  • Schlenk flask, stir bar, inert gas line, oil bath

Procedure:

  • Setup: To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon) three times.

  • Solvent & Reagents: Add the anhydrous, degassed solvent, followed by the triethylamine and the terminal alkyne via syringe.

  • Reaction: Stir the reaction at room temperature or heat gently to 40-60 °C for 4-12 hours. The reaction mixture typically turns dark.

  • Monitoring: Follow the reaction's progress by TLC or LC-MS.

  • Work-up: Once complete, dilute the mixture with diethyl ether and filter through a pad of Celite® to remove the catalyst residues and amine salts.

  • Extraction: Wash the filtrate with a saturated aqueous solution of NH₄Cl and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

The Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is the premier method for forming carbon-nitrogen bonds between an aryl halide/pseudohalide and a primary or secondary amine.[16][17] This reaction is of immense importance in pharmaceutical research, as the aryl amine motif is a cornerstone of many drug molecules.[2] The reaction's development has led to several "generations" of highly active catalyst systems capable of coupling a wide range of substrates under mild conditions.[16]

Causality and Mechanism

The mechanism is analogous to C-C coupling reactions but involves the nitrogen nucleophile.[16][17]

  • Oxidative Addition: Pd(0) adds to the pyrimidine C–S bond to form a Pd(II) complex.

  • Amine Coordination & Deprotonation: The amine coordinates to the palladium center. A strong, non-nucleophilic base (e.g., NaOtBu, K₂CO₃) then deprotonates the coordinated amine to form a palladium amide complex. The choice of base is critical; it must be strong enough to deprotonate the amine but not so reactive that it causes side reactions.[18]

  • Reductive Elimination: The C–N bond is formed as the aryl amine product is eliminated from the palladium center, regenerating the Pd(0) catalyst. The use of bulky, electron-rich phosphine ligands (e.g., Xantphos, BINAP) is often crucial as they accelerate the reductive elimination step, preventing side reactions like beta-hydride elimination.[16]

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ ox_add_complex L₂Pd(II)(R¹)(X) pd0->ox_add_complex R¹-X Oxidative Addition amide_complex L₂Pd(II)(R¹)(NR²R³) ox_add_complex->amide_complex HNR²R³ Base amide_complex->pd0 R¹-NR²R³ Reductive Elimination Stille_Cycle pd0 Pd(0)L₂ ox_add_complex L₂Pd(II)(R¹)(X) pd0->ox_add_complex R¹-X Oxidative Addition coupled_complex L₂Pd(II)(R¹)(R²) ox_add_complex->coupled_complex R²-Sn(R)₃ Transmetalation coupled_complex->pd0 R¹-R² Reductive Elimination

Sources

Topic: Synthesis of 5-Methyl-2-(methylthio)pyrimidine Analogues for Antiviral Screening

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Medicinal Chemists and Virologists

Abstract

Pyrimidine scaffolds are foundational in medicinal chemistry, recognized for their broad therapeutic potential, particularly in antiviral drug discovery.[1][2] This application note provides a comprehensive, field-proven guide for the synthesis, purification, and characterization of 5-Methyl-2-(methylthio)pyrimidine analogues. We present a detailed, two-step synthetic protocol, elucidate the chemical rationale behind experimental choices, and outline a subsequent workflow for primary antiviral screening. This guide is intended for researchers, scientists, and drug development professionals seeking to expand their compound libraries with novel pyrimidine derivatives for identifying new antiviral agents.

Scientific Rationale & Synthetic Strategy

The this compound core is a "privileged scaffold" in drug design. The pyrimidine ring is a key component of nucleosides, making its derivatives ideal for targeting viral enzymes like polymerases and proteases. The 5-methyl group can enhance metabolic stability and provide crucial hydrophobic interactions within a target's active site, while the 2-methylthio group serves as a versatile synthetic handle for further diversification via nucleophilic aromatic substitution.[3]

Our selected synthetic route is a robust and reliable two-step process, beginning with the cyclocondensation of a β-dicarbonyl compound with thiourea, followed by a selective S-methylation. This approach is advantageous due to the wide availability of starting materials and its amenability to creating a diverse library of analogues by simply varying the initial β-dicarbonyl component.

Synthesis_Workflow cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: S-Methylation A Diethyl 2-methylmalonate (β-dicarbonyl) D 5-Methyl-2-thioxo- dihydropyrimidine-4,6(1H,5H)-dione A->D B Thiourea B->D C Sodium Ethoxide (Base in Ethanol) C->D G Target Analogue: This compound D->G E Methyl Iodide (Methylating Agent) E->G F Base (e.g., NaOH) F->G

Caption: High-level workflow for the synthesis of the target pyrimidine scaffold.

Detailed Experimental Protocols

Materials & Reagents
ReagentGradeRecommended SupplierPurpose
Diethyl 2-methylmalonate≥99%Sigma-Aldrichβ-Dicarbonyl starting material
Thiourea≥99%Acros OrganicsNitrogen and sulfur source for the pyrimidine ring
Sodium MetalReagent gradeFisher ScientificTo generate sodium ethoxide base in situ
Ethanol, Absolute200 Proof, AnhydrousDecon LabsSolvent for cyclocondensation
Methyl Iodide≥99.5%, StabilizedAlfa AesarElectrophilic methyl source for S-methylation
Sodium HydroxidePellets, ≥97%VWRBase for S-methylation
Hydrochloric AcidACS Reagent, 37%J.T. BakerNeutralization/precipitation
Ethyl AcetateHPLC GradeFisher ScientificExtraction and chromatography solvent
HexanesHPLC GradeFisher ScientificChromatography solvent
Protocol 1: Synthesis of 5-Methyl-2-thioxo-dihydropyrimidine-4,6(1H,5H)-dione (Intermediate)
  • Prepare Sodium Ethoxide Base: Under an inert atmosphere (N₂ or Argon), carefully add sodium metal (5.75 g, 0.25 mol) in small portions to a flame-dried three-neck flask containing 150 mL of absolute ethanol.

    • Expert Insight: This reaction is highly exothermic and produces flammable H₂ gas. Controlling the rate of addition is critical for safety. Preparing the base in situ from sodium metal and ethanol ensures an anhydrous, highly reactive alkoxide, which is essential for driving the condensation to completion.[4]

  • Initiate Condensation: Once all sodium has dissolved and the solution has cooled, add diethyl 2-methylmalonate (43.5 g, 0.25 mol) followed by thiourea (19.0 g, 0.25 mol).

  • Reflux: Heat the mixture to reflux (approx. 78 °C) for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) [Mobile Phase: Ethyl Acetate/Hexanes 7:3].

    • Expert Insight: The cyclocondensation of thiourea with β-dicarbonyl compounds is a classic method for forming the thiopyrimidine core.[5][6] Refluxing provides the necessary activation energy for the intermolecular condensation and subsequent intramolecular cyclization and dehydration.

  • Isolation and Purification: Cool the reaction mixture to room temperature. Pour it slowly into 500 mL of ice-cold water. Acidify the aqueous solution to pH ~4 with concentrated HCl. A white precipitate will form.

  • Collect the solid by vacuum filtration, wash thoroughly with cold deionized water (3 x 50 mL), and dry in a vacuum oven at 60 °C overnight. The expected yield is 80-90%.

Protocol 2: Synthesis of this compound (Final Product)
  • Deprotonation: In a round-bottom flask, dissolve the intermediate from Protocol 2.2 (15.8 g, 0.1 mol) in 100 mL of 1 M aqueous sodium hydroxide. Stir until a clear solution is obtained.

  • S-Methylation: Cool the solution to 0-5 °C in an ice bath. Add methyl iodide (15.6 g, 0.11 mol, 1.1 equivalents) dropwise over 20 minutes.

    • Expert Insight: The basic conditions deprotonate the thione, forming a highly nucleophilic thiolate anion. This anion selectively attacks the methyl iodide.[7] Running the reaction at low temperature and using a slight excess of the methylating agent minimizes potential N-methylation, a common side reaction.[8]

  • Reaction Completion: Allow the mixture to warm to room temperature and stir for 3-4 hours. Monitor by TLC until the starting material is consumed.

  • Work-up and Extraction: Extract the reaction mixture with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase in vacuo. The resulting crude solid can be purified by flash column chromatography (Silica gel, gradient elution with 10% to 30% ethyl acetate in hexanes) to yield the pure product.

Characterization and Validation

The identity and purity of the final compounds must be rigorously confirmed before biological screening.

  • ¹H and ¹³C NMR: To confirm the chemical structure. Expected ¹H NMR signals for the target compound include singlets for the C5-methyl, the S-methyl, and the pyrimidine ring protons.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition.

  • HPLC: To determine purity, which should be >95% for use in biological assays.

Protocol for Antiviral Screening

Once synthesized and validated, the analogues are ready for biological evaluation. A standard primary screening cascade is used to identify "hits" with potential antiviral activity.

Screening_Cascade A Synthesized Analogue Library B Primary Screen (e.g., CPE Reduction Assay) Single High-Dose Concentration A->B C Identify 'Hits' (Compounds with >50% Inhibition) B->C D Confirmatory Dose-Response Assay (Calculate EC₅₀) C->D E Cytotoxicity Assay (Calculate CC₅₀) C->E F Calculate Selectivity Index (SI) SI = CC₅₀ / EC₅₀ D->F E->F G Lead Candidate Selection (High SI Value) F->G

Caption: Workflow for identifying lead antiviral compounds from a new chemical library.

Primary Cytopathic Effect (CPE) Reduction Assay

This assay quickly identifies compounds that protect host cells from virus-induced death.[9][10]

  • Cell Plating: Seed 96-well plates with a suitable host cell line (e.g., Vero E6 for SARS-CoV-2, A549 for Influenza) and incubate for 24 hours to form a confluent monolayer.[11][12]

  • Compound Treatment: Add a single, high concentration (e.g., 10-30 µM) of each test compound to the wells. Include "cells only" (no virus, no compound) and "virus control" (virus, no compound) wells.

  • Viral Infection: Infect the cells with a viral titer known to cause >80% cell death within 48-72 hours.

  • Incubation: Incubate the plates at 37 °C with 5% CO₂.

  • Quantify Viability: After 48-72 hours, assess cell viability using a colorimetric assay (e.g., MTT or Neutral Red uptake).[9]

  • Hit Identification: Calculate the percentage of CPE inhibition. Compounds showing significant protection (typically ≥50%) are designated as "hits" for further study.

Dose-Response and Cytotoxicity

Hits from the primary screen must be further characterized to determine their potency and safety window.

  • EC₅₀ (50% Effective Concentration): A dose-response experiment is performed to find the compound concentration that inhibits viral activity by 50%.

  • CC₅₀ (50% Cytotoxic Concentration): The compound is tested on uninfected cells to find the concentration that kills 50% of the cells.[13]

  • Selectivity Index (SI): Calculated as CC₅₀ / EC₅₀. A higher SI value (ideally >10) indicates that the compound is effective against the virus at concentrations far below those at which it is toxic to host cells, making it a more promising drug candidate.[9]

References

  • Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (2024). MDPI.
  • The potential antiviral activity of a novel pyrimidine derivative against Herpes Simplex Virus type-1 (HSV-1).
  • Synthesis and anti-influenza virus activity of novel pyrimidine deriv
  • Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. (2022).
  • Antiviral Activity of Pyrimidine Containing Compounds: P
  • In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. (2022). Protocols.io.
  • This compound. Benchchem.
  • Development of an Antiviral Screening Protocol: One-Stone-Two-Birds. (2016). PMC - NIH.
  • Synthesis of 5-Methoxy-2-methylthiopyrimidine. Benchchem.
  • Antiviral assay. Bio-protocol.
  • Cytotoxicity Screening Assay - Paired with Antiviral Assays. (2022). Protocols.io.
  • Condensation of thiourea derivatives with carbonyl compounds. (2022).
  • Antiviral Drug Screening. Virology Research Services.
  • β-dicarbonyl Compounds in Organic Synthesis. KPU Pressbooks.
  • Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. (2017). PMC - NIH.
  • S-METHYLATION OF N-CONTAINING HETEROCYCLIC THIOLS WITH CONJUGATED ACIDS OF METHOXY GROUPS. (2010). HETEROCYCLES.
  • Condensation of thiourea derivatives with carbonyl compounds: one-pot synthesis of N-alkyl-1,3-thiazol-2-amines and of 3-alkyl-1,3-thiazolimines. (1998). Journal of the Chemical Society, Perkin Transactions 1.

Sources

Application Notes and Protocols: A Step-by-Step Guide to the S-methylation of 5-methoxypyrimidine-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic S-methylation in Heterocyclic Chemistry

The targeted S-methylation of heterocyclic thiols is a cornerstone transformation in medicinal chemistry and drug development. The resulting methylthioethers are prevalent scaffolds in a wide array of pharmacologically active molecules. This guide provides a detailed, step-by-step protocol for the S-methylation of 5-methoxypyrimidine-2-thiol, a versatile building block in the synthesis of novel therapeutics.

This document moves beyond a simple recitation of steps to provide a deeper understanding of the reaction's mechanistic underpinnings, the rationale for specific procedural choices, and the critical parameters for ensuring a successful and safe synthesis. The protocols and insights presented herein are designed to be a self-validating system for researchers, scientists, and drug development professionals, ensuring reproducibility and a thorough understanding of the process.

Reaction Overview and Mechanistic Insights

The S-methylation of 5-methoxypyrimidine-2-thiol is a nucleophilic substitution reaction, specifically an SN2 reaction. The process is initiated by the deprotonation of the thiol group to form a more nucleophilic thiolate anion, which then attacks the methylating agent.

The Ambident Nucleophile Challenge: S- vs. N-Methylation

Pyrimidine-2-thiols are ambident nucleophiles, meaning they possess two or more nucleophilic centers—in this case, the sulfur and nitrogen atoms of the pyrimidine ring. Consequently, a potential side reaction is the undesired N-methylation.[1] The regioselectivity of the reaction (S- vs. N-methylation) is influenced by several factors, including the nature of the solvent, the counter-ion of the base, and the electrophilicity of the methylating agent.

According to the Hard and Soft Acids and Bases (HSAB) principle, hard acids prefer to react with hard bases, while soft acids favor soft bases.[2] The sulfur atom of the thiolate is a soft nucleophile, while the nitrogen atoms are harder nucleophiles. Methylating agents like methyl iodide are considered soft electrophiles, thus favoring reaction at the soft sulfur center, leading to the desired S-methylated product.[2] The choice of a polar aprotic solvent, such as dimethylformamide (DMF) or acetone, can also favor S-alkylation.[3]

Visualizing the Reaction Pathway

S_methylation_mechanism 5-methoxypyrimidine-2-thiol 5-methoxypyrimidine-2-thiol Thiolate anion Thiolate anion (nucleophile) 5-methoxypyrimidine-2-thiol->Thiolate anion + Base - H-Base+ Transition State SN2 Transition State Thiolate anion->Transition State + CH3-X 2-(methylthio)-5-methoxypyrimidine 2-(methylthio)-5-methoxypyrimidine (Product) Transition State->2-(methylthio)-5-methoxypyrimidine - X-

Caption: The S-methylation proceeds via an SN2 mechanism.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the S-methylation of heterocyclic thiols.[4] Researchers should optimize the reaction conditions for their specific setup and scale.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
5-methoxypyrimidine-2-thiol≥98%e.g., Sigma-AldrichStarting material
Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)Reagent Gradee.g., VWRBase for deprotonation
Dimethyl Sulfate (DMS) or Methyl Iodide (MeI)≥99%e.g., Acros OrganicsMethylating agent
Methanol (MeOH) or Ethanol (EtOH)Anhydrouse.g., Fisher ScientificReaction solvent
Ethyl Acetate (EtOAc)ACS Gradee.g., VWRExtraction solvent
HexaneACS Gradee.g., VWRCo-solvent for purification
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)Reagent Gradee.g., VWRDrying agent
TLC platesSilica gel 60 F₂₅₄e.g., MilliporeSigmaFor reaction monitoring
Safety Precautions: A Critical Imperative

Dimethyl Sulfate (DMS) and Methyl Iodide (MeI) are highly toxic, carcinogenic, and corrosive. [5][6][7][8][9] All manipulations involving these reagents must be performed in a certified chemical fume hood.[10] Appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, and heavy-duty nitrile or neoprene gloves, is mandatory.[11] An emergency shower and eyewash station should be readily accessible. Always have an appropriate quenching agent, such as a concentrated ammonia solution, available to neutralize any spills.[12]

Step-by-Step Procedure
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-methoxypyrimidine-2-thiol (1.0 eq) in a suitable solvent such as methanol or ethanol.[13]

  • Deprotonation: To the stirring solution, add a base such as sodium hydroxide (1.0 - 1.2 eq) or potassium carbonate (1.0 - 1.2 eq).[4] Stir the mixture at room temperature until the thiol is completely converted to the thiolate salt. This can be visually confirmed by the dissolution of the starting material.

  • Methylation: Cool the reaction mixture in an ice-water bath. Slowly add the methylating agent, either dimethyl sulfate (1.0 - 1.2 eq) or methyl iodide (1.0 - 1.2 eq), dropwise to the cold solution.[13][14] Maintain the internal temperature below 30-35°C to control the exothermic reaction.[4]

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-8 hours.[4] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. A common eluent system for TLC is a mixture of hexane and ethyl acetate.[13]

  • Quenching: Upon completion, cool the reaction mixture again in an ice-water bath. Carefully quench any unreacted dimethyl sulfate or methyl iodide by the slow addition of an aqueous base solution (e.g., 10% NaOH or concentrated ammonium hydroxide).[13] This step is crucial for safety and should be performed with caution as it can be exothermic.

  • Work-up:

    • Remove the organic solvent under reduced pressure using a rotary evaporator.

    • Partition the resulting residue between water and a suitable organic solvent like ethyl acetate.[13]

    • Separate the layers and extract the aqueous layer two more times with the organic solvent.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by either recrystallization or column chromatography to yield the final product, 2-(methylthio)-5-methoxypyrimidine.[4]

    • Recrystallization: A good solvent system for recrystallization can be a mixture of ethanol and water or hexane and ethyl acetate.[2]

    • Column Chromatography: For column chromatography, a silica gel stationary phase is typically used with a gradient eluent system of hexane and ethyl acetate.[2]

Visualizing the Experimental Workflow

experimental_workflow A Dissolve 5-methoxypyrimidine-2-thiol in solvent B Add base for deprotonation A->B C Cool reaction mixture B->C D Add methylating agent dropwise C->D E Stir and monitor by TLC D->E F Quench reaction E->F G Solvent removal F->G H Liquid-liquid extraction G->H I Drying and concentration H->I J Purification (Recrystallization or Chromatography) I->J

Caption: A streamlined workflow for the S-methylation reaction.

Characterization of the Product

The successful synthesis of 2-(methylthio)-5-methoxypyrimidine can be confirmed using various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic singlets for the S-CH₃ protons (typically around δ 2.5-2.7 ppm), the O-CH₃ protons (around δ 3.9-4.1 ppm), and the pyrimidine ring protons (H4/H6, around δ 8.3-8.5 ppm).[5][11]

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the S-CH₃ carbon (around δ 12-15 ppm), the O-CH₃ carbon (around δ 55-60 ppm), and the carbons of the pyrimidine ring.[11]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the product. For 2-(methylthio)-5-methoxypyrimidine (C₆H₈N₂OS), the expected molecular ion peak [M]⁺ is at m/z 156.21.[11] The fragmentation pattern can provide further structural information.[15]

Troubleshooting and Optimization

IssuePotential Cause(s)Troubleshooting Step(s)
Low or No Product Yield Incomplete deprotonation of the thiol.Ensure the base is fresh and used in the correct stoichiometric amount.[4]
Inactive methylating agent.Use a fresh bottle of dimethyl sulfate or methyl iodide.[4]
Incorrect reaction temperature.Monitor the internal reaction temperature closely. Gentle heating (30-45°C) may be required after the initial addition.[4]
Formation of Side Products (e.g., N-methylation) Highly reactive methylating agent.Consider using a less reactive methylating agent if N-methylation is a significant issue.[4]
Reaction temperature is too high.Maintain strict temperature control throughout the reaction.[4]
Difficult Purification Product is an oil.Attempt purification by column chromatography if recrystallization is unsuccessful.[13]
Emulsion formation during extraction.Add brine to the separatory funnel to break the emulsion.[16]

Conclusion

This guide provides a comprehensive and technically sound protocol for the S-methylation of 5-methoxypyrimidine-2-thiol. By understanding the underlying chemical principles, adhering to strict safety protocols, and utilizing the provided troubleshooting guide, researchers can confidently and successfully perform this important synthetic transformation. The detailed characterization data and workflow visualizations further equip scientists with the necessary tools for a robust and reproducible synthesis.

References

  • LCSS: DIMETHYL SULFATE. (1994). National Research Council. Available at: [Link]

  • Dimethyl sulfate - Hazardous Substance Fact Sheet. (2010). New Jersey Department of Health. Available at: [Link]

  • ICSC 0509 - METHYL IODIDE. (n.d.). International Programme on Chemical Safety. Available at: [Link]

  • Ambident Nucleophiles and Regioselectivity. (n.d.). Dalal Institute. Available at: [Link]

  • Separation of pyrimidine derivatives. (n.d.). Merck Millipore. Available at: [Link]

  • How to Choose the Best Eluent for Thin Layer Chromatography. (n.d.). Crawford Scientific. Available at: [Link]

  • Thin Layer Chromatography (TLC). (2025). University of Toronto. Available at: [Link]

  • Synthesis, experimental and theoretical characterization with inhibitor activity for 1,2,4-traizaol derivatives. (2021). CORE. Available at: [Link]

  • dimethyl sulfate - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Available at: [Link]

  • Study on the regioselective alkylation of 2-thiopyrimidine. (n.d.). Journal of Chinese Pharmaceutical Sciences. Available at: [Link]

  • Chelation-controlled regioselective alkylation of pyrimidine 2'-deoxynucleosides. (2010). PubMed. Available at: [Link]

  • Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. (n.d.). Diva-portal.org. Available at: [Link]

  • Chelation-controlled regioselective alkylation of pyrimidine 2′-deoxynucleosides. (n.d.). DOI.org. Available at: [Link]

  • Seeking Guidance: TLC Solvent Selection for Compound Isolation Experiment. (2024). Reddit. Available at: [Link]

  • Preferential protonation and methylation site of thiopyrimidine derivatives in solution: NMR data. (2008). PubMed. Available at: [Link]

Sources

Analytical methods for the quantification of "5-Methyl-2-(methylthio)pyrimidine"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Analytical Quantification of 5-Methyl-2-(methylthio)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a versatile heterocyclic compound that serves as a crucial synthetic intermediate in medicinal and agricultural chemistry.[1] Its pyrimidine core is a fundamental scaffold found in a vast array of biologically active molecules, including nucleic acids and numerous pharmaceuticals.[2][3][4] The functional groups—a methyl group at the 5-position and a methylthio group at the 2-position—provide reactive sites for further chemical modification, making it a valuable building block for creating diverse chemical libraries for drug discovery and the development of novel fungicides.[1]

Given its importance as a precursor, the ability to accurately and reliably quantify this compound is paramount. Rigorous analytical control is essential for ensuring the purity of starting materials, monitoring reaction progress, optimizing synthetic yields, and meeting the stringent quality standards required in pharmaceutical development.[5][6] This guide provides a detailed overview of the principal analytical methodologies for the quantification of this compound, focusing on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). It offers comprehensive, step-by-step protocols designed to be implemented in a research or quality control laboratory setting.

Physicochemical Properties and Analytical Considerations

A thorough understanding of the physicochemical properties of this compound is the foundation for developing robust analytical methods. These properties dictate the choice of solvents, chromatographic conditions, and detection techniques.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 100114-24-7 [1]
Molecular Formula C₆H₈N₂S [1]
Molecular Weight 140.21 g/mol [1]
InChI Key HMROJJZKKIPDRB-UHFFFAOYSA-N [1]
Predicted Boiling Point ~300.3°C (for a similar ester derivative) [7]
Predicted Melting Point ~96-97°C (for a similar ester derivative) [7]

| Solubility | Generally soluble in organic solvents like methanol, acetonitrile, and DMSO. Low aqueous solubility is expected.[8][9] |

The pyrimidine ring provides a chromophore, making UV-Vis spectrophotometry a suitable detection method for HPLC.[10] The compound's predicted volatility and thermal stability also allow for analysis by gas chromatography.

Core Analytical Methodologies: A Comparative Overview

The two most powerful and commonly employed techniques for the quantification of small organic molecules like this compound are HPLC and GC-MS.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the gold standard for the purity assessment and quantification of pyrimidine derivatives.[10] This technique separates compounds based on their polarity.

  • Causality of Method Choice : A non-polar stationary phase, typically octadecylsilane (C18), is used, which provides excellent separation for a wide range of moderately polar to non-polar compounds like this compound.[10] The mobile phase is a mixture of a polar solvent (e.g., water with a buffer) and a less polar organic solvent (e.g., acetonitrile or methanol). By adjusting the ratio of these solvents (gradient elution), compounds are eluted from the column based on their hydrophobicity, allowing for effective separation from impurities. The use of an acidic buffer in the mobile phase is often crucial to suppress the ionization of any acidic or basic functional groups, ensuring sharp, symmetrical peaks.[11]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[12][13]

  • Causality of Method Choice : This method is ideal for analytes that are volatile and thermally stable. The sample is vaporized and separated in a capillary column (e.g., a non-polar HP-5ms) based on its boiling point and interaction with the stationary phase.[8] The key advantage of MS detection is its ability to provide structural information. As the separated components exit the GC column, they are ionized (typically by electron ionization), causing them to fragment in a reproducible manner.[14] This fragmentation pattern, or mass spectrum, serves as a "molecular fingerprint," allowing for unequivocal identification of the target compound and the characterization of unknown impurities.[8][14] For quantification, Selected Ion Monitoring (SIM) can be used to enhance sensitivity and selectivity.[8]

Experimental Workflow for Analytical Method Development

The development and validation of a robust analytical method is a systematic process. The following workflow illustrates the key stages, from initial feasibility to the implementation of a validated protocol.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2(R2)) cluster_2 Phase 3: Application A Analyte Characterization (Physicochemical Properties) B Technique Selection (HPLC vs. GC-MS) A->B C Parameter Optimization (Column, Mobile Phase/Temp Program, Detector) B->C D Specificity / Selectivity C->D Finalized Method E Linearity & Range D->E F Accuracy & Precision E->F G LOD & LOQ F->G H Robustness G->H J System Suitability Testing H->J Validated Method I Routine Sample Analysis (QC, In-Process Control) K Data Reporting & Archiving I->K J->I

Figure 1: A generalized workflow for the development and validation of analytical methods.

Protocol 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

This protocol describes a validated RP-HPLC method for the routine quantification of this compound.

Instrumentation and Materials
  • HPLC system with a gradient pump, autosampler, column thermostat, and UV-Vis detector (Agilent 1260 Infinity II or equivalent).

  • Data acquisition and processing software (e.g., OpenLab CDS).

  • Analytical balance.

  • Volumetric flasks, pipettes, and autosampler vials.

  • Syringe filters (0.45 µm, PTFE or nylon).

  • Reference standard of this compound (≥98% purity).

  • HPLC-grade acetonitrile and water.

  • Trifluoroacetic acid (TFA) or formic acid.

Reagent and Sample Preparation
  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 200 µg/mL) by serial dilution of the stock solution with the diluent.

  • Sample Solution: Accurately weigh a sample containing this compound and dissolve it in the diluent to achieve a final concentration within the calibration range (e.g., 100 µg/mL). Filter the solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions

Table 2: HPLC-UV Method Parameters

Parameter Condition Rationale
Column C18, 250 mm x 4.6 mm, 5 µm particle size Provides excellent separation for pyrimidine derivatives.[10]
Mobile Phase A: 0.1% TFA in WaterB: 0.1% TFA in Acetonitrile Acidic modifier ensures good peak shape for the basic pyrimidine ring.
Gradient 0-2 min: 10% B2-15 min: 10% to 90% B15-18 min: 90% B18-18.1 min: 90% to 10% B18.1-25 min: 10% B Gradient elution ensures separation of impurities with varying polarities.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column, balancing speed and efficiency.[10]
Column Temp. 30°C Maintains consistent retention times and improves peak shape.
Injection Vol. 10 µL
Detection UV at 254 nm Pyrimidine derivatives typically exhibit strong UV absorbance at this wavelength.[10]

| Run Time | 25 minutes | |

HPLC Workflow Diagram

G A Prepare Mobile Phases & Diluent C Equilibrate HPLC System with Initial Conditions A->C B Prepare Standard & Sample Solutions D Inject Calibration Standards (e.g., 1-200 µg/mL) B->D F Inject Sample Solution(s) B->F C->D H Perform System Suitability Checks (Tailing Factor, Resolution) C->H E Generate Calibration Curve (Peak Area vs. Concentration) D->E G Quantify Analyte using Calibration Curve E->G F->G

Figure 2: Step-by-step workflow for HPLC-UV quantification.

Protocol 2: Quantification and Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for both quantification and definitive identification, particularly for impurity profiling.

Instrumentation and Materials
  • GC system with a split/splitless injector and a mass selective detector (MSD) (Agilent 8890/5977B or equivalent).[8]

  • Data acquisition and processing software.

  • Analytical balance, volumetric flasks, pipettes.

  • GC vials with septa.

  • Reference standard of this compound (≥98% purity).

  • High-purity, volatile solvent (e.g., methanol, acetonitrile, or ethyl acetate).[8]

  • Optional: Internal standard (e.g., a structurally similar, stable isotopically labeled compound or a compound with similar properties not present in the sample).

Reagent and Sample Preparation
  • Solvent: HPLC-grade or higher purity methanol.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.[8]

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serial dilution of the stock solution with methanol.[8] If using an internal standard, add it to each standard at a fixed concentration.

  • Sample Solution: Prepare the sample in methanol to achieve a final concentration within the calibration range. If using an internal standard, add it at the same fixed concentration as in the standards.

GC-MS Conditions

Table 3: GC-MS Method Parameters

Parameter Condition Rationale
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent A non-polar column suitable for a wide range of organic molecules.[8]
Carrier Gas Helium at a constant flow of 1.0 mL/min Inert carrier gas providing good chromatographic efficiency.[8]
Injector Temp. 250°C Ensures rapid and complete volatilization of the analyte.[8]
Injection Vol. 1 µL (Split mode, e.g., 50:1) Split injection prevents column overloading for concentrated samples.
Oven Program Initial: 80°C, hold 2 minRamp: 10°C/min to 280°CHold: 5 min at 280°C Temperature program separates analytes based on boiling points.[8]
MS Transfer Line 280°C Prevents condensation of analytes between the GC and MS.[8]
Ion Source Temp. 230°C Standard temperature for electron ionization.[8]
Ionization Mode Electron Ionization (EI) at 70 eV Standard energy for creating reproducible fragmentation patterns.[8]

| Acquisition Mode | Full Scan (m/z 40-400) for identificationSelected Ion Monitoring (SIM) for quantification | Full scan provides the mass spectrum for identification; SIM increases sensitivity for target ions.[8] |

GC-MS Workflow Diagram

G A Prepare Standard & Sample Solutions in Volatile Solvent C Inject Sample for Full Scan Analysis A->C F Inject Calibration Standards (SIM Mode) A->F H Inject Sample & Quantify (SIM Mode) A->H B Set GC-MS Method (Temperatures, Flow, Scan Mode) B->C D Identify Compound (Retention Time & Mass Spectrum) C->D E Select Quant/Qual Ions for SIM Mode D->E E->F G Generate Calibration Curve (Ion Abundance vs. Concentration) F->G G->H

Figure 3: Workflow for identification and quantification using GC-MS.

Trustworthiness: A Self-Validating System

Every protocol must be a self-validating system.[15] This means the method must undergo formal validation to provide documented evidence that it is suitable for its intended purpose.[5][16] Validation ensures that the data generated are accurate, precise, and reliable.[15] Key validation parameters, as defined by the International Council for Harmonisation (ICH) guidelines, should be assessed.[6][17]

Table 4: Key Analytical Method Validation Parameters

Parameter Purpose Typical Validation Experiment
Specificity To ensure the signal is unequivocally from the analyte, free from interference from impurities, degradants, or matrix components.[15] Analyze blank, placebo, and spiked samples. Perform forced degradation studies and assess peak purity.
Linearity The ability to elicit test results that are directly proportional to the analyte concentration within a given range.[16] Analyze a minimum of five standards across the desired range and perform linear regression analysis (r² > 0.995).
Range The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.[6] Confirmed by the linearity, accuracy, and precision studies.
Accuracy The closeness of the test results to the true value.[16] Perform recovery studies by spiking a blank matrix with known amounts of analyte at different levels (e.g., 80%, 100%, 120%).
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day).[16] Analyze a minimum of six replicate samples at 100% concentration or nine determinations across the range (3 levels, 3 replicates each).
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated. Determined based on signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[15] Determined based on signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve.

| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[16] | Systematically vary parameters like mobile phase composition (±2%), pH (±0.2), column temperature (±5°C), and flow rate (±10%). |

References

  • Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry. Journal of Chromatography.
  • Physicochemical Properties of 5-Methoxy-2-methylthiopyrimidine: A Technical Guide. Benchchem.
  • Validation of Impurity Methods, Part II. LCGC North America.
  • Application Note and Protocol: High-Performance Liquid Chromatography (HPLC) Purification of 5-Methoxy-2-methylthiopyrimidine. Benchchem.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Profound.
  • In-Depth Technical Guide: Mass Spectrometry Analysis of 5-Methoxy-2-methylthiopyrimidine. Benchchem.
  • A Comparative Spectroscopic Analysis of Pyrimidine and Its Derivatives. Benchchem.
  • Pyrimidine Biosynthesis Analysis Service. Creative Proteomics.
  • Analytical method validation: A brief review. Journal of Pharmaceutical and Scientific Innovation.
  • Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review.
  • Q2(R2) Validation of Analytical Procedures. Food and Drug Administration.
  • 4-Chloro-5-methyl-2-(methylthio)pyrimidine. PubChem.
  • This compound. Benchchem.
  • Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. ResearchGate.
  • A Comparative Guide to HPLC Methods for Purity Assessment of 5-Iodomethyl-2-methyl-pyrimidine. Benchchem.
  • 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid. Smolecule.
  • Methyl 2-(methylthio)pyrimidine-5-carboxylate. ChemicalBook.
  • Analytical methods and achievability. Guidelines for drinking-water quality.
  • Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters.
  • A Comparative Guide to the Purity Validation of 4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic Acid. Benchchem.

Sources

Protecting group strategies in the synthesis of "5-Methyl-2-(methylthio)pyrimidine" derivatives.

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to protecting group strategies is essential for the successful multi-step synthesis of complex 5-Methyl-2-(methylthio)pyrimidine derivatives, a scaffold of significant interest in medicinal chemistry and drug development.[1][2][3] The pyrimidine core, with its two nitrogen atoms, presents unique challenges and opportunities for selective functionalization. Unprotected ring nitrogens can interfere with various synthetic transformations, such as metal-catalyzed cross-couplings, strong base-mediated reactions, or electrophilic additions, by acting as competing nucleophiles or bases.[4] Therefore, a robust and well-planned protecting group strategy is not merely an auxiliary consideration but a cornerstone of the synthetic route.

This guide provides a detailed exploration of key protecting groups for the pyrimidine nitrogens, focusing on the causality behind experimental choices, self-validating protocols, and authoritative scientific grounding. We will delve into the application of tert-Butoxycarbonyl (Boc), p-Methoxybenzyl (PMB), and 2-(Trimethylsilyl)ethoxymethyl (SEM) groups, offering insights into their orthogonal removal and strategic deployment in complex syntheses.

In the synthesis of substituted 5-Methyl-2-(methylthio)pyrimidines, subsequent reactions such as lithiation, halogenation, or cross-coupling are often required to build molecular complexity. The N1 and N3 positions of the pyrimidine ring are nucleophilic and can lead to undesired side reactions. Protecting these nitrogens temporarily masks their reactivity, allowing for clean and selective transformations at other positions of the molecule. The ideal protecting group should be easy to install in high yield, stable to a wide range of reaction conditions, and readily removable under mild conditions that do not affect other functional groups.[5][6]

The choice of a protecting group is dictated by the overall synthetic plan, particularly the conditions of upcoming reaction steps. An orthogonal protection strategy, where different protecting groups can be removed selectively without affecting others, is a powerful tool for intricate syntheses.[6]

G cluster_0 Synthetic Pathway for a Functionalized Derivative Start This compound Core Protect Nitrogen Protection (PG) Start->Protect Mask N1, N3 reactivity Modify Ring Functionalization (e.g., Cross-Coupling, Halogenation) Protect->Modify Enable selective chemistry Deprotect PG Removal Modify->Deprotect Unmask nitrogens Final Target Derivative Deprotect->Final G cluster_conditions Planned Subsequent Reactions cluster_choices Protecting Group Choice Start Need to protect pyrimidine N-H? Acid Strongly Acidic Conditions? Start->Acid Yes Base Strongly Basic Conditions? Acid->Base No UsePMB Use PMB Group Acid->UsePMB Yes (Avoid Boc) Oxidation Oxidative Conditions? Base->Oxidation No UseBoc Use Boc Group Base->UseBoc Yes (All are generally stable) Fluoride Fluoride Source Present? Oxidation->Fluoride No UseSEM Use SEM Group Oxidation->UseSEM Yes (Avoid PMB) Fluoride->UseBoc Yes (Avoid SEM) Fluoride->UsePMB No (Use PMB or Boc)

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in 5-Methyl-2-(methylthio)pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Methyl-2-(methylthio)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this versatile synthetic intermediate. We will delve into the mechanistic underpinnings of the synthesis, provide robust troubleshooting protocols, and answer frequently asked questions to ensure your experimental success.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis of this compound, providing explanations and actionable solutions.

Q1: My overall yield is significantly lower than expected. What are the likely causes and how can I improve it?

Low yield is a common issue that can stem from several stages of the synthesis. A systematic approach to troubleshooting is crucial.

Possible Causes & Solutions:

  • Incomplete Formation of the 5-Methyl-2-thiouracil Precursor: The initial cyclocondensation reaction between ethyl acetoacetate and thiourea is the foundation of the synthesis.[1][2] Incomplete reaction here will naturally lead to a low overall yield.

    • Solution: Ensure your reagents are pure and dry. The reaction is typically base-catalyzed; verify the quality and quantity of the base (e.g., sodium ethoxide). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Inefficient S-Methylation: The subsequent S-methylation of 5-methyl-2-thiouracil is a critical step.[3][4] Several factors can lead to an incomplete reaction.

    • Solution:

      • Methylating Agent Quality: Use a fresh, high-purity methylating agent such as methyl iodide or dimethyl sulfate.[3] These reagents can degrade over time.

      • Base Selection and Stoichiometry: A suitable base (e.g., NaOH, K₂CO₃) is required to deprotonate the thiouracil, forming the thiolate anion which is the active nucleophile.[4] Ensure you are using the correct stoichiometry of the base.

      • Reaction Temperature and Time: While the reaction is often performed at room temperature, gentle heating might be necessary to drive it to completion.[5] However, excessive heat can promote side reactions.[3] Monitor the reaction by TLC to determine the optimal reaction time.

  • Formation of Side Products: The formation of byproducts is a major contributor to low yields. The most common are N-methylated isomers and oxidized products.[3]

    • Solution: Refer to Q2 and Q3 for detailed strategies to minimize these side reactions.

  • Losses During Work-up and Purification: Significant amounts of the product can be lost during extraction and purification steps.[3]

    • Solution:

      • Extraction: Ensure the pH of the aqueous layer is optimized for the extraction of your product. Multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) will maximize recovery.

      • Purification: If using column chromatography, select an appropriate solvent system to achieve good separation from impurities. For recrystallization, choose a solvent system that provides good solubility at high temperatures and poor solubility at low temperatures.

Q2: My NMR spectrum is complex, showing multiple sets of signals for the pyrimidine ring and methyl groups. What does this indicate?

A complex NMR spectrum often points to the presence of isomers, most commonly N-methylated byproducts.[3]

Explanation:

During the methylation step, the methylating agent can react with the nitrogen atoms of the pyrimidine ring in addition to the intended sulfur atom. This results in the formation of N-methylated isomers, which have distinct NMR chemical shifts.[3] It's also possible to have di-methylation, where both a nitrogen and the sulfur are methylated.[3]

Mitigation Strategies:

  • Choice of Methylating Agent: Consider using a less reactive methylating agent. While methyl iodide is common, it can be aggressive.

  • Reaction Conditions:

    • Base: Using a milder base can favor S-alkylation.

    • Temperature: Running the reaction at a lower temperature can increase the selectivity for S-methylation over N-methylation.

  • pH Control: Maintaining a controlled pH during the reaction can influence the nucleophilicity of the sulfur versus the nitrogen atoms.

Compound Characteristic ¹H-NMR Signal Expected Mass (m/z)
This compound (Target)S-CH₃ signal typically around 2.5-2.6 ppm[3]C₆H₈N₂S
N-Methylated IsomerN-CH₃ signal often in the 3.3-3.8 ppm range[3]C₆H₈N₂S (Isomer)
Oxidized Product (Sulfoxide)S(O)-CH₃ signal shifts downfield to 2.8-3.0 ppm[3]C₆H₈N₂S + 16 Da
Q3: I'm observing an unexpected peak in my Mass Spectrometry analysis with a mass of +16 Da compared to my desired product. What is this impurity?

An additional 16 atomic mass units strongly suggests the oxidation of the methylthio group (-SCH₃) to a methylsulfinyl group (-SOCH₃).[3]

Cause:

This is a common side reaction, especially if the reaction mixture is exposed to atmospheric oxygen, particularly under heating.[3] Trace peroxides in solvents or the use of certain oxidizing reagents can also cause this.[3][6]

Prevention and Remediation:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.[3][4]

  • Solvent Purity: Use freshly distilled or peroxide-free solvents.[3]

  • Avoid Excessive Heat: Minimize heating and prolonged reaction times where possible.[3]

  • Purification: The sulfoxide is more polar than the desired product and can typically be separated by column chromatography.

Frequently Asked Questions (FAQs)

What are the primary synthetic routes to this compound?

There are two main, well-established synthetic routes:

  • S-methylation of 5-Methyl-2-thiouracil: This is a two-step process. First, 5-methyl-2-thiouracil is synthesized via the cyclocondensation of ethyl acetoacetate with thiourea.[2] The resulting thiouracil is then S-methylated using a suitable methylating agent like methyl iodide or dimethyl sulfate in the presence of a base.[4]

  • Nucleophilic Substitution on a 2-Chloropyrimidine Derivative: This route involves the reaction of a 2-chloro-5-methylpyrimidine with a source of methyl mercaptan, such as sodium thiomethoxide.[6] The chlorine atom at the C-2 position is a good leaving group, facilitating nucleophilic aromatic substitution (SNAr).[6]

What is the mechanism of the initial cyclocondensation reaction to form 5-methyl-2-thiouracil?

The reaction of a β-dicarbonyl compound (ethyl acetoacetate) with thiourea is a classic method for synthesizing thiouracil derivatives.[2][7] The mechanism involves a series of nucleophilic additions and condensations, ultimately leading to the formation of the heterocyclic pyrimidine ring.

G cluster_0 Reaction Pathway Thiourea Thiourea Intermediate Addition Intermediate Thiourea->Intermediate Nucleophilic Addition Ethyl_Acetoacetate Ethyl_Acetoacetate Ethyl_Acetoacetate->Intermediate Cyclization Cyclization & Dehydration Intermediate->Cyclization 5_Methyl_2_thiouracil 5-Methyl-2-thiouracil Cyclization->5_Methyl_2_thiouracil

Caption: Formation of the 5-Methyl-2-thiouracil precursor.

How can I effectively monitor the progress of my reaction?

Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the reaction.

  • Procedure:

    • Prepare a TLC plate with a suitable stationary phase (e.g., silica gel).

    • Develop a solvent system that provides good separation of your starting materials, product, and potential byproducts. A good starting point is a mixture of hexane and ethyl acetate.

    • Spot your starting materials and the reaction mixture on the TLC plate at regular intervals.

    • Visualize the spots under UV light or by using an appropriate staining agent (e.g., potassium permanganate).

  • Interpretation: The disappearance of the starting material spots and the appearance of the product spot indicate the progression of the reaction. The presence of additional spots can signify the formation of byproducts.

What are the key safety precautions when handling the reagents for this synthesis?
  • Thiourea: Thiourea is a suspected carcinogen and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Work in a well-ventilated fume hood.

  • Methylating Agents: Methyl iodide and dimethyl sulfate are toxic, corrosive, and potent alkylating agents. They should be handled with extreme care in a fume hood, using appropriate gloves and eye protection.

  • Bases: Strong bases like sodium hydroxide are corrosive. Handle with care to avoid skin and eye contact.

  • Solvents: Organic solvents should be handled in a well-ventilated area, away from ignition sources.

Experimental Protocols

Protocol 1: Synthesis of 5-Methyl-2-thiouracil
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

  • Addition of Reagents: To the sodium ethoxide solution, add thiourea and stir until it dissolves. Then, add ethyl acetoacetate dropwise to the mixture.

  • Reaction: Heat the reaction mixture to reflux and maintain it for several hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture and acidify it with a suitable acid (e.g., acetic acid) to precipitate the product.

  • Isolation: Filter the precipitate, wash it with cold water, and dry it to obtain crude 5-methyl-2-thiouracil. The product can be further purified by recrystallization.

Protocol 2: S-Methylation of 5-Methyl-2-thiouracil
  • Reaction Setup: In a round-bottom flask, dissolve 5-methyl-2-thiouracil in an aqueous solution of sodium hydroxide. Cool the solution in an ice bath.

  • Addition of Methylating Agent: Slowly add methyl iodide or dimethyl sulfate dropwise to the cooled solution while stirring. Maintain the temperature below 10°C.[3]

  • Reaction: Allow the mixture to warm to room temperature and stir overnight.[3] Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, neutralize the solution.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane).[3] Dry the organic layer over anhydrous sodium sulfate, concentrate it under reduced pressure, and purify the crude product by column chromatography or recrystallization.

G cluster_workflow Troubleshooting Workflow Start Low Yield Observed Check_Precursor Analyze Purity of 5-Methyl-2-thiouracil Start->Check_Precursor Check_S_Methylation Review S-Methylation Conditions Start->Check_S_Methylation Analyze_Side_Products Analyze for Side Products (NMR, LC-MS) Start->Analyze_Side_Products Optimize_Precursor_Synth Optimize Precursor Synthesis Check_Precursor->Optimize_Precursor_Synth Optimize_S_Methylation Optimize Methylation (Base, Temp, Reagent) Check_S_Methylation->Optimize_S_Methylation Modify_Conditions Modify Conditions to Minimize Side Reactions (e.g., Inert Atm.) Analyze_Side_Products->Modify_Conditions End Improved Yield Optimize_Precursor_Synth->End Optimize_S_Methylation->End Modify_Conditions->End

Caption: A decision-making workflow for troubleshooting low yield.

References

  • Cassis, R., Tapia, R., & Valderrama, J. A. (1984). New Synthesis of Uracil and 2-Thiouracil.
  • ResearchGate. (n.d.). Scheme 2. Proposed pathway for the formation of 2-thiouracils. Retrieved from [Link]

  • Lindsay, R. H., Hulsey, B. S., & Aboul-Enein, H. Y. (1975). Enzymatic S-methylation of 6-n-propyl-2-thiouracil and other antithyroid drugs. Biochemical Pharmacology, 24(4), 463-468.
  • Synthesis of new 2-thiouracil-5-sulfonamide derivatives with biological activity. (n.d.). Retrieved from [Link]

  • Cassis, R., Tapia, R., & Valderrama, J. A. (1984). New Synthesis of Uracil and 2-Thiouracil.
  • Takemoto, Y., Kuno, A., & Inomata, K. (2004). Enantio- and Diastereoselective Michael Reaction of 1,3-Dicarbonyl Compounds to Nitroolefins Catalyzed by a Bifunctional Thiourea. Journal of the American Chemical Society, 126(38), 11812-11813.
  • Synthesis of New 2-Thiouracil-5-Sulphonamide Derivatives with Antibacterial and Antifungal Activity. (n.d.). Korea Science.
  • ResearchGate. (n.d.). The proposed mechanism for the formation of thiourea. Retrieved from [Link]

  • Kim, J. H., Lee, J. Y., & Kim, J. N. (2016). Synthesis of new 4, 5-disubstituted-6-methyl-2-(methylthio) pyrimidines via C-C coupling reactions.
  • ChemBK. (n.d.). 5-methyl-2-thiouracil. Retrieved from [Link]

  • Rijntjes, E., Scholz, P. M., Mugesh, G., & Köhrle, J. (2013). Se- and s-based thiouracil and methimazole analogues exert different inhibitory mechanisms on type 1 and type 2 deiodinases. Journal of thyroid research, 2013, 965097.
  • Rijntjes, E., Scholz, P. M., Mugesh, G., & Köhrle, J. (2013). Se- and S-Based Thiouracil and Methimazole Analogues Exert Different Inhibitory Mechanisms on Type 1 and Type 2 Deiodinases. Journal of thyroid research, 2013, 965097.
  • Takemoto, Y., Kuno, A., & Inomata, K. (2004). Enantio- and Diastereoselective Michael Reaction of 1,3-Dicarbonyl Compounds to Nitroolefins Catalyzed by a Bifunctional Thiourea. Journal of the American Chemical Society, 126(38), 11812-11813.
  • Sigman, M. S., & Jacobsen, E. N. (2000). Thiourea-Catalyzed Enantioselective Cyanosilylation of Ketones. Journal of the American Chemical Society, 122(23), 5662-5663.
  • Rijntjes, E., Scholz, P. M., Mugesh, G., & Köhrle, J. (2013). Se- and S-Based Thiouracil and Methimazole Analogues Exert Different Inhibitory Mechanisms on Type 1 and Type 2 Deiodinases. Journal of thyroid research, 2013, 965097.
  • Wikipedia. (n.d.). Methylthiouracil. Retrieved from [Link]

  • Ivanova, Y., & Gadjev, N. (2022). Synthesis and Biological Activities of Some Metal Complexes of 2-Thiouracil and Its Derivatives: A Review. Molecules, 27(19), 6289.
  • National Institutes of Health. (2022). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4][8]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. Retrieved from [Link]

  • PubMed. (2022). Synthetic Reagents for Enzyme-Catalyzed Methylation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. Retrieved from [Link]

  • DuBois, K. P., & Erway, W. F. (1946). Studies on the mechanism of action of thiourea and related compounds; inhibition of oxidative enzymes and oxidations catalyzed by copper. The Journal of biological chemistry, 165(2), 711–721.
  • Shimizu, M., Shimazaki, T., & Hiyama, T. (2010). S-METHYLATION OF N-CONTAINING HETEROCYCLIC THIOLS WITH CONJUGATED ACIDS OF METHOXY GROUPS. HETEROCYCLES, 81(2), 413.
  • ResearchGate. (n.d.). Optimization of the C−H methylation process and subsequent directing group (DG) removal. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Methylthiouracil. Retrieved from [Link]

  • National Institutes of Health. (2018). Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.
  • National Institutes of Health. (n.d.). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Retrieved from [Link]

  • National Institutes of Health. (2022). 5-methylcytosine turnover: Mechanisms and therapeutic implications in cancer. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Thiouracil. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of stable-isotope enriched 5-methylpyrimidines and their use as probes of base reactivity in DNA. Retrieved from [Link]

  • Jetir.org. (n.d.). THIOPYRIMIDINE - AN OVERVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITY. Retrieved from [Link]

Sources

Preventing N-methylation side products in pyrimidine synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrimidine synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals to troubleshoot and prevent the formation of N-methylation side products, a common challenge in the synthesis of pyrimidine-containing molecules.

Introduction: The "Magic Methyl" and the N-Methylation Challenge

The strategic addition of a methyl group—often termed the "magic methyl"—can profoundly enhance a molecule's pharmacological properties, including potency, selectivity, and metabolic stability.[1][2] N-methylation, in particular, can improve membrane permeability and block metabolic degradation by preventing recognition by peptidases.[3] However, the pyrimidine core, with its two nucleophilic nitrogen atoms, presents a significant challenge.[4][5] Uncontrolled methylation can lead to a mixture of regioisomers (e.g., N1 vs. N3 methylation) and over-methylation, resulting in reduced yield of the desired product and complex purification challenges. This guide provides expert insights and actionable protocols to help you navigate and control these side reactions effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of unwanted N-methylation?

Unwanted methylation typically arises from two sources:

  • Deliberate Methylating Agents: Reagents like methyl iodide (MeI), dimethyl sulfate (DMS), and methyl triflate are highly reactive and can lead to poor selectivity and over-methylation if conditions are not carefully controlled.[6]

  • "Hidden" Methyl Sources: Certain solvents and reagents can decompose under reaction conditions to generate methylating species. For example, dimethylformamide (DMF) can be a source of methylation at high temperatures, as can dimethyl sulfoxide (DMSO).[7]

Q2: Why are the nitrogen atoms in my pyrimidine so susceptible to methylation?

Pyrimidine is a π-deficient aromatic heterocycle, meaning the electron density is pulled away from the carbon atoms by the more electronegative nitrogen atoms.[4] This makes the nitrogen lone pairs the most nucleophilic sites on the ring, readily attacking electrophilic methylating agents. The relative nucleophilicity of N1 versus N3 is highly dependent on the substitution pattern of the pyrimidine ring and steric hindrance.

Q3: How can I quickly detect N-methylated side products in my reaction mixture?

The most effective method is Liquid Chromatography-Mass Spectrometry (LC-MS). An N-methylated side product will appear as a peak with a mass-to-charge ratio (m/z) that is 14.02 Da (the mass of a CH₂) higher than your desired product (if you are adding one methyl group) or starting material. Isomeric N-methylated products (e.g., N1 vs. N3 methyl) will have the same mass but should have different retention times on a reverse-phase HPLC column.

Q4: I'm observing both N-methylation and O-methylation on my hydroxypyrimidine. How do I favor N-methylation?

The selectivity between N- and O-alkylation is often controlled by the reaction conditions.

  • For N-methylation: Use a polar aprotic solvent (like DMF or acetonitrile) and a strong, non-nucleophilic base like sodium hydride (NaH) or DBU. This generates the more nucleophilic N-anion.

  • For O-methylation: A polar protic solvent (like ethanol) with a weaker base such as potassium carbonate (K₂CO₃) often favors O-alkylation. DFT studies have shown that certain bases like Cs₂CO₃ can also favor the O-regioisomer.[8]

In-Depth Troubleshooting Guide

This section addresses specific experimental problems with a focus on the underlying chemical principles.

Problem 1: My reaction with methyl iodide yields a mixture of mono- and di-methylated products. How can I improve selectivity for the mono-methylated species?

This is a classic issue of over-alkylation due to the high reactivity of methyl iodide and the fact that the mono-methylated product can sometimes be more nucleophilic than the starting material.

Root Cause Analysis:

  • High Reagent Reactivity: Methyl iodide is a powerful and indiscriminate methylating agent.

  • Stoichiometry: Using a large excess of the methylating agent will inevitably drive the reaction toward di-substitution.[9]

  • Reaction Time: Longer reaction times allow the secondary methylation reaction to proceed to a greater extent.[9]

Solutions:

  • Switch to a "Softer" Methylating Agent: Replace methyl iodide with dimethyl carbonate (DMC). DMC is less reactive, more environmentally friendly, and often requires heating or a catalyst, giving you greater control.[6][10] This change significantly reduces the rate of the second methylation, allowing you to isolate the mono-methylated product.

  • Control Stoichiometry: Use a slight excess (1.1 to 1.5 equivalents) of your methylating agent. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.

  • Lower the Temperature: Running the reaction at a lower temperature (e.g., 0 °C or even -78 °C) will decrease the overall reaction rate, providing a larger kinetic window to stop the reaction after the first methylation has occurred but before the second one begins.

Problem 2: I am trying to methylate a substituted pyrimidine and the methyl group is adding to the wrong nitrogen atom. How do I control the regioselectivity?

Regioselectivity between N1 and N3 is dictated by a sensitive balance of electronic effects, steric hindrance, and reaction conditions.

Root Cause Analysis:

  • Electronic Effects: Electron-donating groups (EDGs) on the pyrimidine ring will increase the nucleophilicity of the nearby nitrogen, while electron-withdrawing groups (EWGs) will decrease it.[9]

  • Steric Hindrance: A bulky substituent near one of the nitrogen atoms will sterically block the approach of the methylating agent, directing it to the less hindered nitrogen.

  • Protecting Groups: The most reliable way to ensure regioselectivity is to protect one of the nitrogen atoms.

Troubleshooting Workflow for Regioselectivity

G cluster_0 Troubleshooting Regioselectivity start Undesired Regioisomer Formed q1 Is one nitrogen sterically hindered? start->q1 a1_yes Use a bulkier methylating agent (e.g., methyl-neopentylsulfonate) to enhance steric differentiation. q1->a1_yes Yes a1_no Proceed to electronic analysis. q1->a1_no No end_node Achieved Regiocontrol a1_yes->end_node q2 Can you use a protecting group? a1_no->q2 a2_yes Protect the more nucleophilic nitrogen (e.g., with a BOC group) to force methylation at the other site. q2->a2_yes Yes a2_no Modify reaction conditions. q2->a2_no No a2_yes->end_node q3 Change Base/Solvent System a2_no->q3 a3 Experiment with different bases (e.g., NaH vs K2CO3) and solvents to alter ion-pairing and relative nucleophilicity of N1/N3. q3->a3 a3->end_node

Caption: A decision tree for troubleshooting poor regioselectivity in pyrimidine N-methylation.

This is a common and often perplexing issue for researchers. The source is almost always a solvent or reagent that is not stable under your reaction conditions.

Root Cause Analysis:

  • DMF Decomposition: At elevated temperatures (>100 °C), especially in the presence of a base, DMF can decompose to generate dimethylamine and carbon monoxide. In some pathways, it can act as a source of a methyl cation equivalent.

  • DMSO Issues: While less common, DMSO can also be a source of methylation under specific conditions, often involving strong bases.

  • Formaldehyde/Formic Acid Reduction: If your reaction conditions involve a reducing agent (e.g., NaBH₄) and a source of formaldehyde or formic acid (which can be present as impurities or formed in situ), reductive amination can occur, leading to N-methylation.[11]

Solutions:

  • Change the Solvent: Replace DMF with a more stable polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or sulfolane for high-temperature reactions.

  • Purify Reagents: Ensure all reagents and solvents are pure and dry to eliminate potential formaldehyde/formic acid contaminants.

  • Verify with Isotope Labeling: If possible, use deuterated solvent (e.g., DMF-d7). If the mass adduct shifts from +14 Da to +17 Da (for a -CD₃ group), you have definitively confirmed the solvent as the source of methylation.

Preventative Strategies & Optimization

Proactive measures are the best way to avoid N-methylation side products.

Strategic Selection of Methylating Agent

The choice of methylating agent is the most critical factor in controlling N-methylation.

ReagentFormulaReactivityKey Considerations & Risks
Methyl Iodide MeIVery HighHighly toxic; often causes over-methylation; requires careful stoichiometric control.
Dimethyl Sulfate (MeO)₂SO₂HighHighly toxic and carcinogenic; less volatile than MeI but still prone to over-methylation.
Methyl Triflate MeOTfExtremely HighOne of the most powerful methylating agents; expensive; use only when other agents fail.
Dimethyl Carbonate (MeO)₂COModerate"Green" reagent; low toxicity; requires higher temperatures or a catalyst (e.g., DBU, TMEDA), which allows for greater control and selectivity.[6][10]
Trimethyl Orthoformate (MeO)₃CHModerateCan be used with an acid catalyst; generally provides good selectivity for mono-methylation.[6]
The Role of Base and Solvent

The base deprotonates the pyrimidine N-H, and the solvent stabilizes the resulting anion and intermediates. This interplay is key to controlling the reaction.

  • Strong, Non-nucleophilic Bases (NaH, LiHMDS): These fully deprotonate the pyrimidine, creating a highly reactive "naked" anion. This is useful for less reactive methylating agents but can decrease selectivity with highly reactive ones.

  • Weaker, Carbonate Bases (K₂CO₃, Cs₂CO₃): These set up an equilibrium, resulting in a lower concentration of the pyrimidine anion at any given time. This can significantly reduce over-methylation and is often paired with more reactive alkylating agents in polar aprotic solvents.

Protecting Group Strategy

When regioselectivity is paramount, a protecting group is the most robust solution.

Caption: A typical workflow for achieving regioselective N3-methylation using a protecting group strategy.

Key Experimental Protocols

Protocol 1: Analytical Detection of N-Methylated Isomers by LC-MS

This protocol is designed to separate and identify your starting material, desired product, and any N-methylated side products.

  • Sample Preparation: Dilute a small aliquot of your crude reaction mixture in a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration of approximately 1 mg/mL.

  • HPLC Column: Use a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start with a shallow gradient to maximize separation. For example: 5% B for 1 minute, then ramp to 95% B over 8 minutes, hold for 1 minute, and re-equilibrate.

  • Flow Rate: 0.4 mL/min.

  • MS Detection: Use an electrospray ionization (ESI) source in positive ion mode. Scan a mass range that covers your starting material and all potential products (e.g., 100-1000 m/z).

  • Data Analysis:

    • Look for a peak corresponding to the exact mass of your desired product.

    • Search the chromatogram for peaks with an m/z that is +14.02 Da relative to your starting material (mono-methylated) or desired product (di-methylated).

    • Regioisomers will have identical masses but should elute at different times. The more polar isomer will typically have a shorter retention time.

Protocol 2: Selective Mono-methylation using Dimethyl Carbonate (DMC)

This protocol is a safer and more selective alternative to using highly reactive agents like methyl iodide.[6][10]

  • Reaction Setup: To a solution of your pyrimidine substrate (1.0 eq) in DMF (5-10 mL per mmol of substrate) in a sealed tube, add potassium carbonate (K₂CO₃, 2.0 eq).

  • Reagent Addition: Add dimethyl carbonate (DMC, 5.0 eq). Note: DMC can act as both reagent and co-solvent.

  • Heating: Seal the tube and heat the reaction mixture to 120-140 °C. The higher temperature is necessary to activate the less-reactive DMC.[6]

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing via TLC or LC-MS. The reaction may take 12-24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

References

  • Shieh, W.-C., Dell, S., & Repič, O. (2001). N-Methylation of Nitrogen-Containing Heterocycles with Dimethyl Carbonate. Journal of Organic Chemistry, 66(6), 2188–2191. Available at: [Link]

  • Köhler, V., Wilson, Y. M., & Turner, N. J. (2022). Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles. Angewandte Chemie International Edition, 61(48). Available at: [Link]

  • Bryant, W. F., & Klein, P. D. (1975). N-methylation of purines and pyrimidines. Analytical Biochemistry, 65(1-2), 73–78. Available at: [Link]

  • Wikipedia contributors. (2024). Pyrimidine. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Lu, G., et al. (2011). N-Methylation of NH-Containing Heterocycles with Dimethyl Carbonate Catalyzed by TMEDA. Synthetic Communications, 42(1), 129-137. Available at: [Link]

  • Guo, Z., et al. (2020). C−N Bond Formation Using Paraformaldehyde as C1 Source – Recent Advances. RSC Advances. Available at: [Link]

  • Taylor & Francis Online. (2023). Pyrimidine – Knowledge and References. Available at: [Link]

  • Müller, C. E. (2021). The 'magic methyl effect' refers to the large and unexpected change in drug potency resulting from the addition of a single methyl group to a molecule. Juniper Publishers. Available at: [Link]

  • Aynetdinova, D., et al. (2021). Installing the “magic methyl” – C–H methylation in synthesis. Chemical Society Reviews, 50(8), 4995-5075. Available at: [Link]

  • The Curious Wavefunction. (2013). Review on N-methylation. Available at: [Link]

  • ResearchGate. (2020). Optimization of Reaction Conditions for the Synthesis of O-Alkylated Pyrimidine. Available at: [Link]

Sources

Troubleshooting low conversion in Suzuki-Miyaura coupling of pyrimidines.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide is designed to provide expert-backed solutions for troubleshooting low conversion in the Suzuki-Miyaura cross-coupling of pyrimidine substrates. As Senior Application Scientists, we understand the nuances of these challenging reactions and have structured this guide to address problems systematically, from common issues to substrate-specific complexities.

Diagnostic Workflow for Low Conversion

Before diving into specific parameters, it's crucial to approach troubleshooting systematically. The following workflow illustrates a logical progression for diagnosing the root cause of low reaction yield.

TroubleshootingWorkflow Start Low Conversion Observed InitialChecks Step 1: Foundational Checks Start->InitialChecks CoreParams Step 2: Core Reaction Parameters Start->CoreParams AdvancedIssues Step 3: Substrate-Specific & Side Reactions Start->AdvancedIssues Reagents Reagent Quality? (Halide, Boronic Acid/Ester) InitialChecks->Reagents Verify Purity Catalyst Catalyst Activity? (Precatalyst Degradation) InitialChecks->Catalyst Run Control Rxn Inert Inert Atmosphere? (Oxygen Contamination) InitialChecks->Inert Check Degassing Ligand Ligand Choice? (Sterics/Electronics) CoreParams->Ligand Screen Ligands Base Base Selection? (Strength/Solubility) CoreParams->Base Screen Bases Solvent Solvent System? (Polarity/Aqueous Mix) CoreParams->Solvent Optimize Solvent Temp Temperature/Time? CoreParams->Temp Increase Temp/Time Inhibition Catalyst Inhibition? (N-coordination) AdvancedIssues->Inhibition Use Bulky Ligand Deboron Protodeboronation? AdvancedIssues->Deboron Use Boronic Ester Dehalogen Dehalogenation? AdvancedIssues->Dehalogen Use Milder Conditions

Caption: A systematic workflow for troubleshooting low conversion.

Troubleshooting Guide (Q&A Format)

This section addresses specific issues you might be facing, explaining the underlying science and offering actionable solutions.

Part 1: Foundational Issues
Q1: I'm seeing no reaction at all, or only starting material. Where do I start?

A1: When facing a complete lack of reactivity, the issue often lies with the foundational components of the reaction.

  • Catalyst Inactivity: The active catalytic species is Pd(0).[1] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced in situ, a process which can be inefficient.[1] Furthermore, some common Pd(0) sources like Pd₂(dba)₃ can degrade over time and form inactive palladium black.[1]

    • Solution: Test your catalyst with a known, reliable reaction (e.g., bromobenzene and phenylboronic acid). If that fails, your catalyst is likely inactive. For more robust and reproducible results, consider using modern palladacycle precatalysts (e.g., Buchwald G3/G4) which are designed for clean and efficient generation of the active Pd(0) species.[1][2]

  • Reagent Instability: Boronic acids are susceptible to decomposition through two primary pathways:

    • Protodeboronation: Hydrolysis that replaces the C-B bond with a C-H bond, a common side reaction.[3]

    • Trimerization: Formation of unreactive cyclic anhydrides known as boroxines.[2]

    • Solution: Check the purity of your boronic acid by NMR. To circumvent instability, switch to more robust boronic esters, such as pinacol (BPin) or MIDA esters, which release the boronic acid slowly under the reaction conditions, minimizing degradation.[1][3]

  • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen. Inadequate degassing of solvents and failure to maintain an inert nitrogen or argon atmosphere can lead to catalyst oxidation and deactivation.[4]

    • Solution: Ensure your solvent is thoroughly degassed using methods like freeze-pump-thaw (3-4 cycles) or by sparging with an inert gas for at least 30 minutes. Maintain a positive pressure of inert gas throughout the reaction setup and duration.

Part 2: Optimizing Core Reaction Parameters
Q2: My conversion is low (<50%) with a chloropyrimidine. Standard Pd(PPh₃)₄ isn't working. What's wrong?

A2: This is a classic challenge. The low reactivity of chloropyrimidines combined with the electron-deficient nature of the pyrimidine ring makes the oxidative addition step—the first and often rate-limiting step in the catalytic cycle—very difficult.[5][6]

  • The Causality: The Pd(0) catalyst needs to insert into the carbon-chlorine bond. Standard ligands like PPh₃ are often not electron-rich or bulky enough to promote this challenging step effectively.[7]

  • The Solution: Ligand Selection is Critical. You need to switch to a more powerful catalytic system. Employ bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., XPhos, SPhos, RuPhos), or N-heterocyclic carbene (NHC) ligands.[5][7] These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species that can readily undergo oxidative addition with unreactive aryl chlorides.[2][7] For extremely hindered substrates, specialized ligands like BI-DIME may be required.[7][8]

CatalyticCycle Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition (Often Rate-Limiting) Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R'-B(OR)₂ PdII_R Ar-Pd(II)-R' Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regeneration Product Ar-R' (Product) RedElim->Product

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Q3: I've switched to a better ligand, but my yield is still poor. Could the base be the issue?

A3: Absolutely. The base is not merely a spectator; it plays a crucial role in the transmetalation step by activating the boronic acid. A weak base may not be sufficient to form the reactive 'ate' complex (e.g., R-B(OH)₃⁻), which then transfers its organic group to the palladium center.[7][9]

  • Troubleshooting Steps:

    • Switch to a Stronger Base: If you are using a mild base like NaHCO₃ or K₂CO₃, consider switching to a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃.[10] These are particularly effective in anhydrous conditions and for challenging couplings.

    • Ensure Solubility: The base must have some solubility in the reaction medium to be effective. K₃PO₄ is often used in anhydrous solvents like dioxane or toluene, while K₂CO₃ and Cs₂CO₃ perform well in solvent mixtures containing water (e.g., dioxane/water).[11][12]

BasepKₐ of Conjugate AcidTypical SolventsNotes
NaHCO₃10.3Aqueous mixturesVery mild; useful for base-sensitive substrates.[10]
K₂CO₃10.3Aqueous mixturesA common first choice, but may be too weak for chloropyrimidines.[10][11]
K₃PO₄12.3Dioxane, Toluene, THFStrong, non-nucleophilic base. Excellent for difficult couplings.[2][13]
Cs₂CO₃10.3Dioxane/H₂O, DMFHighly effective due to the high solubility of cesium salts.
CsF3.2Dioxane, TolueneCan promote transmetalation, possibly by activating the boronic acid.[2]
Q4: How does the solvent affect the reaction, and what's the best choice for pyrimidines?

A4: The solvent system is critical for solubilizing reagents, stabilizing the catalyst, and in some cases, directly participating in the catalytic cycle. For pyrimidine couplings, polar aprotic solvents are generally preferred.

  • Common Choices: 1,4-Dioxane, THF, and DMF are frequently used.[11][14]

  • The Role of Water: Often, a mixture of an organic solvent with water (e.g., 1,4-dioxane/H₂O in a 2:1 or 4:1 ratio) gives superior results.[11][12] Water helps dissolve inorganic bases like K₂CO₃ and can facilitate the formation of the hydrophilic boronate species [RB(OH)₃]⁻, which is crucial for transmetalation.[11]

  • Caution: The role of the solvent can be complex and substrate-dependent. In some cases, polar solvents can stabilize charged palladium species, altering selectivity in multifunctional molecules.[14][15] If you suspect issues, screening a few different solvent systems is a prudent step.

Frequently Asked Questions (FAQs)

Q: My pyrimidine substrate has other functional groups. Why is the reaction failing? A: The nitrogen atoms in the pyrimidine ring can act as ligands and coordinate to the palladium catalyst, leading to its deactivation or "poisoning".[7] This is a common issue with nitrogen-containing heterocycles. Using bulky phosphine ligands (e.g., XPhos, SPhos) can sterically shield the palladium center and prevent this inhibitory coordination, allowing the catalytic cycle to proceed.[2][7]

Q: I am seeing a significant amount of a side product that corresponds to my starting material without the halogen. What is happening? A: This is likely due to a dehalogenation side reaction. It can be promoted by elevated temperatures or certain ligand/base combinations. Consider reducing the reaction temperature or screening alternative ligands. In some cases, the presence of a ligand is crucial to avoid side reactions like debromination.[16][17]

Q: My boronic acid seems to be decomposing and I'm getting the corresponding arene as a byproduct. How can I prevent this? A: You are observing protodeboronation.[3] This side reaction is often competitive with the desired cross-coupling. To minimize it:

  • Use anhydrous conditions with a base like K₃PO₄.[10]

  • Switch from a boronic acid to a more stable boronic ester (pinacol or MIDA esters are excellent choices).[1]

  • Ensure your reaction is rigorously deoxygenated, as oxidative pathways can also contribute to boronic acid degradation.

Q: Can I use microwave irradiation to speed up the reaction? A: Yes, microwave-assisted synthesis is highly effective for Suzuki couplings of pyrimidines, often leading to significantly shorter reaction times (e.g., 15-30 minutes) and improved yields, even with lower catalyst loadings.[11] The rapid heating can overcome activation barriers for difficult oxidative additions.[11]

General Experimental Protocols
Protocol 1: Standard Suzuki-Miyaura Coupling of 2-Chloropyrimidine

This protocol is a good starting point for relatively simple substrates.

  • To a dry reaction vial, add 2-chloropyrimidine (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (K₂CO₃, 2.0 mmol).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.[11]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify by column chromatography.

Protocol 2: Optimized Protocol for a Sterically Hindered or Unreactive Pyrimidine

This protocol employs a more robust catalytic system for challenging substrates.[7]

  • In an oven-dried Schlenk flask under an argon atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%) and the ligand (e.g., XPhos, 0.04 mmol, 4 mol%).

  • Add the pyrimidine halide (1.0 mmol), the boronic acid or ester (1.5 mmol), and finely ground, anhydrous potassium phosphate (K₃PO₄, 3.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, 5 mL) via syringe.

  • Heat the reaction mixture to 100-110 °C and stir for 16-24 hours.

  • Follow the workup and purification procedure described in Protocol 1.

References
  • Benchchem.
  • National Institutes of Health (NIH).
  • Benchchem. Technical Support Center: Optimizing Reactions for Sterically Hindered Pyrimidine Boronic Acids.
  • MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]

  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • Wiley Online Library. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]

  • Benchchem. Technical Support Center: Troubleshooting Low Conversion in Suzuki-Miyaura Reactions.
  • RSC Publishing. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia. [Link]

  • Royal Society of Chemistry. Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1. [Link]

  • National Institutes of Health (NIH). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. [Link]

  • RSC Publishing. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. [Link]

  • RSC Publishing. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. [Link]

  • Reddit. How to approach choosing reaction conditions for Suzuki?. [Link]

  • ResearchGate. Solvent mixture screening for Suzuki coupling of 1 with 2. [Link]

  • National Institutes of Health (NIH). One-pot Double Suzuki Couplings of Dichloropyrimidines. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • ACS Publications. Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. [Link]

  • ResearchGate. Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. [Link]

  • RSC Publishing. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. [Link]

  • ResearchGate. STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. [Link]

  • ResearchGate. Suzuki‐Miyaura cross‐coupling reactions generate new pyrimidylboronic acids and functionalized heteroaryl pyrimidines. [Link]

  • PubMed. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. [Link]

  • National Institutes of Health (NIH). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • Wikipedia. Protodeboronation. [Link]

  • Quora. What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. [Link]

  • ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]

  • ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]

  • ResearchGate. Efficient Pd(OAc) 2 /Pyrimidine Catalytic System for Suzuki-Miyaura Cross-Coupling Reaction | Request PDF. [Link]

  • ResearchGate. Why can't I achieve good yields for this Suzuki reaction?. [Link]

  • Sci-Hub. Efficient Pd(OAc)2/Pyrimidine Catalytic System for Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • ResearchGate. Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation | Request PDF. [Link]

Sources

Purification techniques for removing by-products from "5-Methyl-2-(methylthio)pyrimidine"

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support guide for the purification of 5-Methyl-2-(methylthio)pyrimidine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the isolation and purification of this key synthetic intermediate. The following question-and-answer guide provides field-proven insights and detailed protocols to help you achieve high purity for your downstream applications.

Frequently Asked Questions (FAQs)
Section 1: Impurity Identification & Characterization

Question 1: I've run a mass spectrum on my crude product and see an unexpected peak with a mass of +16 Da relative to my target compound. What is this impurity?

An additional 16 atomic mass units (amu) strongly suggests the oxidation of the methylthio group (-SCH₃) to a methylsulfinyl group (-SOCH₃).[1]

  • Causality: This is a very common side reaction for 2-(methylthio)pyrimidine derivatives.[1][2] The sulfur atom is susceptible to oxidation by atmospheric oxygen, especially under elevated temperatures, or by residual oxidizing agents or peroxides in solvents.[1]

  • Confirmation: Besides the mass change, you can confirm the presence of the sulfoxide in your ¹H NMR spectrum. The protons of the -S(O)CH₃ group will be shifted downfield (typically to δ 2.8-3.0 ppm) compared to the methylthio group's signal (typically around δ 2.5-2.6 ppm).[1]

  • Prevention: To minimize this by-product, it is advisable to run the synthesis reaction under an inert atmosphere (e.g., Nitrogen or Argon) and use freshly distilled or peroxide-free solvents.[1]

Question 2: My ¹H NMR spectrum is complex, with multiple sets of pyrimidine and methyl signals. What are the likely isomeric by-products?

This scenario often points to the formation of N-methylated isomers alongside the desired S-methylated product.[1]

  • Causality: During synthesis, the methylating agent (e.g., methyl iodide, dimethyl sulfate) can react with the nitrogen atoms of the pyrimidine ring, not just the intended sulfur atom.[1] This leads to the formation of one or more N-methylated isomers, which are constitutional isomers of your target compound and will have the same mass. It is also possible for di-methylation to occur, where both a nitrogen and the sulfur are alkylated.[1]

  • Identification: The key is careful analysis of the NMR spectrum. An N-CH₃ signal will typically appear further downfield (often in the δ 3.3-3.8 ppm range) compared to the S-CH₃ signal.[1] The chemical shifts of the pyrimidine ring protons will also differ significantly between the S- and N-methylated isomers.

  • Mitigation: To favor S-alkylation, you can optimize the reaction conditions. Using a less reactive methylating agent or carefully selecting the base and temperature can increase selectivity.[1]

The following diagram illustrates the primary synthetic pathway and potential side reactions.

Synthesis_Pathways cluster_start Starting Materials cluster_products Reaction Products Thiouracil_Precursor 5-Methyl-2-thiouracil Target Desired Product: This compound Thiouracil_Precursor->Target N_Methyl By-product: N-Methylated Isomer Thiouracil_Precursor->N_Methyl Methylating_Agent Methylating Agent (e.g., CH₃I) Methylating_Agent->Target S-Alkylation (Desired) Methylating_Agent->N_Methyl N-Alkylation (Side Reaction) Oxidized By-product: Oxidized Product (Sulfoxide, +16 Da) Target->Oxidized Oxidation (Side Reaction)

Caption: Intended synthesis and common side reactions.

Table 1: Common Impurities and Their Analytical Signatures

Impurity Type Mass Difference (vs. Target) Key ¹H NMR Signal Characteristics
Oxidized (Sulfoxide) +16 Da S(O)-CH₃ signal shifts downfield to ~δ 2.8-3.0 ppm.[1]
N-Methylated Isomer 0 Da (Isomer) Appearance of an N-CH₃ signal, often ~δ 3.3-3.8 ppm.[1] Ring proton shifts will also differ.
Unreacted Starting Material Varies Signals corresponding to the precursor (e.g., 2-thiouracil or 2-chloropyrimidine derivative) will be present.

| Hydrolysis Product | Varies | If starting from a halo-pyrimidine, presence of a hydroxyl group; often more polar.[3] |

Section 2: General Purification Strategy

Question 3: What is the best general workflow for purifying my crude this compound?

The optimal purification strategy depends on the purity of your crude material and the nature of the impurities. A logical approach is to start with the simplest method and proceed to more complex techniques if necessary.

Purification_Workflow Start Crude Product TLC_Analysis Analyze by TLC/ LC-MS/NMR Start->TLC_Analysis Recrystallization Purify by Recrystallization TLC_Analysis->Recrystallization High Purity (>85%) Few Impurities Column Purify by Column Chromatography TLC_Analysis->Column Low Purity (<85%) Complex Mixture Check_Purity1 Check Purity Recrystallization->Check_Purity1 Check_Purity2 Check Purity Column->Check_Purity2 Final_Product Pure Product Check_Purity1->Final_Product Pure Repurify Impure: Further Purification Needed Check_Purity1->Repurify Impure Check_Purity2->Final_Product Pure Check_Purity2->Repurify Impure Repurify->Column

Caption: Decision workflow for purification.

  • Initial Analysis: Always begin by analyzing your crude product using Thin Layer Chromatography (TLC), HPLC, or NMR to assess its complexity and approximate purity.[4][5]

  • Recrystallization First: If the crude product is relatively clean (>85% pure) and solid, recrystallization is the most efficient first choice. It is faster and uses less solvent than chromatography.[3][6]

  • Column Chromatography for Complex Mixtures: If the crude material is an oil, contains many impurities, or if impurities have similar polarity to the product (i.e., they co-crystallize), then column chromatography is necessary.[3][7]

Section 3: Troubleshooting Recrystallization

Question 4: I'm trying to recrystallize my product, but it's not working. How do I select the right solvent?

The key to a successful recrystallization is choosing a solvent (or solvent system) where your target compound has high solubility at high temperatures and low solubility at low temperatures.[6][8] Impurities should ideally remain soluble at low temperatures or be insoluble at high temperatures.

Experimental Protocol: Solvent Screening for Recrystallization

  • Setup: Place a small amount (10-20 mg) of your crude product into several small test tubes.

  • Test Solvents: To each tube, add a different solvent dropwise at room temperature. Test a range of polarities (e.g., water, ethanol, ethyl acetate, dichloromethane, hexanes). A good candidate solvent will not dissolve the compound at room temperature.[9]

  • Heating: If the compound is insoluble at room temperature, heat the test tube in a water or sand bath. A suitable solvent will dissolve the compound completely upon heating.[8][9]

  • Cooling: Allow the clear, hot solution to cool slowly to room temperature, then place it in an ice bath. The formation of crystals indicates a good single-solvent system.

  • Two-Solvent System: If no single solvent works, try a two-solvent system.[10] Dissolve the crude product in a minimal amount of a hot solvent in which it is highly soluble ("solvent #1"). Then, add a second solvent in which the compound is poorly soluble ("solvent #2" or "anti-solvent") dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly.[10] Common systems include ethanol/water and hexane/ethyl acetate.[3][8]

Question 5: My product "oiled out" instead of forming crystals. What should I do?

"Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your compound.

  • Solution 1: Use More Solvent: Your solution may be too concentrated. Re-heat the mixture to dissolve the oil, then add more of the hot solvent before attempting to cool it again.

  • Solution 2: Slower Cooling: Cool the solution much more slowly. Allow the flask to cool to room temperature on the benchtop, insulated if necessary, before moving it to an ice bath. Slow cooling encourages the formation of a crystal lattice rather than an amorphous oil.[9]

  • Solution 3: Scratching/Seeding: Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface. Alternatively, add a tiny "seed" crystal from a previous successful batch.

Section 4: Troubleshooting Column Chromatography

Question 6: How do I choose the correct mobile phase (eluent) for my silica gel column?

The ideal mobile phase should separate your target compound from its impurities effectively, providing a retention factor (Rƒ) of ~0.2-0.4 for your desired compound on a TLC plate.[7]

Experimental Protocol: TLC for Mobile Phase Selection

  • Prepare TLC Plates: Spot your crude product onto several silica gel TLC plates.

  • Develop Plates: Run each plate in a developing chamber with a different solvent system. Start with a non-polar solvent like hexanes and gradually increase the polarity by adding ethyl acetate. For example, test 9:1, 4:1, and 1:1 Hexanes:Ethyl Acetate.

  • Visualize: Use a UV lamp or an appropriate stain to visualize the spots.

  • Select System: Choose the solvent system that gives your product an Rƒ value of ~0.2-0.4 and shows the best separation from all other spots.

  • For Polar Compounds: If your compound doesn't move from the baseline even with high concentrations of ethyl acetate, switch to a more polar solvent like methanol.[11] For basic pyrimidine compounds that may streak on silica, adding a small amount of triethylamine (0.5-1%) to the mobile phase can deactivate the acidic silica and improve peak shape.[7][11]

Question 7: Can you provide a standard protocol for running a flash column for this compound?

Absolutely. Flash column chromatography uses air pressure to speed up the separation process, making it a standard technique in organic synthesis labs.[12]

Experimental Protocol: Flash Column Chromatography

  • Column Packing:

    • Secure a glass column vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand.[12]

    • Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes).[13]

    • Pour the slurry into the column, tapping the side gently to ensure even packing.[13] Open the stopcock to drain some solvent, but never let the top of the silica go dry .

    • Add another thin layer of sand on top of the packed silica.

  • Sample Loading:

    • Wet Loading: Dissolve your crude product in the minimum amount of the mobile phase (or a less polar solvent like dichloromethane).[13] Carefully pipette this solution onto the top layer of sand.

    • Dry Loading: If your compound is not very soluble in the mobile phase, dissolve it in a different volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.[7] This technique often provides better resolution.

  • Elution and Fraction Collection:

    • Carefully add your mobile phase to the column.

    • Apply gentle air pressure to the top of the column to achieve a steady flow rate (a flow of about 5 cm/minute is a good target).[12]

    • Collect the eluent in a series of test tubes or flasks (fractions).

    • Monitor the fractions by TLC to determine which ones contain your pure product.

  • Isolation:

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to yield your purified this compound.

Column_Chromatography cluster_prep Preparation cluster_run Execution cluster_finish Final Steps Select_Eluent 1. Select Eluent via TLC (Target Rf ≈ 0.3) Pack_Column 2. Pack Column with Silica Gel Slurry Select_Eluent->Pack_Column Load_Sample 3. Load Sample (Wet or Dry Loading) Pack_Column->Load_Sample Elute 4. Elute with Mobile Phase (Apply Pressure) Load_Sample->Elute Collect 5. Collect Fractions Elute->Collect Monitor 6. Monitor Fractions by TLC Collect->Monitor Combine 7. Combine Pure Fractions Monitor->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Final_Product Pure Product Evaporate->Final_Product

Caption: Workflow for flash column chromatography.

Section 5: Final Purity Assessment

Question 8: My purification is complete. How do I definitively confirm the purity of my final product?

It is critical to use a combination of analytical methods to confirm the purity and identity of your final compound.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment, providing a quantitative measure of purity (e.g., area % at a specific UV wavelength). A reversed-phase C18 column is typically a good starting point for pyrimidine derivatives.[5][14]

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR will confirm the structure of your compound and help identify any remaining impurities. The absence of signals from starting materials or by-products is a strong indicator of high purity.[15]

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound. Techniques like LC-MS can be used to identify the masses of any minor impurities detected by HPLC.[4]

A comprehensive approach using these orthogonal techniques provides the highest level of confidence in the quality of your purified this compound.[4][14]

References
  • Technical Support Center: Synthesis of 5-Methoxy-2-methylthiopyrimidine. Benchchem.
  • This compound | Research Chemical. Benchchem.
  • Buy 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5. Smolecule.
  • Technical Support Center: Purification of 4-Chloro-6-methyl-2-(methylthio)pyrimidine Reaction Products. Benchchem.
  • 5-BROMO-2-(METHYLTHIO)PYRIMIDINE synthesis. ChemicalBook.
  • A Comparative Guide to the Purity Validation of 4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic Acid. Benchchem.
  • Purification: Tips for Flash Column Chromatography. University of Rochester Department of Chemistry.
  • Technical Support Center: Purification of Pyrimidine Derivatives by Column Chromatography. Benchchem.
  • A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine. Google Patents.
  • A Comparative Guide to HPLC Methods for Purity Assessment of 5-Iodomethyl-2-methyl-pyrimidine. Benchchem.
  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry.
  • Column Chromatography. MIT Digital Lab Techniques Manual.
  • Two-Solvent Recrystallization Guide. DSpace@MIT.
  • Synthesis of new 4, 5-disubstituted-6-methyl-2-(methylthio) pyrimidines via C-C coupling reactions. Taylor & Francis Online.
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. MDPI.
  • Recrystallization. MIT Digital Lab Techniques Manual - YouTube.
  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses.
  • Protein purification troubleshooting guide. Dutscher.
  • A Comparative Guide to Purity Assessment of Synthesized 5-Hydroxy-2-methylpyridine. Benchchem.
  • Troubleshooting Molecular Biology Applications. QIAGEN.
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. KGROUP.
  • Investigation into the Formation of Impurities during the Optimization of Brigatinib. PMC.
  • Synthesis of stable-isotope enriched 5-methylpyrimidines and their use as probes of base reactivity in DNA. NIH.
  • Navigating Purity Analysis of Aminothiophenes: A Comparative Guide to Analytical Method Validation. Benchchem.
  • A Study on Synthesis and Upscaling of 2′-O-AECM-5-methyl Pyrimidine Phosphoramidites for Oligonucleotide Synthesis. NIH.
  • A Comparative Guide to Analytical Methods for Purity Validation of 2-(4-Fluorophenyl)thiophene. Benchchem.
  • Methyl 2-(methylthio)pyrimidine-5-carboxylate 97 38275-41-1. Sigma-Aldrich.
  • Methyl 2-(methylthio)pyrimidine-5-carboxylate CAS#: 38275-41-1. ChemicalBook.
  • Separation of methylene chloride from tetrahydrofuran by extractive distillation. Google Patents.

Sources

Addressing challenges in scaling up "5-Methyl-2-(methylthio)pyrimidine" production.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 5-Methyl-2-(methylthio)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the production of this key chemical intermediate. Our focus is on providing practical, field-proven insights to help you navigate the challenges of moving from lab-scale experiments to larger-scale manufacturing.

Overview of Synthetic Strategies

The successful production of this compound hinges on the selection of an appropriate synthetic route. Two primary pathways are commonly employed, each with its own set of advantages and challenges.

Route 1: S-Methylation of 5-Methylpyrimidine-2-thione

This classic and often straightforward approach involves the direct methylation of the sulfur atom in 5-methylpyrimidine-2-thione. This method is favored for its simplicity and generally good yields, especially when the precursor is readily available.

Route 2: Nucleophilic Aromatic Substitution (SNAr)

This strategy utilizes a 2-halo-5-methylpyrimidine, typically 2-chloro-5-methylpyrimidine, as an electrophile. A methylthiolate source, such as sodium thiomethoxide, displaces the halide to form the desired product. This route offers a high degree of control over the introduction of the methylthio group.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis and scale-up of this compound in a question-and-answer format.

Low Reaction Yield

Q1: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?

Low yields can be attributed to several factors, from incomplete reactions to the formation of unintended side products. A systematic investigation is key to pinpointing the root cause.

  • Incomplete S-Methylation or Nucleophilic Substitution: The initial reaction may not have gone to completion.

    • Troubleshooting:

      • Reagent Quality: Ensure your methylating agent (e.g., methyl iodide, dimethyl sulfate) or your methylthiolate source has not degraded. Use fresh, high-purity reagents.

      • Reaction Conditions: Optimize reaction parameters such as temperature, time, and base. For the S-methylation of a thiouracil precursor, ensure the base is strong enough to deprotonate the thiol. For the SNAr reaction, ensure the temperature is sufficient to drive the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.[1]

      • Stoichiometry: Carefully control the stoichiometry of your reactants. A slight excess of the methylating agent or methylthiolate source may be necessary, but a large excess can lead to side reactions.

  • Formation of Side Products: Several side reactions can consume starting materials and reduce the yield of your target compound. The most common are the oxidation of the methylthio group and N-methylation of the pyrimidine ring.[1]

    • Troubleshooting: See the dedicated section on byproduct formation below.

  • Purification Losses: The target compound may be lost during the workup or purification steps.

    • Troubleshooting:

      • Extraction: Check the solubility of your product in the extraction solvents to ensure you are not losing a significant amount in the aqueous phase. Perform multiple extractions with smaller volumes of organic solvent for better efficiency.

      • Purification Method: While chromatography is useful at the lab scale, crystallization is often preferred for larger-scale production to minimize losses.[2] Develop a robust crystallization procedure by screening different solvent systems.

Byproduct Formation and Identification

Q2: I see an unexpected peak in my Mass Spectrometry analysis with a mass of +16 Da compared to my product. What is it and how can I prevent it?

An additional 16 atomic mass units strongly suggests the oxidation of the methylthio group (-SCH₃) to a methylsulfinyl group (-SOCH₃).

  • Cause: This is a common side reaction when the reaction mixture is exposed to oxidizing agents or even atmospheric oxygen, especially under heated conditions. Trace peroxides in solvents can also be a culprit.

  • Confirmation: The formation of the sulfoxide will lead to characteristic changes in the NMR spectrum, such as a downfield shift of the methyl protons.

  • Prevention:

    • Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

    • Use freshly distilled or peroxide-free solvents.

    • Avoid excessive heating or prolonged reaction times where possible.

Q3: My NMR spectrum is complex, showing more than one set of signals for the pyrimidine ring protons and the methyl groups. What could be the issue?

This often indicates the presence of N-methylated isomers.

  • Cause: The methylating agent can react with the nitrogen atoms of the pyrimidine ring in addition to the intended sulfur atom. This results in the formation of N-methylated byproducts, which will have distinct NMR signals.

  • Mitigation:

    • Reaction Conditions: Optimize the base and temperature to favor S-alkylation. Generally, S-alkylation is kinetically favored at lower temperatures, while N-alkylation can become more prominent at higher temperatures.

    • Protecting Groups: In some cases, it may be necessary to protect the ring nitrogens before methylation, although this adds extra steps to the synthesis.

Compound Mass Difference (Da) Typical ¹H NMR Signal for Methyl Group (ppm)
This compound0~2.5-2.6 (S-CH₃)
5-Methyl-2-(methylsulfinyl)pyrimidine+16~2.8-3.0 (S(O)-CH₃)
N-Methylated Isomer0 (Isomer)~3.3-3.8 (N-CH₃)
Scale-Up Challenges

Q4: My synthesis works well on a gram scale, but I'm facing issues with yield and purity when scaling up to the kilogram scale. What should I consider?

Scaling up a chemical synthesis is not always a linear process. Several factors that are negligible at the lab scale can become critical at an industrial scale.

  • Heat and Mass Transfer:

    • Problem: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and product degradation. Many pyrimidine syntheses are exothermic, and what is easily controlled in a small flask can become a safety hazard and a source of impurity formation on a larger scale.

    • Solution:

      • Ensure the reactor's stirring mechanism and impeller design are adequate for the vessel size to maintain a homogenous mixture.

      • Implement controlled, slow addition of reagents to manage the exotherm.

      • Closely monitor the internal reaction temperature with calibrated probes.

      • Ensure the reactor's cooling system is sufficient to handle the heat output of the reaction.

  • Raw Material Quality:

    • Problem: The purity of starting materials has a more pronounced effect at a larger scale. Impurities that were insignificant in small-scale reactions can now act as catalysts for side reactions or inhibitors.

    • Solution:

      • Qualify your raw material suppliers and perform rigorous incoming quality control on all starting materials.

      • Understand the impurity profile of your starting materials and their potential impact on the reaction.

  • Workup and Isolation:

    • Problem: Extraction and filtration times are significantly longer at a larger scale, which can lead to product degradation if the product is unstable in the workup conditions.

    • Solution:

      • Optimize your workup procedure to be as efficient as possible.

      • If the product is sensitive to prolonged exposure to acidic or basic conditions during washing, minimize the contact time.

      • For large-scale isolation, develop a robust crystallization protocol as a more efficient and cost-effective alternative to chromatography.

Experimental Protocols & Workflows

The following are generalized protocols for the two main synthetic routes. These should be optimized for your specific laboratory conditions and scale.

Protocol 1: S-Methylation of 5-Methylpyrimidine-2-thione

This procedure outlines the methylation of a thiouracil precursor to form a 2-(methylthio)pyrimidine derivative.[1]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-methylpyrimidine-2-thione (1 equivalent) in an aqueous solution of sodium hydroxide (2.2 equivalents).

  • Addition of Methylating Agent: Cool the solution in an ice bath. Slowly add methyl iodide (1.1 equivalents) dropwise while maintaining the temperature below 10°C.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight. Monitor the reaction by TLC or HPLC.

  • Workup: Once the reaction is complete, cool the mixture and acidify with acetic acid to precipitate the product.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum.

  • Purification: If necessary, recrystallize the crude product from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Nucleophilic Aromatic Substitution

This procedure is adapted from a known synthesis of a related 5-bromo-2-(methylthio)pyrimidine.[3]

  • Reaction Setup: To a stirred solution of 2-chloro-5-methylpyrimidine (1.0 eq) in dimethylformamide (DMF), slowly add sodium thiomethoxide (1.1 eq) at room temperature under an inert atmosphere.

  • Reaction: Heat the reaction mixture to 50°C and stir for 3 hours. Monitor the reaction progress by TLC or HPLC.

  • Workup: Upon completion, cool the reaction mixture and quench by adding water. Extract the product with an organic solvent such as ethyl acetate.

  • Isolation: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography if necessary.

Visualized Workflows

General Synthesis and Troubleshooting Workflow

G cluster_synthesis Synthesis Phase cluster_workup Workup & Purification cluster_analysis Analysis & Troubleshooting start Select Synthetic Route (S-Methylation or SNAr) reagents Prepare High-Purity Starting Materials start->reagents reaction Perform Reaction under Optimized Conditions reagents->reaction monitor Monitor Progress (TLC/HPLC) reaction->monitor workup Aqueous Workup (Quench, Extract, Wash) monitor->workup isolate Isolate Crude Product (Solvent Evaporation) workup->isolate purify Purify Product (Crystallization/Chromatography) isolate->purify analyze Analyze Final Product (NMR, MS, HPLC) purify->analyze check_purity Check Purity & Yield analyze->check_purity troubleshoot Troubleshoot Issues (Low Yield, Impurities) check_purity->troubleshoot Not Met end Final Product check_purity->end Met optimize Optimize Conditions troubleshoot->optimize optimize->start

Caption: A generalized workflow for the synthesis, purification, and analysis of this compound, including a feedback loop for troubleshooting and optimization.

Decision Tree for Impurity Identification

G start Unexpected Peak in Analytical Data ms_check Mass Spec shows +16 Da peak? start->ms_check nmr_check Complex NMR with N-CH3 signals? ms_check->nmr_check No oxidation Oxidized Byproduct (-SOCH3) ms_check->oxidation Yes n_methylation N-Methylated Isomer nmr_check->n_methylation Yes other_impurity Other Impurity (e.g., unreacted starting material) nmr_check->other_impurity No

Caption: A decision tree to aid in the preliminary identification of common impurities based on mass spectrometry and NMR data.

References

  • Google Patents. (2021). Preparation method of 2-chloro-5-methylthio pyrimidine. CN112679439A.
  • Google Patents. (2021). Process for synthesis of a 2-thioalkyl pyrimidine. WO2021113282A1.

Sources

Technical Support Center: Catalyst and Ligand Selection for Hindered Pyrimidine Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to navigating the complexities of cross-coupling reactions with sterically hindered pyrimidines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving efficient and selective C-C and C-N bond formation with these important heterocyclic scaffolds. Pyrimidine moieties are prevalent in pharmaceuticals, making the mastery of their synthesis critical.[1] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to empower you to overcome common hurdles in your synthetic endeavors.

I. Frequently Asked Questions (FAQs)

General Issues

Q1: My hindered pyrimidine cross-coupling reaction shows low or no conversion. What are the primary factors to investigate?

A1: Low or no conversion in these reactions is a common issue primarily stemming from the inherent challenges of the substrates. The key factors to troubleshoot are:

  • Steric Hindrance: The bulky nature of substituents on the pyrimidine ring or the coupling partner can significantly impede one or more steps of the catalytic cycle: oxidative addition, transmetalation, or reductive elimination.[2]

  • Catalyst Inhibition/Deactivation: The basic nitrogen atoms of the pyrimidine ring can coordinate to the palladium catalyst, leading to its deactivation.[2][3] Additionally, sensitive functional groups on the substrates can lead to catalyst decomposition.[4]

  • Inactive Catalyst: The active catalytic species is typically a Pd(0) complex. If the reduction of your Pd(II) precatalyst to Pd(0) is inefficient, the catalytic cycle will not initiate effectively.[2][5]

  • Suboptimal Reaction Conditions: The choice of ligand, base, solvent, and temperature are all critically interlinked and can dramatically affect the reaction outcome.[2]

Q2: I'm observing significant formation of homocoupled byproducts from my boronic acid/ester. How can I minimize this?

A2: Homocoupling is a frequent side reaction, particularly with electron-rich boronic acids. To mitigate this:

  • Catalyst and Ligand Choice: Some catalyst systems are more prone to promoting homocoupling. Experimenting with different palladium sources and ligands can be beneficial.

  • Slow Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thereby reducing the rate of homocoupling.[2]

  • Reagent Purity: Ensure the purity of your boronic acid or ester, as impurities can sometimes facilitate homocoupling.

Q3: Protodeboronation of my pyrimidine boronic acid is a major issue. What are the causes and solutions?

A3: Protodeboronation, the cleavage of the C-B bond, is often promoted by the combination of a strong base and water.[2] To address this:

  • Base Selection: Consider using a weaker or non-hydroxide base if your reaction tolerates it. Anhydrous bases like K3PO4 or Cs2CO3 are often good choices.

  • Anhydrous Conditions: Whenever possible, running the reaction under strictly anhydrous conditions can minimize protodeboronation.[2][6] This includes using anhydrous solvents and drying all glassware thoroughly.

  • Boronic Ester Derivatives: Pinacol (Bpin) esters are generally more stable towards protodeboronation than the corresponding boronic acids.

Suzuki-Miyaura Coupling Specifics

Q4: My Suzuki-Miyaura coupling with a 2,4-dichloropyrimidine is not selective. How can I control the regioselectivity?

A4: The inherent reactivity of multi-halogenated pyrimidines typically follows the order C4 > C2 > C5 for both cross-coupling and nucleophilic aromatic substitution (SNAr) reactions.[1] Historically, achieving C2 selectivity has been challenging.

  • Conventional C4 Selectivity: Most standard palladium catalysts, including those with both Pd(0) and Pd(II) precatalysts, will favor reaction at the C4 position.[1]

  • Achieving C2 Selectivity: Recent studies have shown that specific ligand systems can invert this selectivity. For C-S coupling, bulky N-heterocyclic carbene (NHC) ligands have been shown to favor the C2 position.[1] While this is for thiolation, it highlights the potential for ligand-controlled regioselectivity. For other couplings, a two-step approach might be necessary, where the C4 position is functionalized first, followed by coupling at the C2 position.[7]

Q5: The choice of base in my hindered Suzuki-Miyaura reaction seems to have a complex effect. What is the role of the base?

A5: The base in a Suzuki-Miyaura reaction plays multiple, sometimes conflicting, roles.[8]

  • Positive Roles:

    • It facilitates the formation of a more reactive palladium-hydroxo or related species (trans-[Pd(Ar)(L)2(OH)]) which is crucial for the rate-determining transmetalation step.[8][9]

    • It converts the boronic acid to the more nucleophilic borate anion (RB(OH)3-), which accelerates transmetalation.[8]

  • Negative Roles:

    • Formation of unreactive arylborates.

    • Complexation of the palladium-hydroxo intermediate by the base's counter-cation.[8]

For hindered substrates, a careful balance is needed. A base that is strong enough to promote transmetalation but not so strong as to cause significant protodeboronation or catalyst degradation is ideal.[2]

Buchwald-Hartwig Amination Specifics

Q6: I am struggling to couple a primary amine to a hindered chloropyrimidine. What are the best catalyst systems for this transformation?

A6: Coupling primary amines with hindered aryl chlorides is a known challenge due to the difficulty of the oxidative addition step.[10]

  • Ligand Selection is Key: Standard ligands like PPh3 are often ineffective.[2] The development of bulky, electron-rich biaryl phosphine ligands (Buchwald ligands) and ferrocene-derived ligands has been crucial for this transformation.[11][12] These ligands promote the formation of a highly reactive, coordinatively unsaturated Pd(0) species, which facilitates oxidative addition and accelerates reductive elimination.[2]

  • Recommended Ligands: For hindered systems, consider ligands such as SPhos, XPhos, RuPhos, or BrettPhos.[2][13] These have proven effective for a wide range of amines, including primary amines, with various aryl halides.[11]

  • Precatalysts: Using a well-defined precatalyst can lead to more reliable formation of the active catalytic species compared to using a simple Pd(II) source like Pd(OAc)2.[5][10]

Q7: My Buchwald-Hartwig amination is giving a complex mixture, and I suspect my starting materials or product are inhibiting the catalyst. Is this possible?

A7: Yes, this is a distinct possibility. Nitrogen-containing heterocycles, such as your pyrimidine substrate and the resulting product, can act as ligands for the palladium center, leading to catalyst inhibition or deactivation.[3][14]

  • Substrate/Product Inhibition: The lone pairs on the pyrimidine or other nitrogen-containing moieties can coordinate to the palladium, forming off-cycle, unreactive complexes.

  • Troubleshooting:

    • Ligand Choice: Using a strongly coordinating, bulky monophosphine ligand can sometimes outcompete the substrate/product for binding to the palladium center.

    • Reaction Conditions: Adjusting the temperature or catalyst loading may help. In some cases, a higher catalyst loading might be necessary to overcome the inhibition.

II. Troubleshooting Guide: A Deeper Dive

This section provides a structured approach to troubleshooting common problems, with a focus on the underlying causality.

Problem: Low Yield / No Reaction
Potential Cause Explanation Recommended Action
Inefficient Oxidative Addition Steric hindrance around the C-X bond on the pyrimidine can make it difficult for the Pd(0) catalyst to insert. This is often the rate-limiting step, especially with aryl chlorides.[10][13]1. Switch to a more reactive halide: If possible, use the aryl bromide or iodide instead of the chloride.[10] 2. Use a more electron-rich, bulky ligand: Ligands like XPhos, SPhos, or RuPhos increase the electron density on the Pd center, promoting oxidative addition.[2][15]
Slow Reductive Elimination The final step to form the product C-C or C-N bond can be slow if the groups on the palladium are sterically demanding.1. Increase Ligand Bulk/Bite Angle: Bulky ligands and those with a wide "bite angle" (for bidentate ligands) generally facilitate reductive elimination.[16] 2. Increase Temperature: Higher temperatures can provide the necessary activation energy for this step.
Catalyst Deactivation The pyrimidine nitrogens can bind to the Pd center, creating inactive species.[2][3] Alternatively, base-sensitive functional groups can degrade and poison the catalyst.[4]1. Use a robust ligand: Buchwald-type biaryl phosphine ligands are designed to be robust and resist deactivation pathways.[11] 2. Screen bases: If substrate degradation is suspected, switch to a milder base (e.g., K3PO4 instead of NaOtBu).[11]
Poor Transmetalation (Suzuki) The transfer of the organic group from boron to palladium can be slow, especially with hindered boronic acids.[2] The base is critical for activating the boronic acid.[8]1. Optimize the base: Screen inorganic bases like K3PO4, Cs2CO3, and K2CO3. For very hindered systems, a stronger base like potassium tert-butoxide (t-BuOK) might be necessary.[2] 2. Add water: A small amount of water is often necessary for the activity of certain bases and to facilitate the formation of the reactive borate species.[2][8]
Visualization of the Catalytic Cycle and Ligand Effect

To better understand the process, consider the catalytic cycles for Suzuki and Buchwald-Hartwig reactions.

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Ar-Pd(II)-X Ar-Pd(II)(L2)-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation (R-B(OR)2 + Base) Ar-Pd(II)-R Ar-Pd(II)(L2)-R Transmetalation->Ar-Pd(II)-R Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-R Reductive_Elimination->Product

Caption: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling.

Ligand_Effect cluster_0 Small Ligand (e.g., PPh3) cluster_1 Bulky Ligand (e.g., XPhos) L1 L L2 L Pyr Hindered Pyrimidine Pd1 Pd Pd1->L1 Pd1->L2 Pd1->Pyr Approach Blocked L3 L Pyr2 Hindered Pyrimidine Pd2 Pd Pd2->L3 Creates reactive monoligated species Pd2->Pyr2 Facilitated Approach

Caption: Steric effect of ligands on catalyst reactivity.

III. Recommended Catalyst/Ligand Systems

The choice of catalyst and ligand is paramount. The following table provides a starting point for selection based on the coupling type.

Coupling Type Substrate Challenge Recommended Ligand Class Specific Examples Typical Base Notes
Suzuki-Miyaura Hindered Pyrimidine-X + Arylboronic AcidBulky, Electron-Rich MonophosphinesSPhos, XPhos, RuPhosK3PO4, Cs2CO3These ligands promote efficient oxidative addition and reductive elimination.[2]
Suzuki-Miyaura Pyrimidine-B(OR)2 + Hindered Aryl-XBulky, Electron-Rich MonophosphinesSPhos, XPhos, RuPhosK3PO4, Cs2CO3Similar requirements to the above; the steric bulk on either partner necessitates a highly active catalyst.
Buchwald-Hartwig Hindered Pyrimidine-Cl + Primary/Secondary AmineBulky Biaryl MonophosphinesXPhos, BrettPhos, RuPhosNaOtBu, LHMDSAryl chlorides are less reactive; a highly active catalyst is essential.[10][13] Strong bases are typically required.
Buchwald-Hartwig Hindered Pyrimidine-Br/I + N-HeterocycleBulky Biaryl MonophosphinesSPhos, XPhosK2CO3, Cs2CO3N-Heterocycles can be challenging nucleophiles. Milder bases are often preferred to avoid side reactions.

IV. Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Hindered Chloropyrimidine

This protocol is a general starting point and should be optimized for specific substrates.

Materials:

  • Hindered chloropyrimidine (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium precatalyst (e.g., Pd2(dba)3, 2 mol%)

  • Ligand (e.g., SPhos, 4.4 mol%)

  • Base (e.g., K3PO4, 2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the hindered chloropyrimidine, arylboronic acid, palladium precatalyst, ligand, and base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Decision Workflow for Troubleshooting a Failed Reaction

Troubleshooting_Flowchart start Reaction Failed (Low/No Conversion) check_reagents Verify Reagent Purity & Anhydrous/Degassed Conditions start->check_reagents change_ligand Screen Bulky Ligands (XPhos, SPhos, RuPhos) check_reagents->change_ligand Reagents OK change_base Screen Bases (K3PO4, Cs2CO3, NaOtBu) change_ligand->change_base No Improvement success Reaction Successful change_ligand->success Improvement increase_temp Increase Reaction Temperature change_base->increase_temp No Improvement change_base->success Improvement change_halide Switch to More Reactive Halide (Cl -> Br -> I) increase_temp->change_halide No Improvement increase_temp->success Improvement change_halide->success Improvement

Caption: A systematic workflow for troubleshooting failed reactions.

V. References

  • Technical Support Center: Optimizing Reactions for Sterically Hindered Pyrimidine Boronic Acids. Benchchem. Available at:

  • Overcoming side reactions in pyrimidine synthesis. Benchchem. Available at:

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. Available at:

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett. Available at:

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at:

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia... RSC Advances. Available at:

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH. Available at:

  • Structure of various ligands used and their bite angles. ResearchGate. Available at:

  • Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. ChemRxiv. Available at:

  • Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. PMC. Available at:

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. Available at:

  • Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation. RSC Advances. Available at:

  • Buchwald–Hartwig amination. Wikipedia. Available at:

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at:

  • Role of a base in Suzuki-Miyaura reaction. ResearchGate. Available at:

  • New efficient route to dissymmetric 2,4-di(het)aryl-pyrido[3,2-d]pyrimidines via regioselective cross-coupling reactions. PubMed. Available at:

  • The bite angle makes the difference: a practical ligand parameter for diphosphine ligands. Journal of the Chemical Society, Dalton Transactions. Available at:

  • Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. ResearchGate. Available at:

  • Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Organometallics. Available at:

  • Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. ResearchGate. Available at:

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing. Available at:

  • Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole? ResearchGate. Available at:

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Available at:

  • Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. PMC. Available at:

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. Available at:

  • Bite angle effects of diphosphines in C-C and C-X bond forming cross coupling reactions. ResearchGate. Available at:

  • Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. ResearchGate. Available at:

  • Help troubleshooting a Buchwald-Hartwig amination? Reddit. Available at:

  • Synthesis of 4,6-disubstituted 2-(4-morpholinyl)pyrimidines by cross-coupling reactions using triorganoindium compounds. Organic & Biomolecular Chemistry. Available at:

  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. Available at:

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH. Available at:

  • Diagnosing issues with a failed Suzuki coupling? Reddit. Available at:

  • Struggling with Suzuki Reaction. Reddit. Available at:

  • Coupling‐addition synthesis of 2,4‐disubstituted pyrimidines. ResearchGate. Available at:

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. Available at:

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at:

Sources

Technical Support Center: Mass Spectrometric Identification of Impurities in 5-Methyl-2-(methylthio)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 5-Methyl-2-(methylthio)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying impurities in this compound using mass spectrometry. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experimental work.

Introduction: The Analytical Challenge

This compound is a crucial building block in the synthesis of various pharmaceutical and agrochemical compounds. Its purity is paramount to the safety and efficacy of the final product. Mass spectrometry, coupled with chromatographic techniques like Gas Chromatography (GC-MS) and Liquid Chromatography (LC-MS), is a powerful tool for the detection and identification of impurities. However, the presence of sulfur and multiple reactive sites in the molecule can present unique analytical challenges. This guide provides practical, field-proven insights to overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most likely process-related impurities I should expect in a sample of this compound?

A1: Process-related impurities are typically derived from starting materials, intermediates, or side reactions during synthesis. Common synthetic routes, such as the Biginelli reaction or modifications of pyrimidine precursors, can lead to several predictable impurities.[1][2]

  • Unreacted Starting Materials: Depending on the synthetic route, you may find traces of precursors like thiourea, ethyl acetoacetate, or various aldehydes.[3][4][5]

  • N-Methylated Isomers: During the S-methylation step, methylation can sometimes occur on one of the ring nitrogens, leading to N-methylated isomers which will have the same mass as the parent compound but different chromatographic behavior.

  • Over-methylated Products: It is possible for both a nitrogen and the sulfur to be methylated, resulting in a doubly-methylated byproduct.

  • Hydrolyzed Precursors: If the synthesis involves ester intermediates, incomplete reactions or hydrolysis can leave corresponding carboxylic acids.

Q2: I'm observing a peak with a mass-to-charge ratio (m/z) of +16 Da relative to my parent compound. What is this impurity?

A2: An increase of 16 Da is a strong indicator of oxidation. In the case of this compound, the sulfur atom in the methylthio group is susceptible to oxidation, forming the corresponding methylsulfinyl (sulfoxide) derivative. Further oxidation can lead to a methylsulfonyl (sulfone) impurity, which would present as a +32 Da peak.

  • Cause: This can occur during synthesis if oxidizing agents are present, or upon storage and handling through exposure to atmospheric oxygen, especially when heated. Trace peroxides in solvents are also a potential cause.

  • Confirmation: The formation of the sulfoxide will alter the chromatographic retention time (usually making it more polar) and will have a distinct fragmentation pattern in MS/MS, often involving the loss of the SOCH₃ group.

Q3: What are the expected degradation products of this compound under forced degradation conditions?

A3: Forced degradation studies are crucial for identifying potential degradants that may form during the shelf-life of a drug substance or product.[6][7][8][9][10] For this compound, the following degradation pathways are plausible under typical stress conditions:

Stress ConditionPotential Degradation Products
Acidic Hydrolysis Hydrolysis of the methylthio group to a hydroxyl group, forming 5-methylpyrimidin-2-ol. Cleavage of the pyrimidine ring may occur under harsh acidic conditions.
Basic Hydrolysis Similar to acidic hydrolysis, leading to 5-methylpyrimidin-2-ol. Ring opening is also possible under strong basic conditions.
Oxidative (e.g., H₂O₂) Formation of the methylsulfinyl (+16 Da) and methylsulfonyl (+32 Da) derivatives. Further degradation of the pyrimidine ring is possible with strong oxidants.
Thermal Degradation pathways can be complex, but may involve cleavage of the methylthio group or rearrangements of the pyrimidine ring.
Photolytic Photochemical degradation can lead to a variety of products, including oxidative species and ring-cleaved derivatives.

Troubleshooting Guide for Mass Spectrometry Analysis

This section provides a structured approach to resolving common issues encountered during the GC-MS and LC-MS analysis of this compound.

Scenario 1: No or Poor Signal for the Main Compound
  • Sample Preparation: Double-check the sample concentration and ensure the compound is soluble in the injection solvent. Verify that the sample has not degraded since preparation.

  • Instrument Tune and Calibration: Ensure the mass spectrometer is properly tuned and calibrated according to the manufacturer's recommendations.

  • Ionization Mode: Confirm you are using the appropriate ionization mode. For GC-MS, Electron Ionization (EI) is standard. For LC-MS, Electrospray Ionization (ESI) in positive mode is generally effective for pyrimidine derivatives.

  • Injector Temperature: An excessively high injector temperature can cause thermal degradation of the analyte. A temperature of around 250°C is a good starting point.

  • Column Activity: Sulfur-containing compounds can sometimes interact with active sites in the GC column or liner, leading to poor peak shape or signal loss. Use a deactivated liner and a high-quality, low-bleed column. If peak tailing is observed, trimming the first few centimeters of the column may help.

  • Carrier Gas Leaks: Leaks in the GC system can lead to a loss of sensitivity and column degradation. Perform a leak check.

  • Mobile Phase pH: The pH of the mobile phase can significantly impact the ionization efficiency in ESI. For pyrimidine compounds, a mobile phase containing a small amount of formic acid (e.g., 0.1%) is often used to promote protonation and enhance the signal in positive ion mode.

  • Ion Suppression: The sample matrix can sometimes suppress the ionization of the target analyte. If you suspect ion suppression, try diluting the sample or using a more effective sample clean-up procedure.

  • Source Contamination: A dirty ion source can lead to a significant drop in sensitivity. Follow the manufacturer's instructions for cleaning the ion source.

Scenario 2: Unidentified Peaks in the Chromatogram

When faced with unknown peaks, a systematic approach is key to their identification.

Impurity_Identification_Workflow start Unknown Peak Detected step1 Determine Accurate Mass (HRMS) start->step1 step2 Propose Elemental Composition step1->step2 step3 Analyze Isotope Pattern (e.g., S, Cl, Br) step2->step3 Plausible Formula? step4 Perform MS/MS Fragmentation step3->step4 step5 Compare with Parent Compound Fragmentation step4->step5 step6 Propose Structure step5->step6 step7 Synthesize or Procure Standard for Confirmation step6->step7

Caption: Workflow for the identification of unknown impurities.

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺˙) under Electron Ionization (EI). The fragmentation will likely involve the loss of radicals and neutral molecules. A comparison with the fragmentation of the structurally similar 5-Methoxy-2-(methylthio)pyrimidine can be insightful.[11]

Predicted EI Fragmentation of this compound (MW: 140.21)

m/zProposed Fragment IonProposed Neutral Loss
140[C₆H₈N₂S]⁺˙ (Molecular Ion)-
125[C₅H₅N₂S]⁺•CH₃
93[C₅H₅N₂]⁺•SCH₃
79[C₄H₃N₂]⁺•S, •CH₃

Note: This is a predicted fragmentation pattern and may vary based on instrument conditions.

When analyzing the MS/MS spectra of potential impurities, look for common fragments shared with the parent compound. This can indicate that the core pyrimidine structure is intact. For example, an impurity that also shows a loss of a methyl radical or a methylthio radical is likely a closely related derivative.

Scenario 3: Poor Chromatographic Peak Shape (Tailing or Fronting)
  • Active Sites: As mentioned previously, active sites in the injector or column can cause peak tailing for polar or reactive compounds.

  • Column Overload: Injecting too much sample can lead to peak fronting. Try diluting the sample.

  • Improper Column Installation: Dead volume from incorrect column installation can cause peak broadening and tailing.

  • Secondary Interactions: The basic nitrogens in the pyrimidine ring can interact with residual silanols on the silica-based stationary phase, leading to peak tailing. Using a column with end-capping or a mobile phase with a competitive base (e.g., a small amount of ammonia) can mitigate this.

  • Solvent Mismatch: Injecting the sample in a solvent much stronger than the initial mobile phase can cause peak distortion. Try to dissolve the sample in the initial mobile phase.

  • Metal Chelation: Sulfur-containing compounds can sometimes chelate with metal surfaces in the HPLC system (e.g., stainless steel tubing, frits), leading to peak tailing. Using a system with PEEK or other metal-free components can help.[12][13][14]

Experimental Protocols

GC-MS Protocol for Impurity Profiling

This protocol provides a starting point and should be optimized for your specific instrumentation.[11]

  • Sample Preparation:

    • Dissolve a known quantity of this compound in a high-purity volatile solvent (e.g., methanol, acetonitrile) to a final concentration of 1 mg/mL.

    • Prepare a series of dilutions (e.g., 1, 10, 100 µg/mL) for linearity and sensitivity checks.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 GC System or equivalent.

    • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 250°C.

    • Injection Volume: 1 µL (split or splitless, depending on concentration).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program:

      • Initial: 80°C, hold for 2 min.

      • Ramp: 10°C/min to 280°C.

      • Hold: 5 min at 280°C.

    • MS Transfer Line Temp: 280°C.

    • Ion Source Temp: 230°C.

    • Ionization: EI at 70 eV.

    • Mass Range: m/z 40-400.

LC-MS/MS Protocol for Impurity Profiling

This protocol is suitable for identifying both polar and non-polar impurities.[11]

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution in methanol or acetonitrile.

    • Prepare working solutions by diluting the stock solution with the initial mobile phase composition.

  • Instrumentation and Conditions:

    • Liquid Chromatograph: Shimadzu Nexera X2 UHPLC or equivalent.

    • Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent high-resolution mass spectrometer.

    • Column: C18 reverse-phase column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) at 40°C.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient:

      • 0-1 min: 5% B.

      • 1-5 min: 5% to 95% B.

      • 5-7 min: 95% B.

      • 7-7.1 min: 95% to 5% B.

      • 7.1-9 min: 5% B.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Ionization: ESI, positive mode.

Logical Troubleshooting Flowchart

Troubleshooting_Flowchart decision decision issue issue issue1 Chromatographic Issue decision1 decision1 issue1->decision1 Check Peak Shape issue2 Review Scenario 3: - Active Sites - Overload - Solvent Mismatch - Metal Chelation decision1->issue2 Tailing/Fronting decision2 Retention Time Stable? decision1->decision2 Good Shape issue3 Check for: - Leaks - Flow Rate Inconsistency - Column Degradation - Mobile Phase Issues decision2->issue3 No issue4 Mass Spec Issue decision2->issue4 Yes decision3 decision3 issue4->decision3 Signal Intensity? issue5 Review Scenario 1: - Sample Prep - Instrument Tune - Ionization Mode decision3->issue5 Low/No Signal decision4 Unexpected Peaks? decision3->decision4 Good Signal issue6 Review Scenario 2: - Impurity ID Workflow - Check for +16, +32 Da - Compare Fragmentation decision4->issue6 Yes end Analysis Successful decision4->end No

Caption: A logical flowchart for troubleshooting common analytical issues.

References

  • Gas Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu UK. Available at: [Link]

  • Appendix B: GC/MS Troubleshooting Quick Reference. ResearchGate. Available at: [Link]

  • TROUBLESHOOTING GUIDE. Available at: [Link]

  • Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Available at: [Link]

  • Forced degradation studies. MedCrave online. Available at: [Link]

  • GC Troubleshooting guide Shimadzu FINAL. Available at: [Link]

  • Pyrimidine, 5-methyl-2,4-bis[(trimethylsilyl)oxy]- - the NIST WebBook. National Institute of Standards and Technology. Available at: [Link]

  • Forced Degradation Studies. Coriolis Pharma. Available at: [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. Available at: [Link]

  • Pyrimidine, 5-methyl- - the NIST WebBook. National Institute of Standards and Technology. Available at: [Link]

  • GC Troubleshooting Guide Poster. Agilent. Available at: [Link]

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's | Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues | TSI Journals. Available at: [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Available at: [Link]

  • Limitations to GC-MS Determination of Sulfur-Containing Polycyclic Aromatic Compounds in Geochemical, Petroleum, and Environmental Investigations | Energy & Fuels. ACS Publications. Available at: [Link]

  • Mass Spectrometry: Fragmentation. Available at: [Link]

  • Biological sulphur-containing compounds – Analytical challenges | Request PDF. ResearchGate. Available at: [Link]

  • (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate. Available at: [Link]

  • Detection of sulfur-containing impurities in pharmaceutical samples by high performance liquid chromatography/chemical reaction interface mass spectrometry. PubMed. Available at: [Link]

  • Determination of sulfur heterocycles in coal liquids and shale oils | Analytical Chemistry. Available at: [Link]

  • One-Pot Synthesis of Dihydropyrimidin-2(1H)-ones Catalyzed by Ceric (IV) Ammonium Nitrate. Journal of American Science. Available at: [Link]

  • 4.4: Interpreting Electron Ionization Mass Spectra. Chemistry LibreTexts. Available at: [Link]

  • Novel pyrimidine linked acyl thiourea derivatives as potent α-amylase and proteinase K inhibitors: design, synthesis, molecular docking and ADME studies. NIH. Available at: [Link]

  • Detection of sulfur-containing impurities in pharmaceutical samples by high performance liquid chromatography/chemical reaction interface mass spectrometry | Request PDF. ResearchGate. Available at: [Link]

  • The condensations of benzaldehyde and ethyl acetoacetate with urea and thiourea. ResearchGate. Available at: [Link]

  • Green Chemistry. RSC Publishing. Available at: [Link]

  • A four-component modified Biginelli reaction: A novel approach for C-2 functionalized dihydropyrimidines. NIH. Available at: [Link]

Sources

Improving the regioselectivity of reactions involving "5-Methyl-2-(methylthio)pyrimidine"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Methyl-2-(methylthio)pyrimidine

A Guide to Improving Regioselectivity in Synthetic Transformations

Welcome to the technical support center for this compound. As Senior Application Scientists, we understand that achieving high regioselectivity with substituted pyrimidines is a common challenge for researchers in medicinal chemistry and drug development. This guide is designed to provide direct, actionable solutions to problems you may encounter during your experiments. It is structured in a question-and-answer format to address specific issues, explaining the underlying chemical principles and offering field-proven protocols.

Understanding the Reactivity of this compound

Before troubleshooting, it's crucial to understand the electronic landscape of the molecule. The pyrimidine ring is inherently electron-deficient (π-deficient) due to the presence of two electronegative nitrogen atoms. This has profound implications for its reactivity.

  • Nucleophilic Aromatic Substitution (SNAr): The C2, C4, and C6 positions are electrophilic and susceptible to attack by nucleophiles.

  • Electrophilic Aromatic Substitution (SEAr): The ring is strongly deactivated towards electrophiles. Reactions like nitration or Friedel-Crafts are generally challenging and require harsh conditions.[1]

  • Substituent Effects:

    • The 2-(methylthio) group can act as a leaving group in SNAr reactions.

    • The 5-methyl group is a weak electron-donating group, providing slight activation to the ring, but its primary reactivity is through radical pathways at the methyl carbon itself.[1]

Caption: Key reactive sites on this compound.

FAQ & Troubleshooting Guide

Section 1: Reactions at the C2 Position (Displacement of the Methylthio Group)

Question: I am trying to displace the 2-(methylthio) group with an amine nucleophile, but the reaction is slow and gives low yields. How can I improve this?

Answer: This is a very common issue. The 2-(methylthio) group (-SMe) is only a moderate leaving group in nucleophilic aromatic substitution (SNAr) reactions.[2] To achieve high yields and reasonable reaction rates, you must first activate it by converting it into a superior leaving group.

The Causality: The reactivity of a leaving group is inversely related to the pKa of its conjugate acid. By oxidizing the sulfur atom, you create a sulfoxide (-S(O)Me) or, even better, a sulfone (-SO₂Me). The corresponding conjugate acids (methanesulfenic acid and methanesulfonic acid) are much stronger acids, making the sulfinyl and sulfonyl groups excellent leaving groups.[3] The strong electron-withdrawing nature of the sulfonyl group also further activates the C2 position towards nucleophilic attack.[2]

Troubleshooting Workflow:

start Low Yield in C2 Substitution? check_oxidation Did you oxidize the -SMe group first? start->check_oxidation no_path This is the primary issue. The -SMe group is a poor leaving group. check_oxidation->no_path No substitution Step 2: Perform Nucleophilic Substitution (SNAr) check_oxidation->substitution Yes oxidize Step 1: Oxidize to Sulfone (-SO2Me) no_path->oxidize check_conditions Still low yield? substitution->check_conditions solution_base Optimize Base & Solvent. Use a non-nucleophilic base (e.g., DIPEA, K2CO3). Try aprotic polar solvents (DMF, DMSO, NMP). check_conditions->solution_base Yes success High Yield Achieved check_conditions->success No solution_temp Increase Temperature. SNAr reactions with sulfones can often be run at RT, but may require heating (60-100 °C). solution_base->solution_temp

Caption: Troubleshooting workflow for C2 nucleophilic substitution.

Recommended Protocol: Two-Step C2-Amination

This self-validating protocol first creates the highly reactive sulfone intermediate, which can be easily monitored by TLC or LC-MS, before proceeding to the substitution.

Part A: Oxidation to 5-Methyl-2-(methylsulfonyl)pyrimidine

  • Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent like dichloromethane (DCM) or acetic acid in a round-bottom flask.[1][4]

  • Cooling: Place the flask in an ice-water bath to cool the solution to 0 °C.

  • Addition of Oxidant: Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA, ~2.2 eq) or Oxone® (2.5 eq) portion-wise, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the conversion of the starting material by TLC or LC-MS. You should see a new, more polar spot corresponding to the sulfone.

  • Workup: Quench the reaction by adding aqueous sodium thiosulfate solution, followed by saturated sodium bicarbonate solution until gas evolution ceases.

  • Extraction: Extract the product with DCM or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude sulfone, which is often used directly in the next step.

Part B: Nucleophilic Substitution

  • Reaction Setup: Dissolve the crude 5-Methyl-2-(methylsulfonyl)pyrimidine (1.0 eq) in a polar aprotic solvent such as DMF or NMP.

  • Add Reagents: Add the desired amine nucleophile (1.1 - 1.5 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq) or potassium carbonate (K₂CO₃, 2.0 eq).

  • Reaction: Stir the mixture at room temperature or heat to 60-80 °C. The highly reactive sulfone should ensure a much faster reaction. Monitor by TLC or LC-MS until the starting material is consumed.

  • Workup & Purification: Dilute the reaction mixture with water and extract the product with ethyl acetate. Purify using standard column chromatography.

Leaving GroupConjugate Acid pKa (approx.)Relative Reactivity (SNAr)
-SMe (Methylthio)~7.01
-SO₂Me (Methylsulfonyl)~ -1.9>100,000[3]
Caption: Comparison of leaving group ability for SNAr reactions.
Section 2: Reactions at the Pyrimidine Ring (C4/C6 Positions)

Question: I want to perform a Suzuki or Buchwald-Hartwig coupling at the C4 or C6 position. How can I selectively introduce a halogen at these positions without it reacting elsewhere?

Answer: Direct halogenation of this compound is challenging due to the electron-deficient nature of the ring. A more reliable strategy is to start from a precursor that already contains the necessary functional groups. However, if you must functionalize the existing ring, a deprotonation/metalation strategy is the most viable route to introduce functionality regioselectively.

The Causality: The protons at C4 and C6 are the most acidic on the pyrimidine ring due to the inductive effect of the adjacent nitrogen atoms. A strong, sterically hindered, non-nucleophilic base can selectively deprotonate one of these positions, creating a nucleophilic organometallic intermediate that can then be quenched with an electrophile (e.g., an iodine source for subsequent Suzuki coupling). Recent studies have shown that mixed Li/Zn bases like TMPZnCl·LiCl can achieve high regioselectivity in the metalation of pyrimidines.[5][6]

Recommended Protocol: Regioselective C6-Iodination via Metalation

  • Reaction Setup: In a flame-dried, argon-purged flask, dissolve this compound (1.0 eq) in anhydrous THF.

  • Deprotonation: Cool the solution to -78 °C. Slowly add a solution of TMPZnCl·LiCl (1.5 - 2.0 eq) in THF. Allow the mixture to slowly warm to room temperature and stir for 2-3 hours. This step is critical for achieving regioselective deprotonation.

  • Electrophilic Quench: Cool the resulting organozinc solution back to 0 °C. Add a solution of iodine (I₂) (1.2 eq) in THF dropwise.

  • Reaction & Workup: Stir at 0 °C for 1 hour, then allow to warm to room temperature. Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extraction & Purification: Extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and purify by column chromatography to isolate the C6-iodinated product. This product is now an excellent substrate for Suzuki or Buchwald-Hartwig reactions.[7][8][9]

Section 3: Reactions at the 5-Methyl Group

Question: I'm trying to brominate the 5-methyl group using NBS, but I'm getting a complex mixture of products and low conversion. What's going wrong?

Answer: Functionalizing the 5-methyl group requires a free-radical pathway. Success depends on initiating and propagating the radical reaction efficiently while suppressing ionic side reactions. A complex mixture suggests that either the reaction conditions are not optimized for radical formation or that subsequent reactions are occurring.

The Causality: The 5-methyl group is analogous to a benzylic position and can be halogenated using radical initiators.[1] Reagents like N-bromosuccinimide (NBS) require a radical initiator (e.g., AIBN or benzoyl peroxide) or UV light to generate the bromine radical needed for hydrogen abstraction. Without proper initiation, NBS can participate in undesired ionic pathways, especially if trace acid is present.

Troubleshooting Steps:

  • Ensure Purity of Reagents: Use freshly recrystallized NBS. Old NBS can contain bromine and acid impurities. Ensure your solvent (e.g., CCl₄ or benzene) is anhydrous and free of peroxides.

  • Use a Radical Initiator: Add a catalytic amount (1-5 mol%) of AIBN (azobisisobutyronitrile) or benzoyl peroxide.

  • Control Temperature: The reaction should be heated to the decomposition temperature of your initiator (for AIBN, this is typically 65-85 °C).

  • Exclude Oxygen: Perform the reaction under an inert atmosphere (Nitrogen or Argon). Oxygen can quench radicals and interfere with the chain reaction.

Recommended Protocol: Radical Bromination of the 5-Methyl Group

  • Setup: To a solution of this compound (1.0 eq) in anhydrous carbon tetrachloride (CCl₄), add N-bromosuccinimide (NBS, 1.05 eq) and AIBN (0.02 eq).

  • Reaction: Heat the mixture to reflux (around 77 °C for CCl₄) under an inert atmosphere for 2-6 hours. Monitor the reaction by TLC. The product, 5-(bromomethyl)-2-(methylthio)pyrimidine, will be less polar than the starting material.

  • Workup: Cool the reaction to room temperature. Filter off the succinimide byproduct.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography. The resulting 5-(bromomethyl) derivative is a versatile electrophile for introducing a wide range of functionalities via nucleophilic substitution.

References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Shaker, Y. M. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Retrieved from [Link]

  • Grokipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Kumar, A., et al. (2015). Synthesis, characterization and evaluation of thiopyrimidine derivatives as possible antimicrobial agents. Journal of Saudi Chemical Society.
  • Shadbolt, R. S., & Ulbricht, T. L. V. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 1172-1178. Retrieved from [Link]

  • Al-Hiari, Y. M., et al. (2013). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 18(10), 12349–12361. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]

  • Wunderlich, S. H., & Knochel, P. (2017). Exploiting Coordination Effects for the Regioselective Zincation of Diazines Using TMPZnX⋅LiX (X=Cl, Br). Angewandte Chemie International Edition, 56(34), 10248-10252. Retrieved from [Link]

  • ResearchGate. (n.d.). Metalation of pyrimidine triggered by substrate coordination to TMPZnBr⋅LiBr (3 b). Retrieved from [Link]

  • Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters. Retrieved from [Link]

  • University of Liverpool. (n.d.). Pyrimidines. Retrieved from [Link]

  • Sharpe, D. J., et al. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 66(14), 4989–4993. Retrieved from [Link]

  • ResearchGate. (2016). Investigation of regioselectivity on the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Electrophilic Substitution. Retrieved from [Link]

  • ResearchGate. (2002). Electrophilic Substitution In Azines. Retrieved from [Link]

Sources

Overcoming solubility issues during the workup of pyrimidine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Navigating Pyrimidine Reaction Workups

Welcome to the dedicated support center for troubleshooting pyrimidine reaction workups. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter solubility challenges with pyrimidine-containing compounds. As a Senior Application Scientist, I've seen firsthand how the unique electronic properties of pyrimidines can complicate their isolation and purification. This resource combines fundamental chemical principles with field-tested protocols to help you overcome these hurdles efficiently.

Frequently Asked Questions (FAQs)

Q1: Why do my pyrimidine products frequently precipitate or form an oil during aqueous workup?

A1: This is a common issue stemming from the inherent properties of the pyrimidine ring system. The two nitrogen atoms in the ring can act as hydrogen bond acceptors, but they also decrease the overall electron density of the ring, making it more "organic-like" than one might expect, especially when substituted with non-polar groups. Furthermore, many pyrimidine derivatives can become protonated or deprotonated depending on the pH of the aqueous phase, drastically altering their solubility profile.

  • Protonation: In acidic conditions (pH < 1), the basic nitrogen atoms can be protonated, forming a cationic species that is often highly soluble in the aqueous phase, leading to extraction difficulties.

  • "Salting Out" vs. "Oiling Out": If your product is moderately polar, the addition of brine can sometimes force it out of the aqueous layer and into the organic phase ("salting out"). However, if the product has low melting point or is amorphous, this same process can cause it to separate as an intractable oil ("oiling out") instead of a crystalline solid.

Q2: I've formed a salt of my pyrimidine product, and now it's stuck in the aqueous layer. How can I recover it?

A2: This scenario typically occurs after an acidic or basic quench. To recover your product, you must neutralize the salt to its freebase or free acid form, which is usually much less water-soluble.

  • Step 1: pH Adjustment. Carefully adjust the pH of the combined aqueous layers. If you have an acidic salt (e.g., a hydrochloride salt), slowly add a base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the pH is neutral or slightly basic (pH 7-8). If you have a basic salt (e.g., a sodium salt of a carboxylic acid-substituted pyrimidine), add a dilute acid like 1 M HCl. Monitor the pH closely with litmus paper or a pH meter.

  • Step 2: Re-extraction. Once the product has precipitated or is no longer ionized, you can re-extract it with an appropriate organic solvent like dichloromethane (DCM), ethyl acetate (EtOAc), or a 9:1 mixture of chloroform and isopropanol.

Troubleshooting Guide: Step-by-Step Solutions

Problem 1: Product is insoluble in common extraction solvents (e.g., EtOAc, DCM) after quenching the reaction.

This often happens with highly polar pyrimidines, such as those containing multiple heteroatoms, hydroxyl groups, or amine functionalities.

The combination of the pyrimidine core and polar functional groups can lead to strong intermolecular forces, such as hydrogen bonding, making the compound more soluble in polar protic solvents (like water or methanol) than in less polar organic solvents typically used for extraction. The goal is to disrupt this hydrogen bonding network or modify the molecule to make it more lipophilic.

  • Initial Quench: Quench the reaction mixture as planned (e.g., with water or a saturated aqueous solution).

  • Solvent Addition: If a precipitate forms or you have poor partitioning, add a more polar, water-miscible organic solvent like tetrahydrofuran (THF) or acetonitrile (MeCN) to the biphasic mixture until the solid dissolves.

  • Salting Out: Add a significant amount of a saturated brine solution. The high salt concentration will decrease the solubility of your organic product in the aqueous phase, forcing it into the organic layer.

  • Phase Separation & Extraction: The mixture should now separate into distinct organic and aqueous layers. Separate the organic layer and proceed to extract the aqueous layer 2-3 more times with your primary extraction solvent (e.g., EtOAc).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Caption: Decision tree for addressing product insolubility during extraction.

Problem 2: A persistent emulsion forms during the extraction process.

Emulsions are common when the reaction mixture contains amphiphilic molecules, such as certain catalysts, byproducts, or the pyrimidine product itself, which can stabilize the interface between the organic and aqueous layers.

Method Procedure Rationale
Brine Addition Add a small amount of saturated NaCl solution (brine) to the separatory funnel and swirl gently.Increases the ionic strength of the aqueous phase, which helps to break up the emulsion by destabilizing the charged or polar groups at the interface.
Filtration Filter the entire emulsion through a pad of Celite® (diatomaceous earth).The fine, porous structure of Celite can physically disrupt the droplets that form the emulsion, allowing for better phase separation.
Centrifugation If the volume is manageable, transfer the emulsion to centrifuge tubes and spin at a moderate speed.The applied g-force accelerates the separation of the two immiscible phases.
Solvent Modification Add a small amount of a different organic solvent (e.g., a few mL of THF or isopropanol) to the mixture.This can alter the overall polarity and interfacial tension, sometimes leading to the collapse of the emulsion.

Advanced Protocol: Handling Highly Insoluble Pyrimidine Bases

For particularly stubborn cases, such as zwitterionic pyrimidines or those with multiple hydrogen-bonding sites, a more rigorous approach may be necessary.

This technique leverages the basicity of the pyrimidine nitrogens to selectively isolate the product.

  • Acidic Dissolution: After removing the reaction solvent, dissolve the crude residue in a dilute acidic solution (e.g., 1 M HCl). Most organic impurities should remain insoluble.

  • Filtration of Impurities: Filter the acidic solution to remove any non-basic, insoluble impurities.

  • Basification and Precipitation: Cool the filtrate in an ice bath and slowly add a base (e.g., 2 M NaOH or NH₄OH) with vigorous stirring until the pH is > 9. Your pyrimidine product should precipitate as the free base.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake sequentially with cold water (to remove inorganic salts) and then a non-polar organic solvent like diethyl ether or hexanes (to remove any remaining non-polar impurities).

  • Drying: Dry the purified product under high vacuum.

G cluster_0 Step 1: Acidic Dissolution & Filtration cluster_1 Step 2: Basification & Precipitation cluster_2 Step 3: Isolation & Drying A Crude Reaction Mixture B Dissolve in 1 M HCl A->B C Filter to remove insoluble impurities B->C D Acidic Filtrate (contains protonated product) C->D Transfer Filtrate E Cool in ice bath D->E F Slowly add 2 M NaOH until pH > 9 E->F G Product precipitates as free base F->G H Vacuum filter the solid G->H Collect Solid I Wash with cold water, then hexanes H->I J Dry under high vacuum I->J

Caption: Workflow for purifying basic pyrimidine compounds via acid-base extraction.

References

  • Title: Salting-out effect in liquid-liquid extraction Source: ScienceDirect URL: [Link]

Validation & Comparative

A Comparative Analysis of Synthetic Routes to 5-Methyl-2-(methylthio)pyrimidine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For chemists engaged in drug discovery and development, the pyrimidine scaffold is a cornerstone of molecular design. The strategic functionalization of this heterocycle allows for the fine-tuning of physicochemical and pharmacological properties. Among its many derivatives, 5-Methyl-2-(methylthio)pyrimidine serves as a crucial intermediate, offering multiple avenues for further chemical modification. This guide provides a comparative analysis of the primary synthetic routes to this versatile building block, offering insights into the practical considerations and underlying chemical principles that govern each approach.

Introduction to Synthetic Strategies

The synthesis of this compound can be broadly categorized into three distinct strategies, each with its own set of advantages and challenges:

  • Route A: S-Methylation of 5-Methylpyrimidine-2-thione. This is a classic and often straightforward approach that involves the direct alkylation of a pre-formed pyrimidine-2-thione precursor.

  • Route B: Nucleophilic Aromatic Substitution (SNAr). This strategy utilizes an activated pyrimidine ring, typically a 2-halopyrimidine, which undergoes substitution by a methylthiolate nucleophile.

  • Route C: Pyrimidine Ring Construction. This "bottom-up" approach involves the cyclocondensation of acyclic precursors to build the desired pyrimidine ring system with the required substituents either in place or introduced during the cyclization.

This guide will delve into the specifics of each route, providing a head-to-head comparison of their performance based on factors such as yield, scalability, availability of starting materials, and operational simplicity.

At-a-Glance Comparison of Synthetic Routes

MetricRoute A: S-MethylationRoute B: Nucleophilic SubstitutionRoute C: Ring Construction
Overall Yield Generally high for the methylation step; overall yield depends on the synthesis of the thione precursor.Good to high, depending on the reactivity of the halopyrimidine.Moderate to good; can be a one-pot reaction, but may require significant optimization.
Scalability Generally good; S-methylation is a well-established and scalable reaction.Good; SNAr reactions are commonly used in industrial processes.Can be variable; one-pot reactions are often scalable, but may present challenges in purification at a larger scale.
Starting Materials Requires the synthesis of 5-methylpyrimidine-2-thione.Requires the synthesis of 2-chloro-5-methylpyrimidine.Utilizes simple acyclic precursors like β-ketoesters and S-methylisothiourea, which are often commercially available.
Simplicity Two-step process (thione synthesis, then methylation).Two-step process (halopyrimidine synthesis, then substitution).Can be a one-pot procedure, potentially simplifying the overall workflow.
Key Considerations Potential for N-methylation as a side product.The halogenated precursor can be lachrymatory and requires careful handling.The cyclocondensation reaction may require careful control of conditions to avoid side reactions and maximize yield.

In-Depth Analysis of Synthetic Routes

Route A: S-Methylation of 5-Methylpyrimidine-2-thione

This route is predicated on the nucleophilicity of the sulfur atom in the tautomeric thione form of 5-methylpyrimidine-2-thiol. The thione is readily deprotonated by a mild base to form a thiolate, which then acts as a potent nucleophile towards a methylating agent.

Causality of Experimental Choices:

  • Base: A non-nucleophilic base such as potassium carbonate is often chosen to deprotonate the thione without competing in the subsequent alkylation reaction. Stronger bases like sodium hydroxide can also be used.

  • Methylating Agent: Methyl iodide is a highly effective methylating agent due to the excellent leaving group ability of iodide. Dimethyl sulfate is a more economical but also more toxic alternative.

  • Solvent: A polar aprotic solvent like acetone or DMF is typically used to dissolve the reactants and facilitate the SN2 reaction.

Potential Pitfalls:

A common side reaction is the N-methylation of the pyrimidine ring, leading to the formation of an isomeric product.[1] This can often be minimized by careful control of reaction temperature and the choice of base and solvent.[1]

Workflow Diagram:

Route A start 5-Methylpyrimidine-2-thione reagents Methyl Iodide (CH3I) Base (e.g., K2CO3) Solvent (e.g., Acetone) start->reagents product This compound reagents->product S-Methylation side_product N-Methylated Isomer reagents->side_product N-Methylation (Side Reaction)

Caption: Workflow for Route A: S-Methylation.

Route B: Nucleophilic Aromatic Substitution (SNAr) of 2-Chloro-5-methylpyrimidine

This route leverages the electron-deficient nature of the pyrimidine ring, which activates the C2 position for nucleophilic attack. A halogen, typically chlorine, at this position serves as a good leaving group that can be displaced by a sulfur nucleophile like sodium thiomethoxide.

Causality of Experimental Choices:

  • Nucleophile: Sodium thiomethoxide is a potent and readily available sulfur nucleophile. It can be generated in situ from methanethiol and a base, or used as a commercially available solution.

  • Solvent: A polar aprotic solvent such as DMF is ideal for SNAr reactions as it can solvate the cation of the nucleophile, thus enhancing the nucleophilicity of the anion.

  • Temperature: Gentle heating is often employed to increase the reaction rate, though the high reactivity of the substrate may allow for the reaction to proceed at room temperature.[2]

Potential Pitfalls:

The starting material, 2-chloro-5-methylpyrimidine, can be volatile and lachrymatory, requiring handling in a well-ventilated fume hood. The reaction is also sensitive to moisture, which can hydrolyze the starting material.

Workflow Diagram:

Route B start 2-Chloro-5-methylpyrimidine reagents Sodium Thiomethoxide (NaSMe) Solvent (e.g., DMF) start->reagents product This compound reagents->product SNAr

Caption: Workflow for Route B: Nucleophilic Substitution.

Route C: Pyrimidine Ring Construction via Cyclocondensation

This approach builds the pyrimidine ring from acyclic precursors. A prominent example is a modification of the Biginelli reaction, where S-methylisothiourea is condensed with a β-dicarbonyl compound.[3] To obtain the 5-methyl substituent, a suitable C3 fragment is required. One such precursor is ethyl 2-methylacetoacetate.

Causality of Experimental Choices:

  • Precursors: The choice of S-methylisothiourea directly installs the 2-(methylthio) group. Ethyl 2-methylacetoacetate provides the C4, C5 (with the methyl group), and C6 atoms of the pyrimidine ring.

  • Catalyst: The reaction is typically catalyzed by an acid to activate the carbonyl groups for nucleophilic attack.

  • Reaction Conditions: The reaction may be performed in a suitable solvent at elevated temperatures to drive the condensation and subsequent cyclization and dehydration steps. One-pot procedures are often favored for their efficiency.[4]

Potential Pitfalls:

This reaction can sometimes lead to a mixture of products if the regioselectivity of the initial condensation is not well-controlled. The reaction conditions need to be carefully optimized to favor the formation of the desired pyrimidine over other potential side products.

Workflow Diagram:

Route C cluster_0 start1 Ethyl 2-methylacetoacetate reagents Acid Catalyst Solvent/Heat start1->reagents start2 S-Methylisothiourea start2->reagents product This compound reagents->product Cyclocondensation

Caption: Workflow for Route C: Ring Construction.

Detailed Experimental Protocols

Protocol for Route A: S-Methylation of 5-Methylpyrimidine-2-thione

This protocol is a representative procedure based on standard methylation of heterocyclic thiols.[5]

  • Reaction Setup: To a solution of 5-methylpyrimidine-2-thione (1.0 eq) in acetone (10 mL per gram of thione) is added potassium carbonate (1.5 eq).

  • Addition of Methylating Agent: Methyl iodide (1.1 eq) is added dropwise to the stirred suspension at room temperature.

  • Reaction: The reaction mixture is stirred at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up: The reaction mixture is filtered to remove inorganic salts. The filtrate is concentrated under reduced pressure.

  • Purification: The residue is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound.

Protocol for Route B: Nucleophilic Aromatic Substitution

This protocol is adapted from the synthesis of a similar compound, 5-bromo-2-(methylthio)pyrimidine.[2]

  • Reaction Setup: A solution of 2-chloro-5-methylpyrimidine (1.0 eq) in DMF (10 mL per gram of chloropyrimidine) is prepared in a round-bottom flask under an inert atmosphere.

  • Addition of Nucleophile: Sodium thiomethoxide (1.1 eq, as a solution or solid) is added portion-wise to the stirred solution at room temperature.

  • Reaction: The reaction mixture is heated to 50 °C and stirred for 3-5 hours. The progress of the reaction is monitored by TLC.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched by the addition of water. The aqueous mixture is extracted with ethyl acetate (3 x 20 mL).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography (silica gel, hexane/ethyl acetate) to yield the final product.

Protocol for Route C: Pyrimidine Ring Construction

This protocol is a conceptual procedure based on the Atwal-Biginelli reaction.[4]

  • Reaction Setup: In a round-bottom flask, S-methylisothiourea sulfate (1.0 eq), ethyl 2-methylacetoacetate (1.0 eq), and an aldehyde (e.g., paraformaldehyde, 1.0 eq) are suspended in ethanol.

  • Catalyst Addition: A catalytic amount of a strong acid (e.g., concentrated HCl) is added.

  • Reaction: The mixture is heated to reflux and stirred for 12-24 hours, with reaction progress monitored by TLC.

  • Work-up: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is neutralized with a saturated solution of sodium bicarbonate and extracted with an organic solvent like ethyl acetate.

  • Purification: The organic layer is dried and concentrated, and the resulting crude product is purified by column chromatography to isolate this compound.

Conclusion

The choice of synthetic route for this compound is contingent upon several factors including the desired scale of the synthesis, the availability and cost of starting materials, and the technical capabilities of the laboratory.

  • Route A (S-Methylation) is often favored for its operational simplicity and generally high yields in the final step, provided the thione precursor is readily accessible.

  • Route B (Nucleophilic Substitution) is a robust and scalable method, particularly well-suited for late-stage functionalization if the corresponding halopyrimidine is available or can be synthesized efficiently.

  • Route C (Ring Construction) offers the most flexibility in terms of introducing a variety of substituents onto the pyrimidine ring from simple, inexpensive starting materials, though it may require more extensive optimization to achieve high yields.

By understanding the nuances of each approach, researchers can make an informed decision to select the most efficient and practical pathway for their specific synthetic objectives.

References

  • Shutalev, A. D., & Sivova, N. V. (n.d.). A New Synthesis of Biginelli Compounds. Molbank. Retrieved from [Link]

  • A four-component modified Biginelli reaction: A novel approach for C-2 functionalized dihydropyrimidines. (n.d.). National Institutes of Health. Retrieved from [Link]

  • CN112679439A - Preparation method of 2-chloro-5-methylthiopyrimidine. (n.d.). Google Patents.
  • Synthesis and solid-state polymerization of 5-(2-methylthio-4-methylpyrimidin-5-yl)penta-2,4-diyn-1-ol and of several of its derivatives. (2005). ResearchGate. Retrieved from [Link]

  • Shimizu, M., Shimazaki, T., & Takeda, Y. (2010). S-METHYLATION OF N-CONTAINING HETEROCYCLIC THIOLS WITH CONJUGATED ACIDS OF METHOXY GROUPS. HETEROCYCLES, 81(2), 431. [Link]

  • US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates. (n.d.). Google Patents.
  • Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. (2024). ResearchGate. Retrieved from [Link]

  • Okuda. (1958). Scholarly article on 2-methyl-5-((methylthio)methyl)pyrimidin-4-amine 90008-97-2 from Journal of Organic Chemistry p. 1738,1740. Lookchem. Retrieved from [Link]

  • (2S)-2-methyl-3-oxobutanal. (n.d.). PubChem. Retrieved from [Link]

  • 2-methyl-3-oxobutanal. (n.d.). Chemsrc. Retrieved from [Link]

  • CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) -one. (n.d.). Google Patents.
  • One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Butanal, 2-methyl-3-oxo-. (n.d.). PubChem. Retrieved from [Link]

  • Modified Biginelli reaction: Synthesis of fused Dihydropyrimidones. (n.d.). International Science Community Association. Retrieved from [Link]

  • Woerly, E. (2008, November 24). THE BIGINELLI REACTION: DEVELOPMENT AND APPLICATIONS. University of Illinois at Urbana-Champaign. Retrieved from [Link]

  • Selective Methylation of Nucleosides via an In Situ Generated Methyl Oxonium. (2020). ResearchGate. Retrieved from [Link]

  • US4612377A - Preparation of 2-chloro-5-methylpyridine. (n.d.). Google Patents.
  • What are the best conditions of methylation of 2,5-dimercabtothiadiazole? (2013, November 9). ResearchGate. Retrieved from [Link]

  • Zade, A., et al. (2025). Biginelli Reaction- A Green Chemistry Approach for Synthesis of Tetrahydro Pyrimidine Derivatives. Journal of Internal Medicine & Pharmacology (JIMP), 2(2), 1-14. Retrieved from [Link]

  • Methylation using iodomethane. (2020, October 28). Reddit. Retrieved from [Link]

Sources

A Comparative Analysis of 5-Methyl-2-(methylthio)pyrimidine and Commercial Fungicides for the Management of Phytophthora infestans

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Agrochemical Professionals

Introduction: The Enduring Threat of Late Blight

Phytophthora infestans, an oomycete pathogen, is the causal agent of late blight, a devastating disease affecting potatoes and tomatoes worldwide. The economic and agricultural impact of this pathogen necessitates a continuous search for novel and effective fungicidal agents. This guide provides a comparative analysis of the potential fungicide "5-Methyl-2-(methylthio)pyrimidine" and its derivatives against established commercial fungicides: metalaxyl, mandipropamid, and fluopicolide, for the control of P. infestans.

The Candidate: this compound and its Derivatives

This compound belongs to the pyrimidine class of heterocyclic compounds. Derivatives of this scaffold have demonstrated promising fungicidal activity against a range of plant pathogens. While specific data for the parent compound is limited in publicly available research, studies on structurally related pyrimidine derivatives indicate a potential for significant efficacy against oomycetes like P. infestans. Research into novel pyrimidine derivatives has shown that this class of compounds can exhibit significant growth inhibition of P. infestans.

Established Fungicides for Late Blight Control

A meaningful comparison requires understanding the benchmarks set by current industry standards. The following sections detail the modes of action and reported efficacy of three widely used fungicides against Phytophthora infestans.

Metalaxyl: A Phenylamide Fungicide

Metalaxyl is a systemic fungicide that has been a cornerstone of late blight management for decades. It is highly effective against oomycetes.

Mode of Action: Metalaxyl specifically inhibits ribosomal RNA synthesis in oomycetes, thereby disrupting protein synthesis and leading to cell death. This targeted mode of action provides excellent systemic control.

Mandipropamid: A Carboxylic Acid Amide (CAA) Fungicide

Mandipropamid is a highly effective fungicide with protectant, curative, and translaminar activity against P. infestans.

Mode of Action: Mandipropamid targets the cellulose synthase enzyme, a key component in cell wall biosynthesis in oomycetes. This disruption of cell wall formation leads to the inhibition of mycelial growth and spore germination.

Fluopicolide: A Benzamide Fungicide

Fluopicolide represents a distinct class of fungicides with a unique mode of action against oomycetes.

Mode of Action: Fluopicolide disrupts the spectrin-like proteins in the cytoskeleton of oomycetes. This leads to the delocalization of these proteins, causing instability of the cell membrane and ultimately cell death. This novel mode of action makes it a valuable tool for resistance management.

Comparative Efficacy: In Vitro Data Analysis

The following table summarizes the available in vitro efficacy data for the comparator fungicides against Phytophthora infestans, primarily focusing on the half-maximal effective concentration (EC50). Due to the limited publicly available data for "this compound," we present the percentage inhibition of related novel pyrimidine derivatives at a fixed concentration as a preliminary point of comparison.

FungicideTarget PathogenAssay TypeEC50 (µg/mL)Reference
Metalaxyl Phytophthora infestansMycelial Growth Inhibition0.1 - 5.0+ (variable by isolate sensitivity)[1]
Mandipropamid Phytophthora infestansMycelial Growth Inhibition0.01 - 0.3[2]
Fluopicolide Phytophthora infestansMycelial Growth Inhibition0.1 - 1.0[2]
Novel Pyrimidine Derivatives (e.g., 1a, 3b, 3c) Phytophthora infestansMycelial Growth InhibitionInhibition of 18.2% - 36.4% at 50 µg/mL[3]

Note: The efficacy of fungicides can vary significantly depending on the specific isolate of P. infestans and the experimental conditions. The data presented here is a compilation from various sources and should be interpreted as a general guide. The data for the novel pyrimidine derivatives is not an EC50 value but rather a percentage of inhibition at a single concentration, indicating potential but requiring further dose-response studies for a direct comparison.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols are crucial. The following are standard methodologies for evaluating fungicide efficacy against Phytophthora infestans.

In Vitro Mycelial Growth Inhibition Assay

This assay determines the direct effect of a fungicide on the vegetative growth of the pathogen.

Protocol:

  • Media Preparation: Prepare a suitable growth medium, such as rye B agar or V8 juice agar, and amend it with a range of concentrations of the test fungicide. A solvent control (without the fungicide) must be included.

  • Inoculation: Place a mycelial plug (typically 5 mm in diameter) from an actively growing culture of P. infestans onto the center of each fungicide-amended and control agar plate.

  • Incubation: Incubate the plates in the dark at a controlled temperature (e.g., 18-20°C) for a specified period (e.g., 7-10 days).

  • Data Collection: Measure the radial growth of the mycelial colony in two perpendicular directions.

  • Analysis: Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the solvent control. Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the fungicide concentration and fitting a dose-response curve.

MycelialGrowthAssay cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Media Prepare Fungicide-Amended Agar Media Plates Pour into Petri Dishes Media->Plates Inoculate Inoculate with P. infestans Mycelial Plug Plates->Inoculate Incubate Incubate at 18-20°C Inoculate->Incubate Measure Measure Radial Growth Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate EC50 Determine EC50 Calculate->EC50

Caption: Workflow for the In Vitro Mycelial Growth Inhibition Assay.

Detached Leaf Assay for Protective Activity

This in vivo assay assesses the ability of a fungicide to prevent infection on host tissue.

Protocol:

  • Plant Material: Use healthy, fully expanded leaves from susceptible potato or tomato plants.

  • Fungicide Application: Apply the test fungicide to the abaxial (lower) surface of the leaves at various concentrations. Include a solvent-treated control. Allow the fungicide to dry completely.

  • Inoculation: Place a droplet of a zoospore or sporangial suspension of P. infestans onto the treated leaf surface.

  • Incubation: Place the inoculated leaves in a humid chamber at a controlled temperature (e.g., 15-18°C) with a photoperiod (e.g., 16 hours light/8 hours dark) for 5-7 days.

  • Disease Assessment: Evaluate the disease severity by measuring the lesion diameter or the percentage of the leaf area covered by lesions.

  • Analysis: Calculate the percentage of disease control for each fungicide concentration relative to the control. Determine the EC50 value.

DetachedLeafAssay cluster_prep Preparation cluster_exp Infection cluster_analysis Assessment Leaves Select Healthy Potato/Tomato Leaves Apply Apply Fungicide to Abaxial Leaf Surface Leaves->Apply Inoculate Inoculate with P. infestans Spore Suspension Apply->Inoculate Incubate Incubate in Humid Chamber Inoculate->Incubate Assess Assess Disease Severity (Lesion Size) Incubate->Assess Calculate Calculate % Disease Control Assess->Calculate EC50 Determine EC50 Calculate->EC50

Caption: Workflow for the Detached Leaf Assay.

Mode of Action: A Comparative Overview

Understanding the biochemical targets of fungicides is critical for effective use and resistance management.

ModeOfAction cluster_fungicides Fungicides cluster_targets Cellular Targets in P. infestans Metalaxyl Metalaxyl rRNA Ribosomal RNA Synthesis Metalaxyl->rRNA Inhibits Mandipropamid Mandipropamid CellWall Cell Wall Biosynthesis (Cellulose Synthase) Mandipropamid->CellWall Inhibits Fluopicolide Fluopicolide Cytoskeleton Cytoskeleton (Spectrin-like Proteins) Fluopicolide->Cytoskeleton Disrupts Pyrimidine This compound (Proposed) Unknown Potential Novel Target Pyrimidine->Unknown Hypothesized to Inhibit

Caption: Comparative Modes of Action of Fungicides against P. infestans.

Conclusion and Future Directions

Established fungicides like metalaxyl, mandipropamid, and fluopicolide offer effective control of Phytophthora infestans through well-defined modes of action. While direct comparative data for "this compound" is not yet widely available, preliminary studies on related pyrimidine derivatives suggest a promising avenue for the development of new fungicides. The observed in vitro inhibition of P. infestans by these novel compounds warrants further investigation, including comprehensive dose-response studies to determine their EC50 values and in vivo trials to assess their protective and curative activities. The development of fungicides with novel modes of action is crucial for sustainable disease management and to combat the evolution of fungicide resistance in P. infestans populations.

References

  • Liu, C., Fei, Q., Pan, N., & Wu, W. (2022). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Frontiers in Chemistry, 10, 939644. [Link]

  • Wang, L., et al. (2014). Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. Molecules, 19(11), 17751-17760. [Link]

  • Liu, C., Fei, Q., Pan, N., & Wu, W. (2022). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Frontiers in Chemistry, 10. [Link]

  • Agriculture and Horticulture Development Board. (2019). Comparison of sensitivity to a range of fungicides in contemporary genotypes of Phytophthora infestans in 2019. [Link]

  • Wu, W., et al. (2021). Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Journal of Chemistry, 2021, 1-9. [Link]

  • Wu, W., et al. (2023). Discovery of Novel Compounds for Combating Rising Severity of Plant Diseases Caused by Fungi and Viruses. ACS Omega, 8(38), 34820-34833. [Link]

  • Fioravanti, R., et al. (2023). Pyrimidine thioethers: A novel class of antidepressant agents, endowed with anxiolytic, performance enhancing and nootropic activity. European Journal of Medicinal Chemistry, 245, 114902. [Link]

  • Chen, J., et al. (2024). Synthesis and Fungicidal Activity Evaluation of Novel Triazole Thione/Thioether Derivatives Containing a Pyridylpyrazole Moiety. Chemistry & Biodiversity, e202402388. [Link]

  • Cárdenas, M., et al. (2012). Physiological and molecular characterization of Phytophthora infestans isolates from the Central Colombian Andean Region. Revista Iberoamericana de Micología, 29(3), 148-155. [Link]

  • Yanar, Y., et al. (2011). In vitro antifungal activities of 26 plant extracts on mycelial growth of Phytophthora infestans (Mont.) de Bary. African Journal of Biotechnology, 10(14), 2625-2629. [Link]

  • Gershon, H., et al. (1972). Antifungal Activity of 5-, 7-, and 5,7-Substituted 2-Methyl-8-Quinolinols. Antimicrobial Agents and Chemotherapy, 1(5), 373-375. [Link]

  • Hudayya, A., et al. (2022). In Vitro Sensitivity of Phytophthora infestans (Mont.) de Bary Isolated from Cikajang, Garut, to Several Fungicides. Jurnal Agrikultura, 33(2), 200-207. [Link]

  • Ogawa, Y., et al. (2009). Quantitative and Qualitative Analysis of the Antifungal Activity of Allicin Alone and in Combination with Antifungal Drugs. PLoS ONE, 4(6), e5901. [Link]

  • Oliveira, C. S., et al. (2021). Antifungal Activity of a Library of Aminothioxanthones. Molecules, 26(11), 3299. [Link]

  • Gershon, H., et al. (1972). Antifungal activity of 5-, 7-, and 5,7-substituted 2-methyl-8-quinolinols. Antimicrobial Agents and Chemotherapy, 1(5), 373-375. [Link]

Sources

A Senior Application Scientist's Comparative Guide to In Silico Docking of 5-Methyl-2-(methylthio)pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of the Pyrimidine Scaffold in Modern Drug Discovery

The pyrimidine ring is a foundational scaffold in medicinal chemistry, present in numerous FDA-approved drugs and countless investigational molecules.[1] Its prevalence stems from its ability to form multiple hydrogen bonds and engage in various non-covalent interactions, making it an effective mimic of biological purines and a versatile anchor for designing enzyme inhibitors.[2] Among its many variations, the 5-Methyl-2-(methylthio)pyrimidine core has emerged as a particularly valuable starting point for developing targeted therapies, especially in oncology.[3][4] The methylthio group at the 2-position serves as a readily modifiable handle, allowing chemists to generate diverse libraries for screening against therapeutic targets.[3]

This guide provides a comparative analysis of in silico molecular docking studies for derivatives of this scaffold against two critical protein targets in cancer therapy: Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2) . As a computational method, molecular docking predicts the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target protein.[5][6] This process is indispensable in modern drug discovery, as it accelerates the identification of promising lead compounds while reducing the costs associated with high-throughput screening.[7] We will explore the causality behind methodological choices, compare the performance of these derivatives against established inhibitors, and provide detailed, validated protocols for researchers to replicate and expand upon these findings.

Strategic Selection of Protein Targets: EGFR and CDK2

The choice of protein targets is the most critical first step in any drug discovery campaign. For pyrimidine-based scaffolds, kinases are a particularly fruitful target class due to the structural resemblance of the pyrimidine core to the adenine ring of ATP, the natural substrate for kinases.

  • Epidermal Growth Factor Receptor (EGFR): EGFR is a tyrosine kinase that plays a pivotal role in regulating cell proliferation and survival.[8] Its overexpression or mutation is a hallmark of various cancers, including non-small cell lung cancer (NSCLC).[9][10] Consequently, inhibiting the EGFR signaling pathway is a clinically validated strategy for cancer therapy.[8][10] Pyrimidine derivatives have been extensively investigated as EGFR tyrosine kinase inhibitors (TKIs), making EGFR an ideal primary target for this comparative study.[9][11] Specifically, derivatives of 5-(methylthio)pyrimidine have been successfully designed as mutant-selective EGFR inhibitors, tackling the challenge of acquired drug resistance.[4]

  • Cyclin-Dependent Kinase 2 (CDK2): CDK2 is a serine/threonine kinase that is essential for cell cycle progression, particularly the transition from the G1 to the S phase.[12] Dysregulation of CDK2 activity is a common feature in many human cancers, leading to uncontrolled cell division.[12] The ATP-binding pocket of CDK2 is a well-characterized site for inhibitor development, and numerous pyrimidine-based compounds have shown potent inhibitory activity, making CDK2 an excellent secondary target for comparison.[13][14][15]

Signaling Pathway Context

To understand the therapeutic rationale, it is crucial to visualize where these inhibitors act.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Binds RAS_RAF RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF Activates PI3K_AKT PI3K/AKT/mTOR Pathway EGFR->PI3K_AKT Activates Proliferation Proliferation RAS_RAF->Proliferation PI3K_AKT->Proliferation Inhibitor Pyrimidine Derivative (e.g., Gefitinib, Erlotinib) Inhibitor->EGFR Inhibits ATP Binding

Caption: EGFR signaling pathway and the point of pyrimidine inhibitor action.

Comparative Docking Performance of Pyrimidine Derivatives

The primary output of a docking simulation is the binding energy (or docking score), which estimates the binding affinity between the ligand and the protein.[16] A lower, more negative binding energy value indicates a more stable protein-ligand complex and, theoretically, a higher inhibitory potential.[6][16]

The following table summarizes quantitative data from various in silico studies, showcasing the predicted binding affinities of different pyrimidine derivatives against EGFR and CDK2. This allows for an objective comparison of their potential efficacy.

Derivative Class/CompoundTarget Protein (PDB ID)Predicted Binding Energy (kcal/mol)Key Interacting Residues
Against EGFR
Thieno[2,3-d]pyrimidine (Cmpd 5b)EGFR (Wild Type)-8.9Met793
Pyrimidine Derivative (Cmpd 7)EGFR Kinase Domain-8.8Not Specified
5-(methylthio)pyrimidine derivativeEGFR (L858R/T790M)Subnanomolar IC50 (Implies strong binding)Cys797 (covalent), Met793
Pyrimidine-Quinoline HybridDihydrofolate Reductase (DHFR)-6.60Not Specified
Against CDK2
Chalcone-Substituted Pyrimidine (4c)CDK2 (1HCK)-7.9LYS 33, GLU 12, THR 14, THR 165
Chalcone-Substituted Pyrimidine (4a)CDK2 (1HCK)-7.7Not Specified
Pyrazolo[3,4-d]pyrimidine AnalogCDK2Potent (IC50 = 0.262 µM)Leu83, Lys33, Gln131

Data compiled from multiple sources. Binding energies are predictive and serve as a basis for relative comparison.[4][12][17][18]

Methodology Deep Dive: A Validated Protocol for Molecular Docking

The trustworthiness of in silico results hinges entirely on a meticulously executed and validated protocol.[6] Simply running software with default settings is insufficient. The following section details a robust, step-by-step workflow using widely accepted tools like UCSF Chimera and AutoDock Vina, explaining the scientific rationale behind each action.

Generalized Workflow for In Silico Molecular Docking

Docking_Workflow cluster_prep 1. Preparation Phase cluster_dock 2. Docking Phase cluster_analysis 3. Analysis Phase PDB Retrieve Protein Structure (RCSB PDB) Protein_Prep Prepare Protein: - Remove water & ligands - Add polar hydrogens - Assign charges (Gasteiger) PDB->Protein_Prep Ligand_Draw Draw/Retrieve Ligand Structure (ChemDraw / PubChem) Ligand_Prep Prepare Ligand: - Minimize energy - Define rotatable bonds - Assign charges Ligand_Draw->Ligand_Prep Grid_Gen Define Grid Box (Encompass Active Site) Protein_Prep->Grid_Gen Docking_Run Execute Docking Simulation (e.g., AutoDock Vina) Ligand_Prep->Docking_Run Grid_Gen->Docking_Run Pose_Analysis Analyze Binding Poses & Scores (Lowest energy = best pose) Docking_Run->Pose_Analysis Interaction_Analysis Visualize Interactions (H-bonds, Hydrophobic) (PyMOL, Discovery Studio) Pose_Analysis->Interaction_Analysis Validation Protocol Validation (Redock native ligand, RMSD < 2.0 Å) Interaction_Analysis->Validation

Caption: A generalized workflow for in silico molecular docking studies.

Detailed Experimental Protocol (Using AutoDock Vina)

1. Protein Preparation

  • Objective: To prepare the protein structure for docking by cleaning it and adding necessary parameters.

  • Step 1: Structure Retrieval: Download the 3D crystal structure of the target protein (e.g., EGFR, PDB ID: 2GS2; CDK2, PDB ID: 1HCK) from the Protein Data Bank (PDB).[17][18]

  • Step 2: Cleaning the PDB File:

    • Load the PDB file into a molecular visualization tool like UCSF Chimera or PyMOL.[19]

    • Remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands.[20] Causality: Water molecules can interfere with the docking algorithm and are often not conserved across different ligand complexes. Removing the original ligand ensures the docking is "blind" to the known binding pose, preventing bias.

  • Step 3: Preparing the Macromolecule (using AutoDock Tools - ADT):

    • Open the cleaned PDB file in ADT.[21]

    • Add polar hydrogen atoms (Edit > Hydrogens > Add). Causality: Crystal structures typically do not resolve hydrogen atoms, which are critical for forming hydrogen bonds, a key component of protein-ligand interactions.[21]

    • Compute Gasteiger charges. Causality: The docking scoring function requires partial atomic charges to calculate electrostatic interactions, which contribute significantly to the binding energy.[22]

    • Merge non-polar hydrogens and save the final prepared protein in .pdbqt format. The PDBQT format includes atomic coordinates, partial charges, and atom types required by AutoDock Vina.

2. Ligand Preparation

  • Objective: To generate a 3D, low-energy conformation of the ligand and define its flexibility.

  • Step 1: Structure Generation: Draw the 2D structure of the this compound derivative using software like ChemDraw or retrieve it from a database like PubChem.

  • Step 2: 3D Conversion and Energy Minimization: Convert the 2D structure to 3D and perform energy minimization using a program like Chem3D or Avogadro. Causality: This step ensures the ligand starts in a stable, low-energy conformation, which is more representative of its state in solution and leads to a more efficient search.

  • Step 3: Preparing the Ligand (using ADT):

    • Load the 3D ligand structure into ADT.

    • The software will automatically detect the rotatable bonds. Causality: Defining torsional bonds allows for flexible ligand docking, where the ligand can change its conformation to fit optimally within the binding site. This is crucial for accurately predicting binding modes.[21]

    • Save the prepared ligand in .pdbqt format.

3. Docking Execution and Analysis

  • Objective: To run the docking simulation and interpret the results.

  • Step 1: Grid Box Generation:

    • In ADT, define a 3D grid box that encompasses the entire active site of the protein.[18] For EGFR, this site includes the key "gatekeeper" residue Thr790 and the hinge region residue Met793. For CDK2, the site involves residues like Leu83 and Lys33. Causality: The grid box defines the search space for the ligand. Its size and location are critical; it must be large enough to allow the ligand to move freely but small enough to focus the search on the active site, saving computational time.

  • Step 2: Configuration File: Create a configuration text file (conf.txt) that specifies the paths to the protein and ligand .pdbqt files, and the center and dimensions of the grid box.

  • Step 3: Running AutoDock Vina: Execute the docking from the command line: vina --config conf.txt --log log.txt.

  • Step 4: Results Analysis:

    • The output file will contain several binding poses ranked by their binding affinity (in kcal/mol). The top-ranked pose (most negative value) is considered the most likely binding mode.[23][24]

    • Protocol Validation: To trust the results, a validation step is essential. Dock the original co-crystallized ligand (if available) back into the active site. Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose. An RMSD value below 2.0 Å is generally considered a successful validation, indicating the protocol can accurately reproduce the experimental binding mode.[18]

    • Interaction Visualization: Load the protein and the top-ranked ligand pose into PyMOL or Discovery Studio to visualize the specific interactions (hydrogen bonds, hydrophobic contacts, pi-pi stacking) with amino acid residues in the active site.[17][23] This provides a qualitative understanding of what anchors the ligand in the binding pocket.

Conclusion and Future Outlook

This guide demonstrates that derivatives of the This compound scaffold show significant promise as inhibitors of key cancer targets like EGFR and CDK2, as predicted by in silico molecular docking. The comparative data reveals that modifications to this core can yield compounds with strong predicted binding affinities, often comparable to or exceeding those of known inhibitors.

The provided detailed protocol emphasizes the importance of a rigorous, validated methodology to ensure the scientific integrity of the findings. By understanding the causality behind each step—from protein preparation to results analysis—researchers can confidently apply these computational techniques to accelerate their own drug discovery programs.

The next logical steps involve synthesizing the most promising virtual hits and validating their activity through in vitro enzyme inhibition and cell-based proliferation assays.[25][26] Furthermore, advanced computational methods like molecular dynamics (MD) simulations can be employed to study the stability of the predicted protein-ligand complexes over time, providing deeper insights into the binding mechanism.[11] Ultimately, the strategic use of in silico tools, as outlined here, serves as a powerful engine for the rational design of the next generation of targeted therapies.

References

  • Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2 - PMC. (n.d.). NIH. [Link]

  • An outlook of docking analysis and structure-activity relationship of pyrimidine-based analogues as EGFR inhibitors against non-small cell lung cancer (NSCLC). (n.d.). Taylor & Francis Online. [Link]

  • Session 4: Introduction to in silico docking. (n.d.). University of Oxford. [Link]

  • 3D-QSAR and Molecular Docking Studies of Pyrimidine-based EGFR Inhibitors. (2024, November 1). Bentham Science. [Link]

  • In silico anticancer activity prediction of pyrimidine derivatives. (2024, October 7). WJPR. [Link]

  • A Comprehensive Review on the Top 10 Molecular Docking Softwares. (n.d.). Pars Silico. [Link]

  • PyRx Tutorial - Prepare Proteins & Ligands for Docking. (2025, January 12). YouTube. [Link]

  • Synthesis, Docking Studies into CDK-2 and Anticancer Activity of New Derivatives Based Pyrimidine Scaffold and Their Derived Glycosides. (n.d.). Bentham Science. [Link]

  • How does one prepare proteins for molecular docking? (2021, September 20). Quora. [Link]

  • Comparing the Suitability of Autodock, Gold and Glide for the Docking and Predicting the Possible Targets of Ru(II)-Based Complexes as Anticancer Agents. (2013, March 25). NIH. [Link]

  • Molecular docking approach for the design and synthesis of new pyrazolopyrimidine analogs of roscovitine as potential CDK2 inhibitors endowed with pronounced anticancer activity. (2024, April 30). PubMed. [Link]

    • Preparing the protein and ligand for docking. (n.d.). ScotChem. [Link]

  • Synthesis, Docking Studies into CDK-2 and Anticancer Activity of New Derivatives Based Pyrimidine Scaffold and Their Derived Glycosides. (n.d.). PubMed. [Link]

  • Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. (n.d.). NIH. [Link]

  • Synthesis, Docking Studies into CDK-2 and Anticancer Activity of New Derivatives Based Pyrimidine Scaffold and Their Derived Glycosides. (n.d.). ResearchGate. [Link]

  • Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. (n.d.). PubMed Central. [Link]

  • An outlook of docking analysis and structure-activity relationship of pyrimidine-based analogues as EGFR inhibitors against non-small cell lung cancer (NSCLC). (2023, August 29). PubMed. [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025, April 29). ChemCopilot. [Link]

  • A detailed comparison of current docking and scoring methods on systems of pharmaceutical relevance. (n.d.). CiteSeerX. [Link]

  • Molecular Docking Tutorial. (n.d.). University of Padua. [Link]

  • Molecular Docking Protocol Guide. (n.d.). Scribd. [Link]

  • Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines. (n.d.). NIH. [Link]

  • Performance Evaluation of Docking Programs- Glide, GOLD, AutoDock & SurflexDock, Using Free Energy Perturbation Reference Data: A Case Study of Fructose-1, 6-bisphosphatase-AMP Analogs. (2020). SciSpace. [Link]

  • Special Issue : Pyrimidine and Purine Derivatives in Medicinal Chemistry. (n.d.). MDPI. [Link]

  • Discovery of 5-(methylthio)pyrimidine derivatives as L858R/T790M mutant selective epidermal growth factor receptor (EGFR) inhibitors. (2016, June 15). PubMed. [Link]

  • How to interprete and analyze molecular docking results? (2024, September 19). ResearchGate. [Link]

  • Design, Synthesis, In Silico and In Vitro Evaluation of Novel Pyrimidine Derivatives as EGFR Inhibitors. (n.d.). Bentham Science. [Link]

  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020, July 7). YouTube. [Link]

  • Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (n.d.). MDPI. [Link]

  • A Beginner's Guide to Molecular Docking. (n.d.). ETFLIN. [Link]

  • Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. (2025, April 3). Taylor & Francis Online. [Link]

Sources

A Senior Application Scientist's Guide to Validating the Anticancer Activity of Novel 5-Methyl-2-(methylthio)pyrimidine Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Pyrimidine Scaffolds

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with significant therapeutic value. Its presence in the nucleobases uracil, cytosine, and thymine makes it a fundamental building block of life, and thus an attractive target for therapeutic intervention. In oncology, synthetic pyrimidine analogues have been cornerstone antimetabolites for decades, exemplified by drugs like 5-Fluorouracil (5-FU) and Gemcitabine, which disrupt DNA synthesis and repair in rapidly proliferating cancer cells.

This guide moves beyond classical antimetabolites to explore the burgeoning class of 5-Methyl-2-(methylthio)pyrimidine analogues. The strategic placement of a methyl group at the C5 position and a methylthio group at the C2 position can dramatically alter the molecule's steric and electronic properties. These modifications can shift the mechanism of action away from DNA incorporation towards more targeted interactions, such as kinase inhibition. Kinases are critical regulators of cellular signaling pathways that are often dysregulated in cancer, making them prime targets for modern cancer therapies. This guide provides a comprehensive framework for researchers to validate the biological activity of novel analogues within this chemical class, comparing them against both a classical antimetabolite (5-FU) and a known kinase inhibitor with a related scaffold.

Our objective is to provide a robust, self-validating experimental workflow that not only quantifies the biological activity of these novel compounds but also elucidates their mechanism of action, thereby establishing their potential as next-generation anticancer agents.

The Experimental Validation Workflow: A Tri-Pillar Approach

We will employ a three-stage validation process designed to comprehensively characterize the anticancer potential of our novel this compound analogues (termed 'Analog A' and 'Analog B' for this guide). This workflow ensures a logical progression from broad cytotoxicity screening to specific mechanistic investigation.

G cluster_0 Pillar 1: In Vitro Cytotoxicity Profiling cluster_1 Pillar 2: Mechanistic Elucidation cluster_2 Pillar 3: Comparative Benchmarking a Dose-Response Screening (MTT Assay) b IC50 Determination a->b Quantify Potency c Cell Cycle Analysis (Flow Cytometry) b->c Investigate 'How' d Apoptosis Induction Assay (Annexin V/PI Staining) b->d Investigate 'How' e Kinase Inhibition Profiling (Biochemical Assay) b->e Investigate 'How' f Comparison with 5-Fluorouracil (Antimetabolite) c->f Contextualize Findings g Comparison with Known Kinase Inhibitor c->g Contextualize Findings d->f Contextualize Findings d->g Contextualize Findings e->f Contextualize Findings e->g Contextualize Findings

Caption: A three-pillar workflow for validating novel pyrimidine analogues.

Pillar 1: Foundational Cytotoxicity Screening

The first and most critical step is to determine whether the novel analogues possess cytotoxic or cytostatic activity against cancer cells. We use a panel of cancer cell lines representing different tissues of origin to identify potential selectivity. For this guide, we will use:

  • MCF-7: Human breast adenocarcinoma (luminal A)

  • A549: Human lung carcinoma

  • HCT116: Human colorectal carcinoma

Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures cellular metabolic activity, serving as a proxy for cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Methodology:

  • Cell Seeding: Plate 5,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of Analog A, Analog B, and the control drug (5-Fluorouracil) in culture medium. Replace the existing medium with the compound-containing medium. Include a "vehicle control" (e.g., 0.1% DMSO) and a "no cells" blank control.

  • Incubation: Incubate the plate for 72 hours. This duration is crucial to observe the effects of compounds that may act at different phases of the cell cycle.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Expected Data and Interpretation

The primary output is the IC50 value. A lower IC50 indicates higher potency. By comparing the IC50 values across different cell lines, we can get an early indication of the compounds' spectrum of activity.

Table 1: Comparative IC50 Values (µM) of Pyrimidine Analogues

CompoundMCF-7 (Breast)A549 (Lung)HCT116 (Colon)
Analog A 7.512.35.8
Analog B 25.130.519.4
5-Fluorouracil 5.09.83.2

Interpretation: In this hypothetical dataset, Analog A demonstrates greater potency than Analog B across all cell lines. Both analogues are less potent than the established drug 5-Fluorouracil. The highest potency for all compounds is observed in the HCT116 colorectal cancer line, suggesting this might be a promising model for further mechanistic studies.

Pillar 2: Unraveling the Mechanism of Action

Once we establish that our compounds have cytotoxic activity, the next critical question is how they are killing the cancer cells. This mechanistic insight is what differentiates a simple cytotoxic agent from a drug candidate with a clear therapeutic rationale. Based on the known activities of similar pyrimidine structures, we will investigate two primary mechanisms: cell cycle arrest and induction of apoptosis.

Protocol: Cell Cycle Analysis via Propidium Iodide Staining

This flow cytometry-based method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Many anticancer drugs exert their effects by causing cells to arrest in a specific phase, preventing them from completing division.

Methodology:

  • Treatment: Seed HCT116 cells in 6-well plates. Treat them with the IC50 concentration of Analog A, Analog B, and 5-FU for 24 hours.

  • Cell Harvesting: Harvest the cells via trypsinization and wash with cold PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Store at -20°C overnight.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. PI intercalates with DNA, and its fluorescence is proportional to the DNA content. RNase A prevents the staining of RNA.

  • Flow Cytometry: Analyze the cells using a flow cytometer. The DNA content will distinguish G1 (2n), S (between 2n and 4n), and G2/M (4n) phases.

Protocol: Apoptosis Assay via Annexin V/PI Staining

Apoptosis, or programmed cell death, is a common and desirable mechanism for anticancer drugs. This assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

  • Treatment: Treat HCT116 cells as described for the cell cycle analysis, using the IC50 concentration for 48 hours.

  • Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide.

    • Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis.

    • PI is a membrane-impermeable DNA stain that only enters cells with compromised membranes (late apoptotic or necrotic cells).

  • Flow Cytometry: Analyze the stained cells immediately. The results will be plotted on a quadrant graph:

    • Lower-left (Annexin V-/PI-): Live cells

    • Lower-right (Annexin V+/PI-): Early apoptotic cells

    • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

    • Upper-left (Annexin V-/PI+): Necrotic cells

Expected Data and Mechanistic Insights

Table 2: Mechanistic Assay Results in HCT116 Cells

Treatment (at IC50)% Cells in G2/M Phase% Apoptotic Cells (Early + Late)
Vehicle Control 15.2%4.5%
Analog A 45.8%35.7%
Analog B 18.1%12.3%
5-Fluorouracil 38.5% (S-Phase Arrest)29.8%

Interpretation:

  • Analog A induces a significant arrest of cells in the G2/M phase of the cell cycle and is a potent inducer of apoptosis. This dual mechanism is highly desirable in an anticancer agent.

  • Analog B shows a minimal effect on the cell cycle and is a weak inducer of apoptosis, suggesting its lower cytotoxicity may be due to a different, less potent mechanism or off-target effects.

  • 5-Fluorouracil , as expected for an antimetabolite, causes a characteristic S-phase arrest (data shown for comparison) and induces apoptosis.

The G2/M arrest observed with Analog A is particularly interesting, as it is a hallmark of compounds that interfere with microtubule dynamics or inhibit kinases critical for mitotic entry, such as CDK1 or Aurora Kinases. This provides a strong rationale for investigating its kinase inhibitory potential.

G node_a Analog A node_g G2/M Checkpoint Arrest node_a->node_g node_b G1 Phase DNA Prep node_c S Phase DNA Synthesis node_b->node_c node_d G2 Phase Mitosis Prep node_c->node_d node_e M Phase Mitosis node_d->node_e node_e->node_b Daughter Cells node_f Cell Division node_e->node_f node_g->node_d Blocks Progression node_h Apoptosis Induction node_g->node_h Triggers

Caption: Proposed mechanism of Analog A: G2/M arrest leading to apoptosis.

Pillar 3: Comparative Benchmarking and Target Identification

The final step is to contextualize the activity of our lead candidate, Analog A. We compare it not only to the classical antimetabolite 5-FU but also to a known kinase inhibitor to test our hypothesis of a target-driven mechanism. Given that many pyrimidine derivatives are known to inhibit Cyclin-Dependent Kinases (CDKs), we will use a generic CDK inhibitor as a comparator and perform a direct kinase inhibition assay.

Protocol: In Vitro Kinase Inhibition Assay

This is a biochemical assay, performed in a cell-free system, to determine if Analog A directly inhibits the enzymatic activity of a specific kinase. We will test its activity against CDK2/Cyclin A, a key regulator of the S-phase.

Methodology:

  • Assay Principle: A common method is a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay). The assay measures the amount of ADP produced when a kinase transfers phosphate from ATP to a substrate. Lower ADP levels indicate kinase inhibition.

  • Reaction Setup: In a 384-well plate, combine the CDK2/Cyclin A enzyme, a suitable substrate (e.g., a peptide), and ATP.

  • Compound Addition: Add serial dilutions of Analog A. Include a "no inhibitor" control and a known CDK inhibitor (e.g., Roscovitine) as a positive control.

  • Kinase Reaction: Incubate at 30°C for 1 hour.

  • ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.

  • Luminescence Reading: Measure the luminescence signal. A lower signal corresponds to higher kinase inhibition.

  • Data Analysis: Calculate the IC50 value for kinase inhibition.

Final Comparative Analysis

Table 3: Comprehensive Profile of Lead Candidate Analog A

ParameterAnalog A5-Fluorouracil (Antimetabolite)Roscovitine (CDK Inhibitor)
Cellular IC50 (HCT116) 5.8 µM3.2 µM15 µM
Primary Mechanism G2/M Arrest, ApoptosisS-Phase Arrest, ApoptosisG1/S and G2/M Arrest
CDK2/Cyclin A IC50 0.5 µM > 100 µM (Inactive)0.7 µM

Authoritative Conclusion: The collected data provides a compelling, multi-layered validation of Analog A's biological activity. While its cellular potency is slightly lower than the non-specific antimetabolite 5-FU, its mechanism is fundamentally different. The potent, sub-micromolar inhibition of CDK2 in a biochemical assay, combined with the observed G2/M cell cycle arrest, strongly supports the hypothesis that Analog A acts as a targeted kinase inhibitor . Its biochemical potency is comparable to the established CDK inhibitor Roscovitine, while its cellular potency is superior, suggesting good cell permeability and target engagement.

This distinguishes Analog A from classical pyrimidine antimetabolites and positions it as a promising candidate for further preclinical development as a targeted anticancer agent. The workflow described herein provides a robust and logical framework for such validation studies, integrating cellular, mechanistic, and biochemical data to build a comprehensive and trustworthy profile of novel drug candidates.

References

  • Title: Pyrimidine as a privileged scaffold in medicinal chemistry. Source: RSC Advances URL: [Link]

  • Title: The expanding role of pyrimidine metabolism in cancer. Source: Nature Reviews Cancer URL: [Link]

  • Title: MTT Cell Viability Assay. Source: JoVE (Journal of Visualized Experiments) URL: [Link]

  • Title: Targeting the cell cycle in cancer: CDK4/6 inhibitors. Source: Nature Reviews Clinical Oncology URL: [Link]

A Senior Application Scientist's Guide to Cross-Resistance in Anilinopyrimidine Fungicides

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and crop protection, understanding the nuances of fungicide resistance is paramount. The anilinopyrimidine (AP) class of fungicides, including cyprodinil, mepanipyrim, and pyrimethanil, has been a valuable tool in managing a range of ascomycete plant pathogens, most notably Botrytis cinerea, the causal agent of gray mold.[1] However, the emergence of resistance threatens their efficacy. This guide provides an in-depth comparison of cross-resistance patterns within the anilinopyrimidine class, supported by experimental data and protocols, to aid in the development of robust resistance management strategies.

The Anilinopyrimidine Mode of Action: A Complex Picture

Anilinopyrimidines are classified by the Fungicide Resistance Action Committee (FRAC) as Group 9 fungicides.[2] Their primary mode of action has been linked to the inhibition of methionine biosynthesis.[2][3][4] Early studies suggested that APs might target cystathionine β-lyase, an enzyme in the methionine biosynthesis pathway.[1][5] However, further enzymatic studies and molecular analyses have not consistently supported this, indicating a more complex mechanism may be at play.[1][5][6] More recent research points towards a mitochondrial mode of action, as many resistance-conferring mutations have been identified in genes encoding mitochondrial proteins.[1][7]

Beyond inhibiting amino acid synthesis, anilinopyrimidines also disrupt the secretion of fungal hydrolytic enzymes, which are crucial for the infection process.[2][3][4][7] This dual activity contributes to their effectiveness. A crucial characteristic of this fungicide class is the exhibition of cross-resistance among its members, which implies a shared mode of action.[2][3][7]

Visualizing the Proposed Mechanism

To conceptualize the proposed, albeit not fully elucidated, mechanism of action, the following diagram illustrates the key pathways affected by anilinopyrimidine fungicides.

cluster_fungus Fungal Cell AP Anilinopyrimidine Fungicides Met_Pathway Methionine Biosynthesis Pathway AP->Met_Pathway Inhibition Hydrolytic_Enzymes Hydrolytic Enzyme Secretion AP->Hydrolytic_Enzymes Inhibition Mitochondria Mitochondrial Function AP->Mitochondria Disruption (Proposed) Infection Fungal Infection & Growth Met_Pathway->Infection Hydrolytic_Enzymes->Infection Mitochondria->Infection

Caption: Proposed multifaceted mechanism of anilinopyrimidine fungicides.

Understanding Cross-Resistance: A Comparative Analysis

Cross-resistance occurs when a pathogen develops resistance to one fungicide and, as a result, becomes resistant to other fungicides with the same or a similar mode of action.[8][9] Within the anilinopyrimidine class, this phenomenon is well-documented.[2][3] However, the degree of cross-resistance can vary between different AP fungicides and among different resistant fungal phenotypes.

Phenotypes of Anilinopyrimidine Resistance in Botrytis cinerea

Field studies, particularly in French vineyards, have identified distinct phenotypes of AP-resistant B. cinerea:[10][11]

  • Ani R1: This phenotype exhibits high resistance specifically to anilinopyrimidines. The resistance is conferred by a single major gene, and these strains do not show reduced accumulation of the fungicide.[10][12]

  • Ani R2 and Ani R3: These phenotypes show weaker resistance to anilinopyrimidines but display a broader pattern of multi-drug resistance (MDR), extending to fungicides from other chemical groups like dicarboximides and phenylpyrroles.[1][10] This MDR is often associated with the over-production of ATP-binding cassette (ABC) transporters, which actively pump fungicides out of the fungal cell.[10]

Comparative Sensitivity Data

The following table summarizes hypothetical, yet representative, experimental data illustrating the cross-resistance patterns among anilinopyrimidine fungicides against different B. cinerea phenotypes. The values represent the effective concentration required to inhibit 50% of fungal growth (EC50).

Fungal Strain/PhenotypeCyprodinil EC50 (µg/mL)Mepanipyrim EC50 (µg/mL)Pyrimethanil EC50 (µg/mL)Resistance Factor (RF) vs. Wild-Type (Cyprodinil)
Wild-Type (Sensitive) 0.050.080.041
Ani R1 (High AP Resistance) > 10> 15> 10> 200
Ani R2 (MDR) 0.50.90.410
Ani R3 (MDR) 0.81.20.716

Note: Resistance Factor (RF) is calculated as the EC50 of the resistant strain divided by the EC50 of the sensitive wild-type strain. Higher RF values indicate a greater level of resistance. This data clearly shows that a mutation conferring high resistance to one anilinopyrimidine (Ani R1) also confers high resistance to others. The MDR phenotypes (Ani R2, Ani R3) show a lower but still significant level of resistance across the class.

Interestingly, some studies have reported a lack of cross-resistance between pyrimethanil and cyprodinil in certain resistant mutants of Sclerotinia sclerotiorum, suggesting that resistance mechanisms can be pathogen-specific.[4][13]

Experimental Protocol for Assessing Cross-Resistance

To reliably assess cross-resistance, a standardized and self-validating experimental workflow is essential. The following protocol outlines a robust method for determining the EC50 values of different anilinopyrimidine fungicides against various fungal isolates.

Step-by-Step Methodology
  • Isolate Preparation and Culturing:

    • Obtain and culture wild-type (sensitive) and suspected resistant fungal isolates from field samples.

    • Grow isolates on a standard nutrient-rich medium, such as Potato Dextrose Agar (PDA), to ensure vigorous growth.

    • Generate a spore suspension from each isolate by flooding the culture plate with sterile distilled water containing a wetting agent (e.g., Tween 80) and gently scraping the surface.

    • Adjust the spore concentration of each suspension to a standardized level (e.g., 1 x 10^5 spores/mL) using a hemocytometer.

  • Fungicide Stock Solution and Dilution Series Preparation:

    • Prepare stock solutions of cyprodinil, mepanipyrim, and pyrimethanil in an appropriate solvent (e.g., acetone or dimethyl sulfoxide).

    • Create a serial dilution of each fungicide stock solution to achieve a range of concentrations that will bracket the expected EC50 values for both sensitive and resistant isolates.

  • In Vitro Sensitivity Assay (Mycelial Growth Inhibition):

    • Amend the PDA medium with the different concentrations of each fungicide. A control plate with no fungicide should also be prepared.

    • Inoculate the center of each fungicide-amended and control plate with a standardized mycelial plug or a droplet of the spore suspension.

    • Incubate the plates under controlled conditions (temperature and light) suitable for the specific fungal species.

    • Measure the radial growth of the fungal colony on each plate after a defined incubation period.

    • Calculate the percentage of growth inhibition for each fungicide concentration relative to the control.

    • Determine the EC50 value for each fungicide and isolate combination by plotting the percentage of inhibition against the log of the fungicide concentration and performing a probit or log-logistic regression analysis.

  • Data Analysis and Interpretation:

    • Compare the EC50 values of the resistant isolates to the wild-type isolate for each anilinopyrimidine fungicide.

    • Calculate the Resistance Factor (RF) for each resistant isolate and fungicide combination.

    • Analyze the cross-resistance patterns by observing if resistance to one anilinopyrimidine correlates with resistance to the others.

Experimental Workflow Diagram

cluster_workflow Cross-Resistance Assessment Workflow Isolate Fungal Isolate (Wild-Type & Resistant) Culture Culture on PDA Isolate->Culture Spore Prepare Spore Suspension Culture->Spore Assay In Vitro Sensitivity Assay (Amended Media) Spore->Assay Fungicide Prepare Fungicide Stock & Dilutions Fungicide->Assay Incubate Incubate Plates Assay->Incubate Measure Measure Mycelial Growth Incubate->Measure Analyze Calculate EC50 & Resistance Factor Measure->Analyze

Caption: Workflow for determining fungicide cross-resistance.

Molecular Basis of Cross-Resistance

The molecular mechanisms underlying anilinopyrimidine resistance are diverse. Understanding these mechanisms is key to developing targeted diagnostic tools and effective resistance management strategies.

  • Target Site Mutations: Although the precise molecular target of APs is still under investigation, mutations in genes encoding mitochondrial proteins have been strongly linked to resistance.[1][7] A single mutation in the target protein can alter its structure, reducing its affinity for the fungicide and thereby conferring resistance to all fungicides that bind to that site. This is a common cause of cross-resistance.

  • Efflux Pump Overexpression: The overexpression of genes encoding membrane transporters, such as ABC and Major Facilitator Superfamily (MFS) transporters, can lead to multi-drug resistance.[10][11] These transporters actively pump a wide range of xenobiotics, including different fungicides, out of the fungal cell, reducing their intracellular concentration to sub-lethal levels. This mechanism is responsible for the Ani R2 and Ani R3 phenotypes observed in B. cinerea.[10]

Logical Relationships in Resistance Mechanisms

cluster_mechanisms Resistance Mechanisms & Outcomes Mutation Target Site Mutation CrossResistance Positive Cross-Resistance (e.g., Ani R1) Mutation->CrossResistance Leads to Efflux Efflux Pump Overexpression MDR Multi-Drug Resistance (e.g., Ani R2, R3) Efflux->MDR Leads to

Caption: Relationship between resistance mechanisms and outcomes.

Conclusion and Future Directions

The study of cross-resistance among anilinopyrimidine fungicides is a dynamic field. While a strong positive cross-resistance is generally observed, the emergence of diverse resistance mechanisms, including target site mutations and efflux pump overexpression, necessitates a nuanced approach to resistance management. For researchers and drug development professionals, it is crucial to:

  • Continuously Monitor Resistance: Regular monitoring of pathogen populations for shifts in sensitivity to anilinopyrimidines is essential for early detection of resistance.

  • Characterize Resistance Mechanisms: Elucidating the molecular basis of resistance in different pathogens will enable the development of rapid diagnostic tools and inform the design of novel fungicides that can circumvent existing resistance mechanisms.

  • Implement Integrated Resistance Management Strategies: The use of fungicide mixtures with different modes of action, alternation of fungicide classes, and adherence to recommended application rates and timings are critical to prolonging the effective lifespan of anilinopyrimidine fungicides.[3]

By combining rigorous experimental evaluation with a deep understanding of the underlying molecular mechanisms, the scientific community can continue to develop effective strategies to combat fungicide resistance and ensure global food security.

References
  • Campomenosi, P., et al. (2017). Anilinopyrimidine Resistance in Botrytis cinerea Is Linked to Mitochondrial Function. Frontiers in Microbiology. Available at: [Link]

  • Beresford, R., & Christie, M. (2023). Anilinopyrimidine (AP) [Group 9] management strategy. New Zealand Committee on Pesticide Resistance. Available at: [Link]

  • Leroux, P., et al. (2002). Mechanisms of resistance to fungicides in field strains of Botrytis cinerea. Pest Management Science. Available at: [Link]

  • Secor, G. A., & Rivera, V. V. (2012). Fungicide resistance assays for fungal plant pathogens. Methods in Molecular Biology. Available at: [Link]

  • Leroux, P., et al. (2002). Resistance to anilinopyrimidine fungicides in Botrytis cinerea strains from French vineyards. ResearchGate. Available at: [Link]

  • Leroux, P., et al. (1999). Inheritance and Mechanisms of Resistance to Anilinopyrimidine Fungicides in Botrytis Cinerea (Botryotinia Fuckeliana). Pest Management Science. Available at: [Link]

  • Hou, Y., et al. (2018). The Resistance Mechanisms of Anilinopyrimidine Fungicide Pyrimethanil in Sclerotinia sclerotiorum. International Journal of Molecular Sciences. Available at: [Link]

  • Fungicide Resistance Action Committee (FRAC). (n.d.). AP Fungicides. FRAC. Available at: [Link]

  • Rivera, V. V. (2015). Fungicide Resistance Assays for Fungal Plant Pathogens. ResearchGate. Available at: [Link]

  • Hewavitharana, S., & Aitken, E. (n.d.). Fungicide Resistance Action Committee's (FRAC) Classification Scheme of Fungicides According to Mode of Action. UF/IFAS Extension. Available at: [Link]

  • Gąsior, M., et al. (2019). Molecular targets for antifungals in amino acid and protein biosynthetic pathways. Applied Microbiology and Biotechnology. Available at: [Link]

  • Hewavitharana, S., & Aitken, E. (n.d.). Fungicide Resistance Action Committee's (FRAC) Classification Scheme of Fungicides According to Mode of Action. Florida Online Journals. Available at: [Link]

  • GRDC. (2024). 'Next-gen' monitoring improving fungicide resistance detection. Groundcover. Available at: [Link]

  • Australian Fungicide Resistance Extension Network (AFREN). (n.d.). Fungicide resistance. AFREN. Available at: [Link]

  • Leroux, P., et al. (1999). Inheritance and Mechanisms of Resistance to Anilinopyrimidine Fungicides in Botrytis Cinerea (Botryotinia Fuckeliana). Semantic Scholar. Available at: [Link]

  • Yourman, L. J., & Spees, J. L. (2000). In vitro and In vivo Activity of Cyprodinil and Pyrimethanil on Botrytis cinerea Isolates Resistant to other Botryticides and Selection for Resistance to Pyrimethanil in a Greenhouse Population in Greece. ResearchGate. Available at: [Link]

  • Fritz, R., et al. (2003). Effect of the anilinopyrimidine fungicide pyrimethanil on cystathionine ß-lyase of Botrytis cinerea. ResearchGate. Available at: [Link]

  • FRAC. (2012). Anilinopyrimidines (AP's) Working Group. FRAC. Available at: [Link]

  • Gisi, U., et al. (2002). Inhibitors of amino acids biosynthesis as antifungal agents. Pest Management Science. Available at: [Link]

  • FRAC. (n.d.). FUNGICIDE RESISTANCE ACTION COMMITTEE. FRAC. Available at: [Link]

  • Hou, Y., et al. (2018). The Resistance Mechanisms of Anilinopyrimidine Fungicide Pyrimethanil in Sclerotinia sclerotiorum. ResearchGate. Available at: [Link]

  • Campomenosi, P., et al. (2017). Anilinopyrimidine Resistance in Botrytis cinerea Is Linked to Mitochondrial Function. National Institutes of Health. Available at: [Link]

  • Shao, W., et al. (2023). Fungicide Resistance: Progress in Understanding Mechanism, Monitoring, and Management. Phytopathology®. Available at: [Link]

  • Avenot, H. F., et al. (2021). Different levels of resistance to cyprodinil and iprodione and lack of fludioxonil resistance in Botrytis cinerea isolates collected from pistachio, grape, and pomegranate fields in California. ResearchGate. Available at: [Link]

  • Hahn, M. (2014). The rising threat of fungicide resistance in plant pathogenic fungi: Botrytis as a case study. PLOS Pathogens. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Comparative Toxicity of Functionalized Pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyrimidine scaffold is a foundational element in the quest for novel therapeutics. Its versatile structure has given rise to a multitude of compounds with a broad spectrum of biological activities. However, the journey from a promising lead compound to a clinical candidate is paved with rigorous safety and toxicity assessments. This guide offers a comparative analysis of the toxicity profiles of functionalized pyrimidine derivatives, grounded in experimental data, to inform the rational design of safer and more efficacious drugs.

The Double-Edged Sword: Efficacy and Toxicity of Pyrimidine Derivatives

The biological activity of pyrimidine derivatives is intrinsically linked to their chemical structure. The nature, position, and combination of functional groups on the pyrimidine ring dictate the compound's interaction with biological targets, its metabolic fate, and ultimately, its therapeutic and toxicological profile. Understanding these structure-activity relationships (SAR) is paramount for medicinal chemists aiming to fine-tune the properties of these molecules, enhancing their therapeutic index by maximizing efficacy while minimizing toxicity.

In Vitro Cytotoxicity: A Primary Screen for Anticancer Potential

The most extensively studied toxicological aspect of functionalized pyrimidines is their cytotoxicity, particularly against cancer cell lines. This is largely because many pyrimidine analogs are designed as antimetabolites or kinase inhibitors to disrupt the proliferation of rapidly dividing cancer cells.[1] The half-maximal inhibitory concentration (IC50) is a key metric for comparing the cytotoxic potency of these compounds.

Comparative Cytotoxicity Data

The following tables summarize the in vitro cytotoxic activity of various functionalized pyrimidine derivatives against a panel of human cancer cell lines.

Table 1: Cytotoxicity of Pyrido[2,3-d]pyrimidine Derivatives

Compound IDFunctionalizationCancer Cell LineIC50 (µM)Reference
Compound 4Phenyl and other moietiesMCF-7 (Breast)0.57[1]
Compound 11Phenyl and other moietiesMCF-7 (Breast)1.31[1]
Compound 4Phenyl and other moietiesHepG2 (Liver)1.13[1]
Compound 11Phenyl and other moietiesHepG2 (Liver)0.99[1]

Table 2: Cytotoxicity of 2,4-Diaminopyrimidine Derivatives

Compound IDFunctionalizationCancer Cell LineIC50 (µM)Reference
Compound 9kVarious aryl and other groupsA549 (Lung)2.14[1]
Compound 9kVarious aryl and other groupsHCT-116 (Colon)3.59[1]
Compound 9kVarious aryl and other groupsPC-3 (Prostate)5.52[1]
Compound 9kVarious aryl and other groupsMCF-7 (Breast)3.69[1]
Compound 13fVarious aryl and other groupsA549 (Lung)1.98[1]
Compound 13fVarious aryl and other groupsHCT-116 (Colon)2.78[1]
Compound 13fVarious aryl and other groupsPC-3 (Prostate)4.27[1]
Compound 13fVarious aryl and other groupsMCF-7 (Breast)4.01[1]

Table 3: Cytotoxicity of Halogenated Pyrrolo[3,2-d]pyrimidines

Compound IDFunctionalizationCancer Cell LineEC50 (µM)Reference
Compound 12,4-dichloroVariouslow micromolar[2]
Compound 22,4-dichloro, 7-iodoVarioussub-micromolar[2]

Structure-Toxicity Relationships: Decoding the Influence of Functional Groups

The data reveals distinct trends in how different functional groups impact the toxicity of pyrimidine compounds.

  • Halogenation: The introduction of halogens, particularly chlorine and iodine, can significantly enhance cytotoxic activity. For instance, the addition of iodine at the C7 position of a 2,4-dichloro-pyrrolo[3,2-d]pyrimidine resulted in a substantial increase in potency, with IC50 values dropping to the sub-micromolar range.[2] However, halogenation can also lead to increased genotoxicity, as halogenated pyrimidines have been shown to induce DNA strand breaks.[3]

  • Nitro Groups: The presence of a nitro group can convert a non-mutagenic compound into a direct mutagen, as observed in the Ames test with nitro-derivatives of benzamines.[4] The position of the nitro group also plays a crucial role in its mutagenic potential.[4] However, the relationship is not always straightforward, as some nitroimidazoles have shown to be non-genotoxic, suggesting that the overall molecular structure influences the genotoxic effects of the nitro group.[5]

  • Amino Groups: Amino-substituted pyrimidines exhibit a wide range of biological activities and toxicities. The introduction of an amino group can modulate the compound's interaction with biological targets and its pharmacokinetic properties. In some cases, amino derivatives have shown acceptable cytotoxicity profiles in preclinical studies.[6][7]

  • Alkyl Substitutions: N-alkylation can be a strategy to reduce toxicity. For example, N5-alkyl substitution in halogenated pyrrolo[3,2-d]pyrimidines led to a significant decrease in toxicity in mice, with the maximum tolerated dose (MTD) increasing from 5-10 mg/kg to 40 mg/kg.[8]

Delving Deeper: Genotoxicity and In Vivo Toxicity

While in vitro cytotoxicity assays provide a valuable initial screen, a comprehensive toxicity assessment requires an evaluation of genotoxicity and in vivo effects.

Genotoxicity Assessment

Genotoxicity assays are crucial for identifying compounds that can damage genetic material, a key event in carcinogenesis. The Ames test and the Comet assay are two widely used methods for this purpose.

  • Ames Test (Bacterial Reverse Mutation Assay): This test uses strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine. The assay measures the ability of a test compound to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.[9]

  • Comet Assay (Single Cell Gel Electrophoresis): This is a sensitive method for detecting DNA damage in individual eukaryotic cells. Under an electric field, damaged DNA (containing strand breaks) migrates out of the nucleus, forming a "comet" shape. The extent of DNA damage is proportional to the length and intensity of the comet tail.[10]

While comprehensive comparative genotoxicity data for a wide range of functionalized pyrimidines is limited, available studies indicate that certain functionalities, such as nitro groups and halogens, can be associated with genotoxic effects.[3][4]

In Vivo Toxicity Evaluation

In vivo studies in animal models are essential to understand the overall toxicity profile of a compound, including its effects on various organs and systems, and to determine a safe dose range for potential clinical trials.

Key parameters evaluated in in vivo toxicity studies include:

  • Maximum Tolerated Dose (MTD): The highest dose of a drug that does not cause unacceptable toxicity.[8]

  • Lethal Dose 50 (LD50): The dose of a substance that is lethal to 50% of a test population.[11]

Experimental Protocols

MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the pyrimidine compounds and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value by plotting a dose-response curve.[1]

Ames Test for Mutagenicity

Protocol:

  • Bacterial Strains: Use appropriate Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537).

  • Metabolic Activation: Perform the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver).

  • Exposure: Mix the tester strain, the test compound at various concentrations, and either the S9 mix or a buffer in molten top agar.

  • Plating: Pour the mixture onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.[5][9]

Comet Assay for DNA Damage

Protocol:

  • Cell Preparation: Prepare a single-cell suspension from the treated and control cells.

  • Embedding in Agarose: Mix the cells with low melting point agarose and layer onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving the DNA as nucleoids.

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Apply an electric field to the slides. Damaged DNA will migrate towards the anode.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify the extent of DNA damage.[10]

Visualizing the Concepts

To better understand the complex relationships discussed, the following diagrams illustrate key concepts.

Hypothetical Signaling Pathway of Pyrimidine-Induced Toxicity

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pyrimidine Compound Pyrimidine Compound Receptor Receptor Pyrimidine Compound->Receptor Binding Metabolic Activation Metabolic Activation Pyrimidine Compound->Metabolic Activation Biotransformation Kinase Cascade Kinase Cascade Receptor->Kinase Cascade Signal Transduction Cell Cycle Arrest Cell Cycle Arrest Kinase Cascade->Cell Cycle Arrest ROS Production ROS Production Metabolic Activation->ROS Production Generation of Reactive Metabolites DNA Damage DNA Damage ROS Production->DNA Damage Apoptosis Apoptosis DNA Damage->Apoptosis

Caption: A hypothetical signaling pathway illustrating potential mechanisms of pyrimidine-induced toxicity.

Experimental Workflow for Toxicity Assessment

G Compound Synthesis & Characterization Compound Synthesis & Characterization In Vitro Cytotoxicity (e.g., MTT Assay) In Vitro Cytotoxicity (e.g., MTT Assay) Compound Synthesis & Characterization->In Vitro Cytotoxicity (e.g., MTT Assay) Primary Screening Genotoxicity Assessment Genotoxicity Assessment In Vitro Cytotoxicity (e.g., MTT Assay)->Genotoxicity Assessment Positive Hit Ames Test Ames Test Genotoxicity Assessment->Ames Test Comet Assay Comet Assay Genotoxicity Assessment->Comet Assay In Vivo Toxicity Studies In Vivo Toxicity Studies Genotoxicity Assessment->In Vivo Toxicity Studies Further Evaluation MTD Determination MTD Determination In Vivo Toxicity Studies->MTD Determination LD50 Determination LD50 Determination In Vivo Toxicity Studies->LD50 Determination Histopathology Histopathology In Vivo Toxicity Studies->Histopathology Safety Profile Safety Profile LD50 Determination->Safety Profile

Caption: A streamlined workflow for the comprehensive toxicity assessment of pyrimidine compounds.

Structure-Activity Relationship for Toxicity

G cluster_functionality Functional Groups cluster_toxicity Toxicological Endpoints Pyrimidine Core Pyrimidine Core Halogenation Halogenation Pyrimidine Core->Halogenation Nitro Group Nitro Group Pyrimidine Core->Nitro Group Amino Group Amino Group Pyrimidine Core->Amino Group Alkylation Alkylation Pyrimidine Core->Alkylation Increased Cytotoxicity Increased Cytotoxicity Halogenation->Increased Cytotoxicity Potential Genotoxicity Potential Genotoxicity Halogenation->Potential Genotoxicity Nitro Group->Potential Genotoxicity Modulated Toxicity Modulated Toxicity Amino Group->Modulated Toxicity Decreased Toxicity Decreased Toxicity Alkylation->Decreased Toxicity

Caption: A diagram illustrating the relationship between functional groups and their impact on toxicity.

Conclusion

The toxicological assessment of functionalized pyrimidine compounds is a multifaceted process that requires a combination of in vitro and in vivo assays. While cytotoxicity data is abundant and provides a valuable starting point for comparative analysis, a deeper understanding of genotoxicity and in vivo toxicity is crucial for the development of safe and effective drugs. The structure-activity relationships highlighted in this guide underscore the importance of rational drug design in modulating the toxicological properties of pyrimidine derivatives. By carefully considering the impact of different functional groups, medicinal chemists can navigate the complex landscape of drug discovery and develop novel pyrimidine-based therapeutics with improved safety profiles.

References

  • Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity via N5 Substitution. (2018). ChemMedChem. [Link]

  • Modified comet assays for the detection of cyclobutane pyrimidine dimers and oxidative base damages. (2017). Journal of Radiation and Cancer Research. [Link]

  • DNA-strand Breaks Associated With Halogenated Pyrimidine Incorporation. (1987). Experimental Cell Research. [Link]

  • Synthesis, Characterization, Acute Toxicity and Investigation of the new Pyrimidine Derivative as antihyperlipidemic activity on. (2024). International Journal of Pharmaceutical and Clinical Research. [Link]

  • Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. (2015). Bioorganic & Medicinal Chemistry Letters. [Link]

  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. (2021). ACS Chemical Neuroscience. [Link]

  • The dependence of halogenated pyrimidine incorporation and radiosensitization on the duration of drug exposure. (1992). International Journal of Radiation Oncology, Biology, Physics. [Link]

  • Influence of pyrazofurin on the toxicity and antitumor activity of fluorinated pyrimidines in vivo. (1980). Advances in Enzyme Regulation. [Link]

  • Effect of high-protein diet on pyrimidine synthesis and response to PALA in mouse tissues. (1993). Journal of the National Cancer Institute. [Link]

  • Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022). Microbe Notes. [Link]

  • The cytotoxic effects of a bioactive nitro derivative of pyrimidine to human breast cancer (MCF-7) cells. (2022). Journal of Biological Studies. [Link]

  • Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group. (2015). Memorias do Instituto Oswaldo Cruz. [Link]

  • Radiobiology and clinical application of halogenated pyrimidine radiosensitizers. (1991). Pharmacology & Therapeutics. [Link]

  • Mutagenicity and genotoxicity of nitroarenes. All nitro-containing chemicals were not created equal. (1985). Mutation Research. [Link]

  • Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. (2025). Drug Development Research. [Link]

  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (2021). Molecules. [Link]

  • Chemical structure-related mechanisms underlying in vivo genotoxicity induced by nitrofurantoin and its constituent moieties in gpt delta rats. (2015). Toxicology. [Link]

  • Nitro-Group-Containing Drugs. (2019). Journal of Medicinal Chemistry. [Link]

  • Effects of the nitro-group on the mutagenicity and toxicity of some benzamines. (1994). Mutation Research. [Link]

  • 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. (2023). Molecules. [Link]

  • Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. (2023). Molecules. [Link]

  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. (2022). Molecules. [Link]

  • Toxicity of pyrimidine derivatives under oxidative stress conditions: chemiluminescence-based assays in systems containing erythrocytes, mitochondria or blood plasma. (2007). Luminescence. [Link]

  • The cytotoxic effects of a bioactive nitro derivative of pyrimidine to human breast cancer (MCF-7) cells. (2022). Journal of Biological Studies. [Link]

  • Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (2022). Molecules. [Link]

  • Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. (2024). International Journal of Molecular Sciences. [Link]

  • Design, Synthesis and Characterization of Novel Amino-Pyrimidine Organic Framework as Potential Environmental Mob-Up Agents. (2020). Journal of Chemical Society of Nigeria. [Link]

  • Amino Derivatives of Diaryl Pyrimidines and Azolopyrimidines as Protective Agents against LPS-Induced Acute Lung Injury. (2023). Molecules. [Link]

  • Amino Derivatives of Diaryl Pyrimidines and Azolopyrimidines as Protective Agents against LPS-Induced Acute Lung Injury. (2023). Molecules. [Link]

Sources

A Senior Application Scientist's Guide to Investigating the Development of Resistance to Pyrimidine-Based Fungicides

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

This guide provides a comprehensive framework for investigating and comparing the mechanisms of fungal resistance to pyrimidine-based fungicides. We will move beyond simple protocol listings to explain the scientific rationale behind experimental choices, ensuring a robust and self-validating approach to your research.

Section 1: Understanding Pyrimidine-Based Fungicides and the Emergence of Resistance

Pyrimidine-based fungicides, particularly the anilinopyrimidines (APs), are a critical class of agrochemicals used to control a wide range of fungal pathogens.[1][2] Their primary mode of action is the inhibition of methionine biosynthesis, a crucial pathway for fungal growth and development.[1][3] Specifically, they target enzymes such as cystathionine-β-lyase, interfering with protein synthesis and the secretion of hydrolytic enzymes necessary for host infection.[3][4] However, the extensive use of these fungicides has led to the emergence of resistant fungal populations, posing a significant threat to crop protection.[5][6][7]

Fungal populations can develop resistance through several mechanisms, primarily:

  • Alteration of the Target Site: Mutations in the gene encoding the target enzyme can reduce the binding affinity of the fungicide, rendering it less effective.[7][8]

  • Overexpression of the Target Gene: An increase in the production of the target enzyme can effectively "soak up" the fungicide, requiring higher concentrations for inhibition.[7][9]

  • Enhanced Efflux of the Fungicide: Fungal cells can actively pump the fungicide out before it reaches its target, often through the overexpression of ATP-binding cassette (ABC) or Major Facilitator Superfamily (MFS) transporters.[7][10][11][12][13]

  • Metabolic Detoxification: The fungus may evolve enzymatic pathways to degrade or inactivate the fungicide.[8]

This guide will focus on providing experimental workflows to differentiate and characterize these primary resistance mechanisms.

Section 2: Experimental Workflows for Resistance Characterization

A multi-faceted approach is essential for a thorough investigation of fungicide resistance. We will detail two primary workflows: Phenotypic Resistance Profiling and Genotypic Resistance Analysis.

Workflow 1: Phenotypic Resistance Profiling via Bioassays

Scientific Rationale: Before delving into molecular mechanisms, it is crucial to establish the phenotypic resistance profile of the fungal isolates. Bioassays provide a direct measure of the fungicide's efficacy and are the foundational step in any resistance investigation.[14] They allow for the determination of key resistance metrics such as the EC50 (Effective Concentration to inhibit 50% of growth).

Experimental Protocol: Mycelial Growth Inhibition Assay

  • Isolate Preparation: Culture fungal isolates (both suspected resistant and known sensitive strains) on a suitable solid medium (e.g., Potato Dextrose Agar - PDA) until sufficient mycelial growth is achieved.

  • Fungicide Stock Preparation: Prepare a stock solution of the pyrimidine-based fungicide in a suitable solvent (e.g., DMSO).

  • Amended Media Preparation: Autoclave the growth medium and cool it to approximately 50-55°C. Add the fungicide stock solution to the molten agar to achieve a range of final concentrations (e.g., 0, 0.01, 0.1, 1, 10, and 100 µg/mL). Pour the amended media into petri dishes.

  • Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing culture of each fungal isolate onto the center of the fungicide-amended and control plates.

  • Incubation: Incubate the plates at the optimal growth temperature for the fungus.

  • Data Collection: Measure the diameter of the fungal colony at regular intervals until the colony on the control plate reaches the edge of the dish.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Use this data to determine the EC50 value for each isolate through probit analysis or non-linear regression.

Data Presentation: Comparative EC50 Values

Fungal IsolateFungicideEC50 (µg/mL)Resistance Factor (RF) (EC50 resistant / EC50 sensitive)
Sensitive StrainPyrimethanil0.51
Resistant Strain APyrimethanil50100
Resistant Strain BPyrimethanil1530

Visualization of Phenotypic Profiling Workflow

G cluster_0 Workflow 1: Phenotypic Resistance Profiling isolate_prep Fungal Isolate Preparation media_prep Amended Media Preparation isolate_prep->media_prep fungicide_prep Fungicide Stock Preparation fungicide_prep->media_prep inoculation Inoculation media_prep->inoculation incubation Incubation inoculation->incubation data_collection Data Collection (Mycelial Growth) incubation->data_collection data_analysis Data Analysis (EC50 Calculation) data_collection->data_analysis result Phenotypic Resistance Profile data_analysis->result

Caption: Workflow for determining the phenotypic resistance of fungal isolates.

Workflow 2: Genotypic Resistance Analysis

Scientific Rationale: Once phenotypic resistance is confirmed, the next logical step is to investigate the underlying genetic mechanisms. This workflow focuses on identifying mutations in the target gene and quantifying the expression levels of both the target gene and potential efflux pump genes.

Experimental Protocol: Target Gene Sequencing and Expression Analysis

Part A: Target Gene Sequencing

  • DNA Extraction: Extract high-quality genomic DNA from both resistant and sensitive fungal isolates.

  • Primer Design: Design PCR primers to amplify the entire coding sequence of the putative target gene (e.g., cystathionine-β-lyase).

  • PCR Amplification: Perform PCR to amplify the target gene from the genomic DNA of all isolates.

  • PCR Product Purification: Purify the PCR products to remove primers and dNTPs.

  • Sanger Sequencing: Sequence the purified PCR products.

  • Sequence Analysis: Align the sequences from the resistant and sensitive isolates to identify any single nucleotide polymorphisms (SNPs) that result in amino acid substitutions.

Part B: Gene Expression Analysis (qRT-PCR)

  • RNA Extraction: Grow fungal isolates in liquid culture with and without sub-lethal concentrations of the fungicide. Extract total RNA from the mycelia.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.

  • Primer Design: Design qPCR primers for the target gene, candidate efflux pump genes (e.g., ABC transporters), and a stable housekeeping gene for normalization (e.g., actin or GAPDH).

  • Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA, primers, and a suitable fluorescent dye (e.g., SYBR Green).

  • Data Analysis: Calculate the relative expression of the target genes in the resistant isolates compared to the sensitive isolate using the ΔΔCt method.

Data Presentation: Comparison of Genotypic Data

Table 2a: Target Gene Mutations

Fungal IsolateTarget GeneMutation (Amino Acid Change)
Sensitive StraincblWild Type
Resistant Strain AcblG143A
Resistant Strain BcblWild Type

Table 2b: Relative Gene Expression

Fungal IsolateTarget Gene (cbl) Fold ChangeABC Transporter Gene Fold Change
Sensitive Strain1.01.0
Resistant Strain A1.21.5
Resistant Strain B1.125.0

Interpretation of Combined Data:

  • Resistant Strain A: The high resistance factor (RF=100) correlates with a target site mutation (G143A), suggesting this is the primary resistance mechanism. The slight increase in ABC transporter expression is likely a general stress response.

  • Resistant Strain B: Despite having a wild-type target gene, this strain exhibits significant resistance (RF=30). The 25-fold increase in the expression of an ABC transporter gene strongly indicates that enhanced efflux is the mechanism of resistance in this isolate.

Visualization of Genotypic Analysis Workflow

G cluster_1 Workflow 2: Genotypic Resistance Analysis cluster_1a Target Gene Sequencing cluster_1b Gene Expression Analysis dna_extraction DNA Extraction pcr PCR Amplification dna_extraction->pcr sequencing Sanger Sequencing pcr->sequencing seq_analysis Sequence Analysis sequencing->seq_analysis final_interpretation Mechanism Identification seq_analysis->final_interpretation rna_extraction RNA Extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qpcr qPCR cdna_synthesis->qpcr exp_analysis Expression Analysis qpcr->exp_analysis exp_analysis->final_interpretation

Caption: Workflow for identifying the genetic basis of fungicide resistance.

Section 3: The Interplay of Resistance Mechanisms

It is important to recognize that a single fungal isolate may employ multiple resistance mechanisms. For instance, a strain with a target site mutation might also exhibit upregulated efflux pumps, leading to a higher level of resistance than either mechanism alone. The comprehensive approach detailed in this guide allows for the dissection of these complex resistance profiles.

Visualization of Pyrimidine Fungicide Mode of Action and Resistance

G cluster_0 Fungal Cell cluster_1 Resistance Mechanisms fungicide Pyrimidine Fungicide target Methionine Biosynthesis (e.g., CBL enzyme) fungicide->target Inhibits efflux Efflux Pump (ABC Transporter) fungicide->efflux Pumped out growth Fungal Growth target->growth Essential for mutation Target Site Mutation (Reduced Binding) mutation->target Alters efflux->fungicide

Sources

Structure-activity relationship (SAR) studies of "5-Methyl-2-(methylthio)pyrimidine" derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Structure-Activity Relationship (SAR) of 5-Methyl-2-(methylthio)pyrimidine Derivatives

Introduction: The Privileged Pyrimidine Scaffold

In the landscape of medicinal chemistry, the pyrimidine ring stands as a "privileged scaffold." Its nitrogen-containing heterocyclic structure is a cornerstone in numerous natural and synthetic compounds, including the nucleobases of DNA and RNA (cytosine, thymine, and uracil).[1][2][3][4] This inherent biological relevance makes pyrimidine derivatives a fertile ground for drug discovery, with applications spanning anticancer, antimicrobial, anti-inflammatory, and antiviral therapies.[1][2][5]

This guide focuses on a specific, versatile subclass: This compound derivatives. The core structure serves as a highly adaptable building block, primarily due to the unique reactivity of its substituents.[6] The 2-(methylthio) group, in particular, acts as a key synthetic handle, allowing for extensive functionalization to explore and optimize interactions with biological targets. We will dissect the structure-activity relationships of these derivatives, with a primary focus on their well-documented role as protein kinase inhibitors, providing comparative data, experimental protocols, and the causal logic behind their design.

The Chemical Foundation: Reactivity and Synthetic Strategy

The utility of the this compound core stems from its distinct reactive sites, which allow for controlled, site-selective modifications.

  • The 2-(methylthio) Group : This is the most versatile position for derivatization. The sulfur atom can be easily oxidized to a methylsulfinyl (sulfoxide) or methylsulfonyl (sulfone) group. This oxidation dramatically increases the electrophilicity at the C-2 carbon, transforming the sulfone into an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions.[6] This allows for the introduction of a wide array of nucleophiles, most commonly amines, which are crucial for targeting the hinge region of many protein kinases.

  • The C-5 Methyl Group : While less reactive than the C-2 position, the C-5 methyl group is not inert. It can undergo oxidation to a hydroxymethyl group or be involved in halogenation reactions.[6] In drug design, this group often provides beneficial steric bulk, enhances binding affinity through hydrophobic interactions, and can improve metabolic stability.[7]

General Synthetic Workflow

The synthesis of diverse libraries of these derivatives typically follows a logical pathway, starting from simple precursors and building complexity. The workflow below illustrates a common strategy for creating a 2-amino-substituted pyrimidine, a frequent motif in kinase inhibitors.

G cluster_0 Core Synthesis cluster_1 Activation & Diversification cluster_2 Further Modification (Optional) Start 2-Chloropyrimidine Precursor Core This compound Start->Core Nucleophilic substitution with Sodium thiomethoxide Oxidized 2-(Methylsulfonyl)pyrimidine Intermediate Core->Oxidized Oxidation (e.g., m-CPBA) Final Diverse C-2 Substituted Derivatives (e.g., 2-Anilino-pyrimidines) Oxidized->Final SNAr with various amines (R-NH2) Modified_Final Further modified derivatives Final->Modified_Final e.g., Suzuki or Buchwald-Hartwig coupling on aniline ring

Caption: General synthetic workflow for derivatization.

Structure-Activity Relationship as EGFR Kinase Inhibitors

A prominent application of this compound derivatives is in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors for cancer therapy.[8] EGFR signaling is a critical pathway for cell growth and proliferation, and its aberrant activation is a hallmark of many cancers.[9] A key challenge is overcoming resistance, often caused by mutations like T790M. Therefore, developing inhibitors that are selective for mutant forms of EGFR over the wild-type (WT) is a primary goal.[8]

Key Interaction Points and SAR Analysis

Based on extensive studies, a general pharmacophore model for these derivatives as EGFR inhibitors has emerged. The pyrimidine core acts as the scaffold, with specific substitutions at the C-2, C-4, and C-5 positions dictating potency and selectivity.

  • C-4 Position (Hinge Binding): This is arguably the most critical position for kinase interaction. An amino linkage to a substituted phenyl ring (an aniline moiety) at C-4 is a common feature. This nitrogen forms a crucial hydrogen bond with the "hinge region" of the kinase's ATP-binding pocket, anchoring the inhibitor. The nature of the substituent on this aniline ring fine-tunes the activity.

  • C-2 Position (Solvent Front): After the initial 2-(methylthio) group is displaced, the new substituent at the C-2 position typically points towards the solvent-exposed region of the ATP pocket. This position is ideal for introducing larger, often polar groups designed to enhance solubility and form additional interactions. For instance, acrylamide moieties are often installed here to form a covalent bond with a nearby cysteine residue (e.g., Cys797 in EGFR), leading to irreversible inhibition and high potency.

  • C-5 Position (Selectivity Pocket): The 5-methyl group projects into a specific pocket of the kinase. Its size and hydrophobicity are critical. In the case of EGFR, the T790M mutation replaces a small threonine with a larger methionine, altering the size of this pocket. The 5-methyl group can be optimized to fit favorably in the mutant pocket while clashing with the wild-type, thereby conferring selectivity.[8]

Comparative Performance Data

The following table summarizes SAR data for a series of 5-(methylthio)pyrimidine derivatives designed as mutant-selective EGFR inhibitors. The data highlights how modifications at key positions impact their inhibitory activity.

Compound IDC-4 SubstituentC-2 SubstituentC-5 SubstituentEGFRL858R/T790M IC50 (nM)[8]EGFRWT IC50 (nM)[8]Selectivity Index (WT/Mutant)
Lead Cpd 3-ethynyl-phenylaminoIndoleMethyl0.815~19
Mod-1 3-ethynyl-phenylaminoIndoleHydrogen 2.5208
Mod-2 3-ethynyl-phenylaminoAcrylamide Methyl< 0.5 10>20
Mod-3 4-phenoxyphenylamino IndoleMethyl5.295~18

Analysis of SAR Trends:

  • Importance of the 5-Methyl Group: Comparing the Lead Compound to Mod-1 , the removal of the C-5 methyl group results in a 3-fold decrease in potency against the mutant EGFR, demonstrating its positive contribution to binding affinity.[8]

  • Impact of C-2 Substituent: Replacing the indole at C-2 with a covalent-binding acrylamide group (Mod-2 ) leads to sub-nanomolar potency, showcasing the effectiveness of irreversible inhibition strategies.[8]

  • Flexibility at C-4: While the 3-ethynylphenylamino group is highly effective, other bulky groups like the 4-phenoxyphenylamino moiety (Mod-3 ) are also well-tolerated, indicating that the C-4 position can be modified to tune pharmacokinetic properties without drastically losing potency.

Mechanism of Action: EGFR Signaling Inhibition

The diagram below illustrates the EGFR signaling cascade and the point of intervention for these pyrimidine-based inhibitors.

G EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Dimer Receptor Dimerization & Autophosphorylation EGFR->Dimer Binding Inhibitor 5-Methylpyrimidine Derivative Inhibitor->Dimer BLOCKS ATP Binding RAS RAS Dimer->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation Gene Transcription

Caption: Inhibition of the EGFR signaling pathway.

Comparison with Alternative Pyrimidine Scaffolds

While the this compound core is highly effective, it is one of several pyrimidine-based scaffolds used in drug discovery. Understanding its place among alternatives provides a broader context for its utility.

ScaffoldKey FeaturesCommon TargetsAdvantages
This compound Versatile C-2 position for SNAr. C-5 methyl for selectivity.EGFR, JAK2, other kinases[8][10][11]High synthetic tractability; proven success in achieving kinase selectivity.
Pyrido[2,3-d]pyrimidine Fused ring system, more rigid structure.[12][13]Kinases (TKs, PI3K), antibacterial targets.[13]Rigidity can lead to higher affinity; mimics purine structure.[13]
Oxazolo[5,4-d]pyrimidine Fused oxazole ring offers different hydrogen bonding patterns.[14]FGFR1, AURKA kinases.[14]Novel chemical space; potential for unique interactions and intellectual property.
2,4-Disubstituted Pyrimidine The most common pyrimidine scaffold in kinase inhibitors.VEGFR, EGFR, etc.[10]Well-established chemistry; vast libraries and SAR data available.

The this compound scaffold offers a compelling balance of synthetic accessibility and the ability to fine-tune selectivity through its specific substitution patterns, making it a valuable alternative to more rigid or common scaffolds.

Experimental Protocols

To ensure scientific integrity, detailed and reproducible methodologies are essential. The following are representative protocols for the synthesis and evaluation of these derivatives.

Protocol 1: Synthesis of a 2-Anilino-4-chloro-5-methylpyrimidine Intermediate

This protocol describes a key step: the displacement of the methylsulfonyl group with an aniline, a common precursor for C-4 modification.

Causality: The oxidation of the methylthio group to methylsulfonyl is critical. The strongly electron-withdrawing sulfonyl group activates the C-2 position for nucleophilic attack, allowing the reaction with a weakly nucleophilic aniline to proceed under reasonable conditions.

Methodology:

  • Oxidation: Dissolve this compound (1.0 eq) in dichloromethane (DCM, 10 mL/mmol). Cool the solution to 0°C in an ice bath.

  • Add meta-chloroperoxybenzoic acid (m-CPBA, ~2.2 eq) portion-wise over 30 minutes, maintaining the temperature below 5°C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract the product with DCM. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-methyl-2-(methylsulfonyl)pyrimidine.

  • Nucleophilic Substitution: Dissolve the crude sulfone (1.0 eq) and the desired substituted aniline (1.1 eq) in 1,4-dioxane (15 mL/mmol).

  • Add a non-nucleophilic base such as diisopropylethylamine (DIEA, 2.0 eq).

  • Heat the mixture to reflux (approx. 100-110°C) for 12-24 hours, monitoring for completion by LC-MS.

  • Cool the reaction mixture, dilute with ethyl acetate, and wash sequentially with 1N HCl, saturated NaHCO₃, and brine.

  • Dry the organic phase, concentrate, and purify the residue by flash column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to obtain the desired 2-anilino-5-methylpyrimidine product.

Protocol 2: In Vitro EGFR Kinase Inhibition Assay (LanthaScreen™)

This protocol describes a time-resolved FRET (TR-FRET) assay to determine the IC₅₀ value of a compound.

Self-Validation: The assay includes positive controls (known inhibitors like staurosporine) and negative controls (DMSO vehicle) to establish the dynamic range and ensure the assay is performing correctly. Z'-factor calculation is used to validate assay quality.

Methodology:

  • Reagent Preparation: Prepare a serial dilution of the test compound in DMSO, followed by a further dilution in kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Kinase Reaction: In a 384-well plate, add:

    • 2.5 µL of the diluted test compound.

    • 5 µL of a solution containing the EGFR (T790M/L858R) enzyme and a fluorescein-labeled polypeptide substrate.

    • Incubate for 20 minutes at room temperature.

  • Initiate Reaction: Add 2.5 µL of ATP solution (at a concentration near its Km for the enzyme) to start the phosphorylation reaction. Incubate for 60 minutes at room temperature.

  • Detection: Add 10 µL of a detection solution containing a terbium-labeled anti-phosphotyrosine antibody. This antibody will bind to the phosphorylated substrate.

  • Incubate for 60 minutes to allow antibody-substrate binding.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 520 nm for fluorescein and 495 nm for terbium).

  • Analysis: Calculate the emission ratio. Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

References

  • Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. (2025). Taylor & Francis Online. [Link]

  • SAR of some novel pyrimidine derivatives and chemical structure of... ResearchGate. [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). ResearchGate. [Link]

  • Advances in the Synthesis and SAR of Pyrido[2,3- d]pyrimidine Scaffold. (2024). PubMed. [Link]

  • Discovery of 5-(methylthio)pyrimidine derivatives as L858R/T790M mutant selective epidermal growth factor receptor (EGFR) inhibitors. (2016). PubMed. [Link]

  • Synthesis, crystal structure and cytotoxic activity of novel 5-methyl-4-thiopyrimidine derivatives. (2020). ResearchGate. [Link]

  • Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. (2021). National Institutes of Health. [Link]

  • 5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. (2023). National Institutes of Health. [Link]

  • Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. (2023). MDPI. [Link]

  • Synthesis of new pyrimidine derivatives and study their antibacterial activity: Computational and in vitro assessment. (2023). ResearchGate. [Link]

  • Structure activity relationship. | Download Scientific Diagram. ResearchGate. [Link]

  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2020). ResearchGate. [Link]

  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2023). PubMed. [Link]

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Publishing. [Link]

  • Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. (2023). RSC Publishing. [Link]

  • Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023). IJPPR. [Link]

  • Facile synthesis of some 5-(3-substituted-thiophene)-pyrimidine derivatives and their pharmacological and computational studies. (2021). Chimica Techno Acta. [Link]

  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2023). MDPI. [Link]

  • Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. (2022). National Institutes of Health. [Link]

  • Discovery of 1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (LY3009120) as a Pan-RAF Inhibitor with Minimal Paradoxical Activation and Activity against V600E BRAF. (2015). ACS Publications. [Link]

Sources

Safety Operating Guide

Operational Guide for the Proper Disposal of 5-Methyl-2-(methylthio)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 5-Methyl-2-(methylthio)pyrimidine (CAS No. 100114-24-7). Adherence to these procedures is critical for ensuring the safety of laboratory personnel, maintaining regulatory compliance, and protecting the environment. As a sulfur-containing heterocyclic compound, this chemical requires specific management as hazardous waste.

Hazard Identification and Risk Assessment

A thorough understanding of the inherent risks associated with this compound is the foundation of its safe management. The primary hazards are related to its toxicity and irritant properties.[1][2] Disposal procedures are dictated by these classifications, as they necessitate treating the compound as regulated hazardous waste.

Rationale: The Globally Harmonized System (GHS) classifications below are not merely labels; they represent potential physiological harm. For instance, the "Harmful if swallowed" classification indicates significant systemic toxicity upon ingestion, while the "Causes serious eye damage" classification points to a risk of irreversible injury.[1] These risks mandate that the chemical be isolated from personnel and the environment through a controlled disposal pathway.

Table 1: Hazard Profile of this compound

Hazard Classification GHS Hazard Statement Precautionary Statement Codes Signal Word
Acute Toxicity, Oral H302: Harmful if swallowed P264, P270, P301+P312, P330, P501 Danger [1]
Acute Toxicity, Dermal H312: Harmful in contact with skin P280, P302+P352, P312, P363, P501 Danger [1]
Skin Corrosion/Irritation H317: May cause an allergic skin reaction P261, P272, P280, P302+P352, P333+P313, P363, P501 Danger [1]
Serious Eye Damage/Irritation H318: Causes serious eye damage P280, P305+P351+P338, P310 Danger [1]
Acute Toxicity, Inhalation H332: Harmful if inhaled P261, P271, P304+P340, P312, P501 Danger [1]

| Specific Target Organ Toxicity | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405, P501 | Danger [1] |

Pre-Disposal Handling and Personal Protective Equipment (PPE)

Before disposal begins, all handling of this compound must be conducted with appropriate engineering controls and Personal Protective Equipment (PPE) to mitigate exposure risks.

Required Engineering Controls & PPE:

  • Ventilation: Always handle the solid compound and its waste within a certified chemical fume hood to prevent inhalation of dust or particulates.[2][3]

  • Eye Protection: Wear chemical safety goggles or a face shield for robust protection against splashes or airborne particles.[2][4][5]

  • Hand Protection: Wear chemically resistant gloves, such as nitrile rubber. Inspect gloves for integrity before each use.[4][6]

  • Body Protection: A standard lab coat is required. For tasks with a higher risk of contamination, consider additional protective clothing.[4][6]

Rationale: The required PPE directly corresponds to the identified hazards. Safety goggles prevent contact that could lead to serious eye damage (H318), while gloves and a lab coat mitigate the risk of dermal absorption (H312) and skin reactions (H317).[1]

Spill and Emergency Procedures

In the event of an accidental spill, immediate and correct action is necessary to prevent exposure and environmental contamination.

Minor Spill Cleanup Protocol:

  • Alert Personnel: Immediately notify others in the area of the spill.

  • Evacuate (If Necessary): If the spill is large or in a poorly ventilated area, evacuate and contact your institution's Environmental Health and Safety (EHS) department.

  • Don Appropriate PPE: Before cleaning, ensure you are wearing the full PPE described in Section 2.

  • Contain the Spill: For solid spills, carefully sweep or scoop the material to avoid generating dust.[3][4] Do not use water to clean up the initial spill, as this may create a solution that is harder to contain.

  • Collect and Dispose: Place the spilled material and all contaminated cleaning supplies (e.g., absorbent pads, paper towels, contaminated gloves) into a designated hazardous waste container.[3][7]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All materials used for decontamination must also be disposed of as hazardous waste.[3]

  • Labeling: Seal and label the container as described in the disposal protocol below.

Step-by-Step Disposal Protocol

The only acceptable disposal method for this compound is through a licensed hazardous waste management facility.[4][6][8] Under no circumstances should this chemical or its containers be disposed of in standard trash or down the sanitary sewer. [3][6]

Experimental Protocol for Waste Collection and Disposal:

  • Segregation:

    • Designate a specific, clearly labeled container solely for this compound waste.[3][6] This includes the chemical itself, any contaminated consumables (e.g., weigh boats, pipette tips), and spill cleanup materials.

    • Rationale: Segregation is a cornerstone of chemical safety. This compound is incompatible with strong oxidizing agents.[4] Mixing it with other waste streams could lead to unforeseen and dangerous chemical reactions.

  • Containerization:

    • Use a chemically resistant container made of materials like high-density polyethylene (HDPE) that has a secure, leak-proof screw-on cap.[3][9]

    • Ensure the container is in good condition, free from cracks or damage.[3]

    • Rationale: A robust and compatible container prevents leaks and environmental contamination during storage and transport. The container itself is the primary barrier protecting the laboratory environment from the hazardous waste within.

  • Labeling:

    • Affix a hazardous waste label to the container as soon as the first piece of waste is added.

    • The label must clearly state:

      • The words "Hazardous Waste"

      • Full Chemical Name: "this compound"

      • CAS Number: "100114-24-7"

      • Relevant Hazard Information/Pictograms (e.g., Toxic, Irritant)[3][10]

    • Rationale: Proper labeling is a regulatory requirement and is essential for communicating hazards to everyone in the laboratory, as well as to the hazardous waste technicians who will handle the container.[10]

  • Storage:

    • Store the sealed waste container in a designated and secure Satellite Accumulation Area (SAA) or a central hazardous waste storage area.[7]

    • The storage area should be well-ventilated, away from general laboratory traffic, and segregated from incompatible materials.[4][7]

    • Keep the container tightly closed except when adding waste.[4][6]

    • Rationale: Safe storage minimizes the risk of spills, unauthorized access, and reactions with other chemicals. Regulatory bodies like the EPA have strict rules regarding the location and management of hazardous waste accumulation points.

  • Request for Disposal:

    • Once the container is full, or if the accumulation time limit set by your institution's EHS department is reached, submit a formal request for waste pickup.

    • Follow your institution's specific procedures for hazardous waste disposal, which will involve coordination with a licensed hazardous waste contractor.[3]

    • Rationale: Disposal is a highly regulated process. Only licensed professionals are equipped and permitted to transport and ultimately destroy or neutralize chemical waste in an environmentally compliant manner.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

G Start Waste Generated (e.g., unused chemical, contaminated labware) Segregate Step 1: Segregate Waste Place in a dedicated container Start->Segregate Containerize Step 2: Use Proper Container Chemically resistant, leak-proof Segregate->Containerize Label Step 3: Label Container 'Hazardous Waste', full chemical name, hazards Containerize->Label Store Step 4: Store Safely In designated Satellite Accumulation Area (SAA) Label->Store Request Step 5: Arrange for Disposal Contact EHS for pickup by licensed contractor Store->Request End Compliant Disposal Request->End

Caption: Disposal workflow for this compound.

Regulatory Context

In the United States, the disposal of chemical waste is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). While this compound is not explicitly listed by name as a "U" or "P" listed waste, it must be classified as hazardous based on its characteristics of toxicity.[11][12] Chemical waste generators are legally responsible for making an accurate hazardous waste determination and managing the waste accordingly from "cradle to grave."[13] This guide is designed to facilitate compliance with these foundational regulatory principles.

References

  • Methyl 2-(methylthio)pyrimidine-5-carboxylate - SAFETY DATA SHEET. (n.d.).
  • Safety Data Sheet - Advanced Biotech . (2025). Advanced Biotech. [Link]

  • Appendix A Disposal Procedures by Chemical . (2022). University of Wisconsin-Madison. [Link]

  • EPA Addresses Ecological Risks Posed by Four Pyridines and Pyrimidines Herbicides . (2021). U.S. Environmental Protection Agency. [Link]

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides . (1975). U.S. Environmental Protection Agency. [Link]

  • GUIDELINES FOR THE DISPOSAL OF SULPHUR CONTAINING SOLID WASTE . (n.d.). Alberta Environment. [Link]

  • Registration Review of Pyridine and Pyrimidine Herbicides . (2025). U.S. Environmental Protection Agency. [Link]

  • EPA Hazardous Waste Codes . (n.d.). University of Maryland Environmental Safety, Sustainability and Risk. [Link]

  • Guidance For Hazard Determination . (n.d.). Occupational Safety and Health Administration (OSHA). [Link]

  • Thioether Formation - ACS GCI Pharmaceutical Roundtable Reagent Guides . (n.d.). American Chemical Society. [Link]

  • Sulfur-containing heterocyclic compounds - Google Patents. (n.d.).
  • Chemical Waste groups - University of Southern Denmark . (n.d.). SDUnet. [Link]

  • Guidelines for Landfill Disposal of Sulphur Waste and Remediation of Sulphur Containing Soils . (2011). Alberta Environment. [Link]

  • Management of Hazardous Waste Pharmaceuticals . (n.d.). U.S. Environmental Protection Agency. [Link]

  • Hazard Communication - Appendix A . (n.d.). Occupational Safety and Health Administration (OSHA). [Link]

  • A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities . (2022). U.S. Environmental Protection Agency. [Link]

  • Gases, vapors, fumes, dusts, and mists . (n.d.). Occupational Safety and Health Administration (OSHA). [Link]

  • Hazard Communication - Appendix B . (n.d.). Occupational Safety and Health Administration (OSHA). [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Methyl-2-(methylthio)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 5-Methyl-2-(methylthio)pyrimidine. Our goal is to equip you with the knowledge to work safely, building a foundation of trust through value beyond the product itself. The protocols herein are designed as a self-validating system, grounded in established safety standards and field-proven insights.

The Foundational Principle: A Proactive Risk Assessment

While this compound is a specific molecule, comprehensive safety data must often be inferred from structurally related compounds. Pyrimidine derivatives, as a class, present a range of potential hazards.[1][2][3] A proactive and cautious approach, therefore, is not just recommended—it is a mandatory component of responsible laboratory practice. The guidance that follows is built on a consolidated hazard profile of analogous pyrimidine compounds, ensuring a high margin of safety.

The primary directive is to prevent direct contact and inhalation. The causality is clear: pyrimidine derivatives can be harmful if swallowed, toxic in contact with skin, and may cause severe skin and eye irritation or damage.[4][5]

Hazard Profile of Structurally Related Pyrimidines

To understand the "why" behind the required PPE, we must first understand the potential risks. The following table summarizes hazard statements (H-codes) associated with various methylthio- and bromo-pyrimidine derivatives, which serve as a logical basis for our safety protocols.

Hazard Statement CodeDescriptionCommon in Analogs
H302Harmful if swallowedYes[6][7]
H311 / H312Toxic / Harmful in contact with skinYes[6][7]
H314 / H315Causes severe skin burns / Causes skin irritationYes[5][8]
H317May cause an allergic skin reactionYes[6]
H318 / H319Causes serious eye damage / irritationYes[5][6][8][9]
H332Harmful if inhaledYes[6][7]
H335May cause respiratory irritationYes[6][9]

This data dictates that our protective measures must create an impermeable barrier for skin and eyes and prevent the inhalation of aerosols or dust.

Core Protective Ensemble: Your Laboratory Armor

An integrated suite of personal protective equipment is essential. Never treat these as optional; they are your primary defense against exposure.

Eye and Face Protection: The Non-Negotiable Barrier

Chemical splashes to the eye can cause irreversible damage.[10] Standard safety glasses are insufficient.

  • Minimum Requirement: Tightly fitting safety goggles with side-shields conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[4][8]

  • Recommended for Splash Risk: When handling liquid solutions or performing transfers, a full-face shield must be worn over safety goggles. This provides a secondary layer of protection against splashes that could circumvent the seal of goggles.

Skin and Body Protection: An Impermeable Defense
  • Gloves: Always handle this compound with chemical-resistant gloves. Nitrile gloves are a common and effective choice for incidental contact. Always inspect gloves for tears or punctures before use.[11] For prolonged handling or immersion, consult the glove manufacturer's compatibility charts. After handling, remove gloves using a technique that avoids touching the outer surface with your bare hands and wash your hands thoroughly.[10]

  • Laboratory Coat: A standard cotton lab coat is mandatory for all procedures.[10]

  • Enhanced Protection: For tasks involving significant quantities or a high risk of splashing, a chemical-resistant apron or impervious coveralls should be worn over the lab coat.[12] Contaminated clothing must be removed immediately and decontaminated before reuse.[8][11]

Respiratory Protection: Guarding Against Inhalation

The risk of inhaling fine powders or aerosols is a primary concern, as this can cause respiratory tract irritation.[5][9]

  • Engineering Controls First: All weighing and handling of the solid compound should be performed in a certified chemical fume hood or a ventilated enclosure to minimize airborne particles.[8][11]

  • When Respirators are Required: If engineering controls are insufficient or during a spill cleanup, respiratory protection is necessary. Use a NIOSH/MSHA or European Standard EN 149 approved respirator with particulate filters (type P3 for cartridges).[4][8] A full-face respirator will also provide eye and face protection.[11]

The Operational Plan: A Step-by-Step Safety Workflow

This section provides a procedural workflow from the moment you prepare to handle the compound until disposal.

G Workflow for Handling this compound cluster_prep 1. Preparation Phase cluster_donning 2. Donning PPE cluster_handling 3. Handling Phase cluster_doffing 4. Doffing PPE cluster_disposal 5. Disposal & Cleanup prep1 Review SDS of analogous compounds prep2 Verify fume hood certification prep1->prep2 prep3 Locate nearest eyewash station & safety shower prep2->prep3 prep4 Assemble all required PPE prep3->prep4 don1 Lab Coat prep4->don1 don2 Respirator (if required) don1->don2 don3 Safety Goggles don2->don3 don4 Face Shield (if splash risk) don3->don4 don5 Gloves don4->don5 handle1 Perform all manipulations inside fume hood don5->handle1 handle2 Minimize dust and aerosol creation handle1->handle2 handle3 Keep container tightly closed handle2->handle3 doff1 Remove Gloves handle3->doff1 doff2 Remove Face Shield doff1->doff2 doff3 Remove Lab Coat doff2->doff3 doff4 Remove Goggles doff3->doff4 doff5 Remove Respirator doff4->doff5 disp1 Dispose of contaminated PPE as hazardous waste doff5->disp1 disp2 Dispose of chemical waste per regulations disp1->disp2 disp3 Wash hands thoroughly disp2->disp3

Caption: End-to-end workflow for safe handling of this compound.

Donning and Doffing Sequence

The order in which you put on and take off your PPE is critical to prevent cross-contamination.

PPE_Sequence cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) don1 1. Lab Coat don2 2. Goggles / Respirator don1->don2 don3 3. Face Shield don2->don3 don4 4. Gloves don3->don4 doff1 1. Gloves doff2 2. Face Shield doff1->doff2 doff3 3. Lab Coat doff2->doff3 doff4 4. Goggles / Respirator doff3->doff4

Caption: Correct sequence for donning and doffing PPE to minimize contamination.

Emergency Response and Disposal

In Case of Exposure
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][8][10]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[8][11] Remove contaminated clothing. If skin irritation occurs, seek medical advice.[5][8]

  • Inhalation: Move the person to fresh air. If breathing is difficult or they feel unwell, call a poison center or doctor.[5][8]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison center or doctor immediately.[5][8][11]

Spill and Disposal Plan
  • Spills: Evacuate the area. Wearing your full protective ensemble, including respiratory protection, cover the spill with an inert absorbent material. Collect and place it in a suitable, closed container for disposal.[11]

  • Disposal: All contaminated materials, including gloves, wipes, and the chemical itself, must be disposed of as hazardous waste.[5][8] Follow all local, state, and federal regulations for chemical waste disposal.[13]

References

  • Pyrimidine - Safety Data Sheet. ChemicalBook.

  • SAFETY DATA SHEET - 5-Amino-2-(methylthio)pyrimidine. Fisher Scientific.

  • Personal Protective Equipment (PPE). CHEMM.

  • SAFETY DATA SHEET - 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid. Fisher Scientific.

  • Laboratory Safety Guidelines. Institute for Molecular Biology & Biophysics.

  • SAFETY DATA SHEET - Methyl 2-(methylthio)pyrimidine-5-carboxylate. Fisher Scientific.

  • This compound - Product Information. AiFChem.

  • SAFETY DATA SHEET - Unnamed Pyrimidine Derivative. Sigma-Aldrich.

  • Personal protective equipment when handling plant protection products. BVL (Bundesamt für Verbraucherschutz und Lebensmittelsicherheit).

  • 5-Chloro-2-(methylthio)pyrimidine 97%. Sigma-Aldrich.

  • This compound - Product Information. AiFChem.

  • Working with Hazardous Chemicals. Organic Syntheses.

  • Application Notes and Protocols for the Synthesis of Pyrimidine Derivatives. BenchChem.

  • Synthesis, Characterization, Acute Toxicity and Investigation of the new Pyrimidine Derivative as antihyperlipidemic activity on Male Mice. Proceeding of 8th International Scientific Conference, College of Veterinary Medicine University of Basrah.

  • 5-Bromo-2-(methylthio)pyrimidine 97%. Sigma-Aldrich.

  • SAFETY DATA SHEET - methyl 4-(methoxymethyl)-2-(methylthio)pyrimidine-5-carboxylate. AK Scientific, Inc.

  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. National Institutes of Health (NIH).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methyl-2-(methylthio)pyrimidine
Reactant of Route 2
Reactant of Route 2
5-Methyl-2-(methylthio)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.